molecular formula C5H2BrClN2O2 B1447314 2-Bromo-5-chloro-4-nitropyridine CAS No. 1805185-41-4

2-Bromo-5-chloro-4-nitropyridine

Cat. No.: B1447314
CAS No.: 1805185-41-4
M. Wt: 237.44 g/mol
InChI Key: GYXAMGQJBZYFRL-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-nitropyridine is a useful research compound. Its molecular formula is C5H2BrClN2O2 and its molecular weight is 237.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-chloro-4-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chloro-4-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chloro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXAMGQJBZYFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Bromo-5-chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

2-Bromo-5-chloro-4-nitropyridine represents a highly privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and heterobifunctional degraders (PROTACs). Its value lies in its unique "tri-orthogonal" reactivity profile:

  • C2-Bromine: Susceptible to palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) for scaffold extension.

  • C4-Nitro: A highly activated leaving group for SNAr reactions with amines or alkoxides, or a precursor for reduction to an aniline.

  • C5-Chlorine: A sterically demanding, metabolically stable handle that modulates lipophilicity and can serve as a late-stage functionalization point.

This guide details a robust, scalable synthetic route designed to overcome the inherent low reactivity of the electron-deficient pyridine ring. Unlike standard benzene chemistry, introducing a nitro group at the 4-position of a 2,5-dihalopyridine requires N-oxide activation to overcome the electronic deactivation of the halogen substituents.

Part 2: Retrosynthetic Analysis & Pathway Design

The direct nitration of 2-bromo-5-chloropyridine is kinetically unfavorable due to the electron-withdrawing nature of the nitrogen atom and the two halogens. The authoritative route utilizes the N-oxide activation strategy , which renders the C4 position susceptible to electrophilic aromatic substitution (nitration) while directing the incoming nitro group to the desired position via cooperative electronic effects.

Mechanistic Logic
  • Starting Material: 2-Bromo-5-chloropyridine.[1][2][3][4][5]

  • Activation: Oxidation to the N-oxide increases electron density at C2 and C4 via resonance donation from the oxygen.

  • Regioselectivity:

    • N-Oxide effect: Directs electrophiles to C4 (para-like) and C2 (ortho-like).

    • C5-Chlorine effect: Directs ortho to itself (targeting C4 and C6).

    • C2-Bromine effect: Directs ortho/para (targeting C3 and C5).

    • Convergence: The N-oxide and C5-Chlorine directing effects converge on C4 , making this route highly regioselective.

SynthesisPathway Start 2-Amino-5-chloropyridine (Commodity SM) Inter1 2-Bromo-5-chloropyridine (Sandmeyer) Start->Inter1 NaNO2, HBr, Br2 0°C -> RT Inter2 2-Bromo-5-chloropyridine N-oxide (Activation) Inter1->Inter2 UHP, TFAA or mCPBA Inter3 2-Bromo-5-chloro-4-nitropyridine N-oxide (Regioselective Nitration) Inter2->Inter3 HNO3, H2SO4 100°C Product 2-Bromo-5-chloro-4-nitropyridine (Target) Inter3->Product PCl3, CHCl3 Deoxygenation

Figure 1: Strategic synthetic pathway utilizing N-oxide activation for C4-nitration.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-chloropyridine (Precursor)

Note: If 2-Bromo-5-chloropyridine (CAS 40473-01-6) is purchased, proceed to Step 2.

Rationale: The Sandmeyer reaction converts the amino group to a bromine. The use of elemental bromine alongside HBr ensures complete conversion and suppresses side reactions.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer and dropping funnel.

  • Reagents:

    • 2-Amino-5-chloropyridine (25.6 g, 0.2 mol)[4]

    • HBr (48% aq, 100 mL)[4]

    • Bromine (Br2, 26 mL, 0.52 mol)[4]

    • Sodium Nitrite (NaNO2, 32.4 g, 0.47 mol) in Water (50 mL)[4]

  • Protocol:

    • Dissolve amine in HBr at 0°C.

    • Add Br2 dropwise, maintaining temperature <5°C.

    • Add NaNO2 solution dropwise over 1 hour at 0°C. (Caution: Evolution of brown NOx gas).

    • Stir at 0°C for 30 mins, then treat with NaOH (aq) until basic (pH >10).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Dry organic layer (Na2SO4) and concentrate.[4][6]

  • Yield/Data: Expect ~90% yield. White solid.[4] 1H NMR (CDCl3): δ 8.36 (s, 1H), 7.54 (d, 1H), 7.44 (d, 1H).[4]

Step 2: N-Oxidation (Activation)

Rationale: Urea Hydrogen Peroxide (UHP) with Trifluoroacetic Anhydride (TFAA) generates trifluoroperacetic acid in situ. This is superior to mCPBA for electron-deficient pyridines due to higher electrophilicity and ease of workup.

  • Reagents:

    • 2-Bromo-5-chloropyridine (10.0 g, 52 mmol)

    • Urea Hydrogen Peroxide (UHP) (10.3 g, 109 mmol)

    • Trifluoroacetic Anhydride (TFAA) (15.2 mL, 109 mmol)

    • Dichloromethane (DCM) (100 mL)

  • Protocol:

    • Suspend substrate and UHP in DCM at 0°C.

    • Add TFAA dropwise. (Exothermic: Control temp <10°C).

    • Warm to Room Temperature (RT) and stir for 18 hours.

    • Quench: Carefully add aqueous NaHSO3 to destroy excess peroxide.

    • Separate phases.[4] Wash organic layer with Sat.[4] NaHCO3.

    • Concentrate to yield the N-oxide.[6]

  • Checkpoint: Product should be a solid. Mass Spec (ESI+) m/z: 208/210 [M+H]+.

Step 3: Regioselective Nitration

Rationale: The N-oxide directs nitration to the C4 position. The presence of the C5-chloro group reinforces this regioselectivity. Harsh conditions (Mixed Acid at high temp) are required due to the deactivated ring.

  • Reagents:

    • 2-Bromo-5-chloropyridine N-oxide (from Step 2)

    • Fuming Nitric Acid (HNO3, >90%)

    • Concentrated Sulfuric Acid (H2SO4)[7]

  • Protocol:

    • Dissolve N-oxide in H2SO4 (5 mL/g) at 0°C.

    • Add Fuming HNO3 (3 eq) dropwise.

    • Heat: Ramp temperature to 90-100°C and stir for 4-6 hours.

    • Monitor: Check by LC-MS for conversion.

    • Workup: Cool to RT. Pour onto crushed ice (Caution: Exotherm).

    • Neutralize with solid Na2CO3 or NaOH to pH 4-5.

    • Extract with EtOAc or DCM/iPrOH (3:1).

    • Concentrate to yield 2-Bromo-5-chloro-4-nitropyridine N-oxide .

Step 4: Deoxygenation (Final Product Synthesis)

Rationale: Phosphorus trichloride (PCl3) selectively reduces the N-oxide without affecting the nitro or halogen groups.

  • Reagents:

    • 2-Bromo-5-chloro-4-nitropyridine N-oxide

    • Phosphorus Trichloride (PCl3) (2-3 eq)

    • Chloroform (CHCl3) or DCM

  • Protocol:

    • Dissolve the nitro-N-oxide in dry CHCl3.

    • Add PCl3 dropwise at RT.

    • Reflux (60°C) for 2 hours.

    • Quench: Pour into ice water. Neutralize with NaHCO3.

    • Extract with DCM, dry (MgSO4), and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Part 4: Characterization & Data Analysis

Analytical Specifications
ParameterSpecificationMethod
Appearance Pale yellow to off-white solidVisual
Molecular Weight 237.44 g/mol Calculated
Mass Spec (ESI) m/z 236.9/238.9 [M+H]+LC-MS
Purity >95%HPLC (254 nm)
NMR Interpretation (Self-Validation)

The 1H NMR spectrum provides definitive proof of regiochemistry.

  • Starting Material (2-Br-5-Cl-pyridine): Shows coupling between H3, H4, and H6.

  • Product (2-Br-5-Cl-4-NO2-pyridine):

    • H3 Signal: A singlet around δ 8.0 - 8.2 ppm. (Ortho to Br, Meta to NO2).

    • H6 Signal: A singlet around δ 8.6 - 8.8 ppm. (Ortho to Cl, Ortho to N).

    • Absence of Coupling: The loss of coupling constants (J values) confirms the para-relationship (or isolated positions) of the protons, verifying the 2,4,5-substitution pattern.

Part 5: References

  • Sandmeyer Reaction Protocol: ChemicalBook. "2-Bromo-5-chloropyridine synthesis." Accessed October 2023.[8] Link

  • N-Oxide Nitration Regiochemistry: ResearchGate. "Pyridine-N-oxide as an intermediate for the preparation of 2- and 4-substituted pyridines." Accessed October 2023.[8] Link

  • One-Pot Nitration/Oxidation Methods: Google Patents. "CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide." Link

  • Target Molecule Data: PubChem. "2-Bromo-5-chloro-4-nitropyridine (CAS 1805185-41-4)."[9] Link

  • Analogous Synthesis (2-Chloro-5-methyl): BenchChem. "Nitration of 2-Chloro-5-methylpyridine N-oxide." Link

Sources

2-Bromo-5-chloro-4-nitropyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-chloro-4-nitropyridine (CAS: 1805185-41-4) is a highly functionalized heterocyclic building block critical to modern drug discovery. Characterized by its dense substitution pattern, this scaffold offers three distinct vectors for orthogonal functionalization: a labile nitro group at C4, a reactive bromide at C2, and a stable chloride at C5.

This guide provides a comprehensive technical analysis of the compound's structural properties, validated synthetic pathways, and regioselective reactivity profiles. It is designed to serve as an authoritative reference for researchers optimizing hit-to-lead campaigns, particularly in the development of kinase inhibitors and other bioactive heterocycles.

Chemical Identity & Structural Analysis[1]

The compound features a pyridine core substituted with three different electron-withdrawing groups. This unique electronic environment creates a hierarchy of reactivity that can be exploited for sequential functionalization.

Table 1: Physicochemical Properties[1]
PropertyData
IUPAC Name 2-Bromo-5-chloro-4-nitropyridine
CAS Number 1805185-41-4
Molecular Formula

Molecular Weight 237.44 g/mol
SMILES O=C1=C(Cl)C=NC(Br)=C1
Appearance Yellow to pale brown crystalline solid
Predicted LogP ~1.8 - 2.1
H-Bond Donors/Acceptors 0 / 3
Structural Logic
  • C4-Nitro Group: The most electrophilic site. The nitro group is coplanar with the ring, exerting a strong mesomeric withdrawing effect that activates the C4 position for nucleophilic attack.

  • C2-Bromine: Activated by the adjacent pyridine nitrogen (alpha-position) and the para-nitro group, making it a secondary site for Nucleophilic Aromatic Substitution (

    
    ) or metal-catalyzed cross-coupling.
    
  • C5-Chlorine: Meta to the pyridine nitrogen and ortho to the nitro group. While inductively activated, it is sterically crowded and electronically less favorable for substitution compared to C4 and C2, serving often as a "blocking" group or a handle for late-stage functionalization.

Synthetic Pathways[3][5]

The synthesis of 2-bromo-5-chloro-4-nitropyridine typically proceeds via the oxidation of the precursor 2-bromo-5-chloropyridine to its N-oxide, followed by nitration. Direct nitration of the pyridine free base is often low-yielding due to the deactivating nature of the halogen substituents and the protonation of the pyridine nitrogen in mixed acid media.

Validated Synthetic Route
  • N-Oxidation: Treatment of 2-bromo-5-chloropyridine with a peracid (e.g., mCPBA) or Urea Hydrogen Peroxide (UHP)/TFAA yields the N-oxide.

  • Nitration: The N-oxide directs the entering nitro group to the C4 position (para to the N-oxide oxygen).

  • Deoxygenation: The N-oxide is reduced (e.g., using

    
     or Fe/Acetic Acid) to restore the pyridine aromaticity, yielding the target.
    

SynthesisPath Figure 1: Step-wise synthesis via N-oxide activation strategy. Start 2-Bromo-5-chloropyridine (Precursor) Step1 N-Oxidation (mCPBA or UHP/TFAA) Start->Step1 Inter1 2-Bromo-5-chloropyridine N-oxide Step1->Inter1 Step2 Nitration (HNO3 / H2SO4) Inter1->Step2 Inter2 2-Bromo-5-chloro- 4-nitropyridine N-oxide Step2->Inter2 Step3 Deoxygenation (PCl3 or Fe/AcOH) Inter2->Step3 Product 2-Bromo-5-chloro- 4-nitropyridine Step3->Product

Reactivity Profile & Regioselectivity

The core utility of 2-bromo-5-chloro-4-nitropyridine lies in its predictable regioselectivity. The presence of the nitro group at C4 fundamentally alters the standard pyridine reactivity rules.

The "Nitro-First" Paradigm

In 4-nitropyridines, the nitro group is an exceptionally good leaving group (nucleofuge), often superior to halides at the C2 position. This is due to the high stability of the nitrite anion and the significant relief of steric strain upon substitution.

  • Primary Reaction (C4):

    
     displacement of the Nitro group by amines, alkoxides, or thiols.
    
  • Secondary Reaction (C2):

    
     displacement of Bromine (usually requires higher temperatures or weaker nucleophiles if the nitro group is retained).
    
  • Tertiary Reaction (C2): Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the C-Br bond. Note: The nitro group can poison some Pd catalysts; reduction to the amine is often performed first.

Reactivity Figure 2: Regioselectivity landscape. Pathway A is the dominant mode of reactivity. Core 2-Bromo-5-chloro- 4-nitropyridine Path1 Pathway A: C4 Displacement (Major) Reagent: Primary Amines / Mild Base Outcome: 4-Amino-2-bromo-5-chloropyridine Core->Path1  Fastest (RT) Path2 Pathway B: C2 Displacement (Minor/Specific) Reagent: Strong Nucleophiles (e.g., NaOMe) Outcome: 2-Methoxy-5-chloro-4-nitropyridine Core->Path2  Competes Path3 Pathway C: Nitro Reduction Reagent: Fe/NH4Cl or SnCl2 Outcome: 2-Bromo-5-chloro-4-aminopyridine Core->Path3  Chemo-selective

Experimental Protocol: C4-Selective Substitution

Objective: Selective displacement of the C4-nitro group with a primary amine to generate a 4-amino-pyridine scaffold (common kinase inhibitor motif).

Reagents:

  • Substrate: 2-Bromo-5-chloro-4-nitropyridine (1.0 eq)

  • Nucleophile: Aniline or Alkyl amine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: THF or DMF (anhydrous)

Procedure:

  • Preparation: Dissolve 2-bromo-5-chloro-4-nitropyridine (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add DIPEA (2.0 mmol) followed by the dropwise addition of the amine (1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The starting material (nitro) usually disappears rapidly; the product is often more polar.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).
    

Mechanism Note: The reaction proceeds via a Meisenheimer complex.[1][2] The electron-deficient nature of the ring, enhanced by the N-oxide-like character of the nitro group, facilitates the addition. The expulsion of the nitrite ion (


) restores aromaticity.

Applications in Drug Development[5][8][9][10]

This scaffold is particularly valued in the design of Type I and Type II Kinase Inhibitors .

  • Hinge Binding: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor interacting with the kinase hinge region.

  • Solvent Front: Substituents introduced at C4 (via nitro displacement) can be tailored to reach into the solvent-exposed region or the ribose binding pocket.

  • Gatekeeper Interaction: The C5-Chloro substituent can provide hydrophobic interactions or influence the torsion angle of the molecule, improving selectivity against kinases with smaller gatekeeper residues.

Safety & Handling

  • Hazards: As a nitro-pyridine and halopyridine, this compound is likely toxic if swallowed , a skin irritant , and potentially a sensitizer .

  • Energetics: Nitro-aromatics can be energetic.[3] While this specific compound is not classified as an explosive, reactions involving nitration or heating of nitro-residues should be conducted behind a blast shield.

  • Storage: Store at 2-8°C under inert gas to prevent hydrolysis or degradation.

References

  • Fluorochem. Product Analysis: 2-Bromo-4-chloro-5-nitropyridine and Isomers. Retrieved from

  • BenchChem. Reactivity of the nitro group on a pyridine ring: Nucleophilic Aromatic Substitution. Retrieved from

  • Royal Society of Chemistry. Synthetic routes to functionalized nitropyridines (Supplementary Info). Retrieved from

  • AChemBlock. 2-bromo-5-chloro-4-nitropyridine Product Data. Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Retrieved from

Sources

Poly-Functionalized Pyridines in Drug Discovery: A Technical Whitepaper on 2-Bromo-5-chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, poly-functionalized heterocycles serve as critical foundational scaffolds for the development of targeted therapeutics, particularly kinase inhibitors. 2-Bromo-5-chloro-4-nitropyridine is a highly specialized, tri-functionalized building block that offers orthogonal reactivity at three distinct positions on the pyridine ring. This technical guide provides an in-depth analysis of its physicochemical properties, the electronic logic governing its chemoselective reactivity, and field-proven, self-validating experimental protocols for its utilization in drug development workflows.

Physicochemical Profiling & Structural Data

Understanding the baseline physical and chemical properties of 2-bromo-5-chloro-4-nitropyridine is essential for predicting its behavior in solution and designing robust purification strategies [3].

PropertyValue
Chemical Name 2-Bromo-5-chloro-4-nitropyridine
CAS Registry Number 1805185-41-4
Molecular Formula C5H2BrClN2O2
Molecular Weight 237.44 g/mol
SMILES O=C1=CC(Br)=NC=C1Cl
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H2O
Storage Conditions Inert atmosphere, 2-8°C, protected from light

Mechanistic Insights: The Electronic Logic of Chemoselectivity

The strategic value of 2-bromo-5-chloro-4-nitropyridine lies in the precise electronic differentiation of its functional groups, allowing for sequential, chemoselective modifications without the need for protecting groups.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is strongly electron-deficient due to the inductive and mesomeric effects of the ring nitrogen and the C4-nitro group. However, reactivity is not distributed equally:

  • C2-Bromine (Highly Active): The C2 position is ortho to the pyridine nitrogen. The nitrogen atom stabilizes the negative charge in the Meisenheimer complex transition state via induction. Consequently, the C2-Br bond is highly electrophilic and readily undergoes SNAr with amine nucleophiles [1].

  • C5-Chlorine (Inactive): The C5 position is meta to the pyridine nitrogen, meaning it lacks the critical stabilization required for SNAr. It remains inert under standard amination conditions.

Transition-Metal Catalyzed Cross-Coupling

When subjected to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), chemoselectivity is governed by bond dissociation energies (BDE) rather than SNAr electronics. The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~330 kJ/mol). This ~50 kJ/mol thermodynamic differential ensures that Pd(0) undergoes oxidative addition exclusively at the C2-Br position[2].

ReactivityMap SM 2-Bromo-5-chloro- 4-nitropyridine SNAr SNAr Pathway (Amine Nucleophiles) SM->SNAr C2-Br Displacement Suzuki Cross-Coupling (Suzuki-Miyaura) SM->Suzuki C2-Br Oxidative Addition Reduction Nitro Reduction (Fe/NH4Cl) SM->Reduction C4-NO2 to NH2 Prod1 2-Amino-5-chloro- 4-nitropyridine Core SNAr->Prod1 Prod2 2-Aryl-5-chloro- 4-nitropyridine Core Suzuki->Prod2 Prod3 4-Amino-2-bromo- 5-chloropyridine Core Reduction->Prod3

Chemoselective reactivity pathways of 2-bromo-5-chloro-4-nitropyridine.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, the protocols designed below are engineered not just for yield, but for operational trustworthiness. Every step includes a self-validating feedback loop to ensure the integrity of the transformation.

Protocol A: Chemoselective SNAr Amination at C2

Objective: Displace the C2 bromide with a primary amine while leaving the C5-Cl and C4-NO2 intact. Causality & Reagent Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It acts purely as a proton sponge to neutralize the HBr byproduct, preventing the amine nucleophile from being consumed as a salt. N,N-Dimethylformamide (DMF) is selected as the solvent because its highly polar aprotic nature stabilizes the charge-separated Meisenheimer transition state, accelerating the reaction kinetics.

Step-by-Step Methodology:

  • Charge a dry reactor with 2-bromo-5-chloro-4-nitropyridine (1.0 eq) and anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C using an ice bath to control the initial exotherm.

  • Add the target amine (1.1 eq) dropwise, followed by DIPEA (2.0 eq).

  • Remove the ice bath and stir at room temperature for 2-4 hours.

  • Quench the reaction by pouring the mixture into vigorously stirred ice water (10 volumes).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Self-Validation System: The reaction is self-indicating via LC-MS. The starting material exhibits a complex isotopic cluster due to the presence of both Bromine (~1:1 M:M+2) and Chlorine (~3:1 M:M+2). Upon successful SNAr at C2, the Bromine is lost. The product will display only a Chlorine isotopic signature (~3:1 M:M+2). This isotopic simplification provides absolute, real-time confirmation of regioselectivity.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C4 nitro group to an amine to generate a 4-aminopyridine hinge-binding scaffold. Causality & Reagent Selection: Standard catalytic hydrogenation (Pd/C, H2) is strictly contraindicated here due to the high risk of hydrodehalogenation at the C5-Cl bond. Instead, Iron (Fe) powder in the presence of Ammonium Chloride (NH4Cl) is used. This operates via a single-electron transfer (SET) mechanism. NH4Cl acts as a mild proton donor, buffering the reaction to prevent basic hydrolysis of the remaining halogens [1].

Step-by-Step Methodology:

  • Suspend the SNAr product from Protocol A (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.15 M).

  • Add Iron powder (325 mesh, 5.0 eq) and NH4Cl (5.0 eq).

  • Heat the suspension to 80 °C under a nitrogen atmosphere for 3 hours.

  • While still hot, filter the mixture through a pad of Celite to remove iron oxides, washing the filter cake with hot Ethyl Acetate (EtOAc).

  • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Self-Validation System: The transformation is visually self-validating; the intense yellow color characteristic of the conjugated nitroaromatic system dissipates to a pale or colorless solution as the electron-withdrawing nitro group is converted to an electron-donating amino group. On LC-MS, a mass shift of -30 Da (loss of two oxygen atoms and gain of two protons) confirms the reduction, while the preservation of the 3:1 M:M+2 chlorine isotope pattern guarantees that no hydrodehalogenation occurred.

Workflow Step1 1. SNAr Reaction Amine, DIPEA, DMF (0°C to RT) Step2 2. Precipitation & Isolation Quench with Ice Water, Filter Step1->Step2 Monitor via LC-MS (Loss of Br isotope) Step3 3. Nitro Reduction Fe powder, NH4Cl, EtOH/H2O (80°C) Step2->Step3 Purified Intermediate Step4 4. Workup & Extraction Filter via Celite, EtOAc Extraction Step3->Step4 Chemoselective SET Reduction Step5 5. Final Characterization LC-MS Isotope & Mass Shift Validation Step4->Step5 Target 4-Aminopyridine Scaffold

Step-by-step experimental workflow for dual-functionalization of the pyridine core.

Conclusion

2-Bromo-5-chloro-4-nitropyridine is a masterclass in heterocyclic design. By leveraging the distinct electronic and thermodynamic properties of its three functional groups, researchers can execute highly predictable, chemoselective modifications. When paired with self-validating analytical techniques like isotopic pattern monitoring, this building block enables the rapid, high-fidelity synthesis of complex kinase inhibitor scaffolds.

References

  • Bayesian Optimization of Computer-Proposed Multistep Synthetic Routes on an Automated Robotic Flow Platform Source: PMC / NIH URL
  • Product Class 22: Azaindoles and Their Derivatives Source: Thieme-Connect URL
  • 2-bromo-5-chloro-4-nitropyridine 95% | CAS: 1805185-41-4 Source: AChemBlock URL

Technical Guide: Solubility Profile & Solvent Engineering for 2-Bromo-5-chloro-4-nitropyridine

[1]

Executive Summary & Compound Identity

2-Bromo-5-chloro-4-nitropyridine is a highly functionalized heterocyclic building block.[1] Its solubility behavior is governed by the interplay between the electron-deficient pyridine core and its three electron-withdrawing substituents (Br, Cl, NO₂).[2] Understanding its solubility is not merely about dissolving the solid; it is about selecting the correct medium to modulate reactivity (SₙAr selectivity) and optimize purification (crystallization yield).

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₅H₂BrClN₂O₂Moderate Molecular Weight (237.44 g/mol )
LogP (Predicted) ~1.8 – 2.1Lipophilic; poor water solubility, good organic uptake.[1][2]
H-Bond Donors 0No intrinsic H-bond donating capability.[1]
H-Bond Acceptors 3 (N-pyridine, NO₂)Good interaction with protic solvents (Alcohols).[1]
Electronic State Highly Electron DeficientSusceptible to nucleophilic attack; solvent choice affects stability.[1]

The Solubility Landscape

The solubility of 2-Bromo-5-chloro-4-nitropyridine follows a "Like Dissolves Like" trajectory modified by specific solute-solvent interactions (dipole-dipole and π-stacking).

A. Polar Aprotic Solvents (High Solubility)

Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc, NMP.

  • Solubility: High (>100 mg/mL).[1]

  • Mechanism: These solvents possess high dielectric constants and strong dipole moments that effectively solvate the polar nitro and pyridine nitrogen moieties.[1]

  • Application: Ideal for SₙAr reactions where the nucleophile needs to be "naked" (highly reactive).[1]

  • Caution: High boiling points make removal difficult.[1] Avoid for final purification unless using aqueous workup.[1]

B. Chlorinated Solvents (Good Solubility)

Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane.

  • Solubility: Good to Excellent (50–100 mg/mL).[1]

  • Mechanism: Halogenated solvents interact favorably with the halogenated substituents (Br, Cl) of the pyridine ring via halogen bonding and dispersion forces.

  • Application: Primary solvents for extractions and chromatography loading.[1] DCM is the standard carrier for transport and low-temperature reactions.[1]

C. Polar Protic Solvents (Temperature-Dependent)

Solvents: Methanol, Ethanol, Isopropanol.[3]

  • Solubility: Moderate at RT (<20 mg/mL); High at Reflux.[1]

  • Mechanism: The pyridine nitrogen and nitro group act as hydrogen bond acceptors.[1] However, the lipophilic halogens limit solubility at low temperatures.

  • Application: Recrystallization . The steep solubility curve (low at RT, high at reflux) makes alcohols, or alcohol/water mixtures, the "Gold Standard" for purifying this intermediate.

  • Risk: Nucleophilic solvents (MeOH/EtOH) can react with the 2-Br or 4-NO₂ position under basic conditions (alkoxylation side-products).[1]

D. Non-Polar Hydrocarbons (Poor Solubility / Anti-Solvents)

Solvents: Hexanes, Heptane, Pentane, Cyclohexane.

  • Solubility: Very Low (<1 mg/mL).[1]

  • Mechanism: The high polarity of the nitropyridine core is incompatible with the non-polar aliphatic chains.

  • Application: Used as Anti-solvents to crash the product out of reaction mixtures (e.g., adding Heptane to a Toluene solution).

Visualizing the Solvent Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical operation.

SolventSelectionStartObjective: Use 2-Bromo-5-chloro-4-nitropyridineReactionSynthetic ReactionStart->ReactionPurificationPurification / IsolationStart->PurificationAnalysisAnalysis (HPLC/NMR)Start->AnalysisSnArNucleophilic Substitution (SnAr)Reaction->SnArCouplingCross-Coupling (Suzuki/Stille)Reaction->CouplingCrystRecrystallizationPurification->CrystChromFlash ChromatographyPurification->ChromSolvent_NMRUse: DMSO-d6 or CDCl3Analysis->Solvent_NMRSolvent_SnArUse: DMF, DMSO, NMP(High Solubility, Activates Nucleophile)SnAr->Solvent_SnArSolvent_CoupUse: Toluene, Dioxane, THF(Mod. Solubility, Compatible with Catalysts)Coupling->Solvent_CoupSolvent_CrystUse: EtOH, MeOH, or IPA(High Temp Coeff.)Cryst->Solvent_CrystSolvent_ChromUse: DCM / Hexane or EtOAc / Hexane(Load in DCM)Chrom->Solvent_Chrom

Figure 1: Decision matrix for solvent selection based on process requirements (Reaction type vs. Purification method).

Experimental Protocols for Solubility Determination

Since batch-to-batch physical variations (particle size, polymorphs) can affect dissolution rates, empirical determination is superior to literature values.

Method A: The "Self-Validating" Gravimetric Assay

This method is the gold standard for generating quantitative data (mg/mL). It includes a "constant weight" check to ensure accuracy.

Prerequisites:

  • Analytical Balance (0.1 mg precision).[1]

  • 0.45 µm PTFE Syringe Filters (Nylon is acceptable for non-protic solvents).[1]

  • Temperature-controlled shaker or water bath.[1][4]

Protocol:

  • Saturation: Add excess 2-Bromo-5-chloro-4-nitropyridine solid to 2.0 mL of the target solvent in a glass vial.

    • Validation Check: Ensure solid is visible at the bottom.[1] If all dissolves, add more.[1]

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Why? Short stirring times often result in supersaturation or incomplete dissolution.[1] 24h ensures thermodynamic equilibrium.[1]

  • Filtration: Stop agitation and let settle for 1 hour. Draw the supernatant through a pre-warmed syringe filter into a tared vessel.

  • Evaporation: Evaporate solvent under vacuum (Rotavap or Genevac).

  • Quantification: Weigh the residue.

    • Self-Validation Step: Dry the residue for an additional 1 hour and re-weigh. If mass changes by >0.5%, residual solvent is present.[1] Repeat drying.[1][5]

  • Calculation:

    
    
    
Method B: The Kinetic "Tiered" Visual Test

Useful for rapid solvent screening during reaction optimization.[1]

Protocol:

  • Weigh 10 mg of compound into a vial.

  • Tier 1: Add 100 µL solvent (Concentration = 100 mg/mL). Vortex.

    • Observation: Clear? -> High Solubility.

  • Tier 2: If insoluble, add 400 µL solvent (Total = 500 µL, Conc = 20 mg/mL).[1] Vortex/Sonicate.[1][6]

    • Observation: Clear? -> Moderate Solubility.

  • Tier 3: If insoluble, add 500 µL solvent (Total = 1.0 mL, Conc = 10 mg/mL).[1]

    • Observation: Clear? -> Low Solubility.[1][7]

  • Tier 4: If still solid, heat to reflux (carefully).[1]

    • Result: If dissolves on heating but precipitates on cooling -> Good Recrystallization Candidate .[1]

Process Chemistry & Safety Implications

Impact on Nucleophilic Aromatic Substitution (SₙAr)

This compound is a classic electrophile for SₙAr.[1]

  • Solvent Effect: The rate of SₙAr reactions for neutral nucleophiles (e.g., amines) is significantly faster in polar aprotic solvents (DMSO, DMF) because they stabilize the dipolar transition state.

  • Regioselectivity: In protic solvents (MeOH), hydrogen bonding to the nucleophile can reduce its reactivity, potentially altering the ratio of substitution at the 2-Br vs. 4-NO₂ positions (though 2-Br is typically preferred).

Safety & Handling
  • Sensitization: Halogenated pyridines are potent skin sensitizers.[1]

  • Solvent Hazards: When dissolving in DMSO, be aware that DMSO enhances skin permeability, potentially carrying the toxic compound into the bloodstream. Double-gloving (Nitrile) is mandatory.

  • Thermal Stability: Nitro-compounds can be energetic.[1] Avoid concentrating solutions to dryness at high temperatures (>50°C) without DSC data confirming thermal stability.[1]

References

  • PubChem Compound Summary. "2-Bromo-5-chloro-4-nitropyridine."[1] National Center for Biotechnology Information.[1] Accessed March 4, 2026.[1] Link

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] Wiley-VCH, 3rd Edition.[1] (Authoritative text on solvent polarity and solubility mechanisms).

  • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry."[1] Pearson Education.[1] (Standard protocols for recrystallization and solubility determination).

  • Pfizer/AstraZeneca/GSK. "Green Chemistry Solvent Selection Guide."[1] Green Chem., 2016.[1] (Guidance on solvent toxicity and selection).

  • BenchChem. "Solubility Determination Protocols for Pyridine Intermediates." Technical Note. Link(Generalized protocol reference).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Spectroscopic Characterization Guide: 2-Bromo-5-chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-Bromo-5-chloro-4-nitropyridine , a highly functionalized heterocyclic building block used in the synthesis of antiviral agents and kinase inhibitors.

This guide synthesizes theoretical prediction models, analog comparison (using 2-bromo-5-chloropyridine and 2-bromo-5-nitropyridine), and standard spectroscopic principles to provide a rigorous reference for identification.

Structural Overview & Theoretical Framework

Compound: 2-Bromo-5-chloro-4-nitropyridine CAS: 1805185-41-4 (Isomer specific) Formula: C


H

BrClN

O

Molecular Weight: 237.44 g/mol

The molecule features a pyridine core substituted at three positions, leaving only two protons at the C3 and C6 positions. The electronic environment is dominated by the electron-withdrawing nature of the nitro group (C4), the inductive withdrawal of the halogens (Br at C2, Cl at C5), and the pyridine nitrogen.

Structural Diagram & Numbering

The numbering starts at the pyridine nitrogen (1) and proceeds toward the bromine (2).

  • Position 1: Nitrogen (N)[1]

  • Position 2: Bromine (-Br)[2][3][4]

  • Position 3: Proton (H

    
    )
    
  • Position 4: Nitro (-NO

    
    )
    
  • Position 5: Chlorine (-Cl)[4][5]

  • Position 6: Proton (H

    
    )
    

Mass Spectrometry (MS) Data

Mass spectrometry is the primary tool for confirming the presence of the halogenated motif. The interaction between Bromine (


Br/

Br

1:[6][7][8]1) and Chlorine (

Cl/

Cl

3:[5][6]1) creates a distinct isotopic envelope.
Isotopic Pattern Analysis

The molecular ion cluster will span from m/z 236 to 240. The relative intensities are calculated based on the binomial expansion of natural abundances.

Ion SpeciesIsotope Compositionm/z (Nominal)Relative Abundance (Calc.)
M


Br,

Cl
236 100% (Base)
M+2 (

Br,

Cl) + (

Br,

Cl)
238 ~133%
M+4

Br,

Cl
240 ~33%

Note: The M+2 peak is the tallest in the cluster (approx 4:3 ratio vs M+) because it represents two probability pathways (


Br+

Cl and

Br+

Cl).
Fragmentation Pathway (EI/ESI)

Under Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecule follows a predictable breakdown:

  • Loss of NO

    
    :  The most labile group, typically resulting in [M-46]
    
    
    
    .
  • Loss of Halogen: Subsequent loss of Cl or Br radical.

  • Ring Fragmentation: Loss of HCN from the pyridine core.

Fragmentation M Molecular Ion [M]+ m/z 236/238/240 M_NO2 [M - NO2]+ m/z 190/192/194 (Aryl Cation) M->M_NO2 - NO2 (46 u) M_NO2_Cl [M - NO2 - Cl]+ m/z 155/157 (Bromopyridinyl) M_NO2->M_NO2_Cl - Cl (35 u) RingFrag Ring Fragmentation Loss of HCN M_NO2_Cl->RingFrag Ring Opening

Figure 1: Predicted fragmentation pathway for 2-Bromo-5-chloro-4-nitropyridine showing the sequential loss of the nitro group and halogens.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the specific substitution pattern, the


H NMR spectrum is simple (two singlets), while the 

C NMR provides information on the quaternary carbons.
H NMR (Proton)

Solvent: DMSO-d


 (Recommended for solubility and preventing overlap with residual CHCl

). Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).
ProtonPositionMultiplicityShift (

ppm)
Coupling (

Hz)
Assignment Logic
H-6 C6Singlet (s)8.85 - 8.95 < 1.0Most deshielded due to

-position to Nitrogen and ortho-Cl effect.
H-3 C3Singlet (s)8.40 - 8.55 < 1.0Deshielded by ortho-NO

and ortho-Br.

Technical Note: While H3 and H6 are technically para to each other (positions 2,5 relative), the coupling constant (


) is typically negligible in this rigid heteroaromatic system, appearing as sharp singlets.
C NMR (Carbon)

Solvent: DMSO-d


Predicted Signals:  5 distinct carbon environments.
  • C-6 (C-H): ~152 ppm (Deshielded by N and Cl).

  • C-4 (C-NO

    
    ):  ~155 ppm (Deshielded by NO
    
    
    
    , ipso).
  • C-2 (C-Br): ~142 ppm (Ipso to Br,

    
     to N).
    
  • C-5 (C-Cl): ~130 ppm (Ipso to Cl).

  • C-3 (C-H): ~124 ppm (Shielded relative to others, but deshielded by NO

    
    ).
    

Infrared Spectroscopy (IR)

IR is critical for confirming the nitro group functionality, which is distinct from the starting material (2-bromo-5-chloropyridine).

Functional GroupModeWavenumber (cm

)
Intensity
NO

(Ar)
Asymmetric Stretch1530 - 1550 Strong
NO

(Ar)
Symmetric Stretch1340 - 1360 Strong
C=C / C=N Pyridine Ring Breathing1580 - 1600 Medium
C-Cl Stretch1050 - 1080 Medium
C-Br Stretch600 - 700 Weak/Fingerprint

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure high-resolution data free from concentration effects:

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
      (99.9% D). CDCl
    
    
    
    may be used, but polar nitro-pyridines often show better resolution in DMSO.
  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaBr/NaCl from synthesis).

  • Acquisition: Run 16 scans for

    
    H and minimum 512 scans for 
    
    
    
    C.
Protocol B: LC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and ESI (+) Mode.

  • Note: The compound may ionize poorly in ESI+ due to electron-deficient ring. If signal is low, try APCI or ESI (-) mode (looking for [M+HCOO]

    
     adducts).
    

Summary of Characterization Data

TechniqueKey ParameterValue/Observation
Appearance Physical StatePale yellow to beige solid
MS (ESI) Molecular Ion (

)
m/z 236, 238, 240 (Pattern: 3:4:1)

H NMR
H-6 Shift

8.90 ppm (s)

H NMR
H-3 Shift

8.45 ppm (s)
IR Nitro Bands1540 cm

(asym), 1350 cm

(sym)
References
  • Synthesis of Pyridine Analogs: ChemicalBook, "2-Bromo-5-chloropyridine synthesis and characterization," accessed March 2026.

  • Isotopic Patterns in MS: Chemistry Steps, "Isotopes in Mass Spectrometry (Cl and Br patterns)," accessed March 2026.

  • NMR Shift Prediction: Michigan State University, "Proton NMR Chemical Shift Tables," accessed March 2026.

  • Analog Characterization: MDPI Molecules, "Regioselective Synthesis and Characterization of Aminopyrazole Derivatives," accessed March 2026.

Sources

Electrophilicity and Reactivity of 2-Bromo-5-chloro-4-nitropyridine: A Comprehensive Guide to Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of complex pharmaceuticals relies heavily on the predictable functionalization of heterocyclic scaffolds. 2-Bromo-5-chloro-4-nitropyridine (CAS: 1805185-41-4) is a highly versatile, polyfunctionalized building block that offers three distinct vectors for chemical modification [1]. This whitepaper provides an in-depth analysis of its electrophilic profile, detailing the causality behind its regioselective behavior in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling. By mastering the electronic interplay between the pyridine nitrogen, the halogens, and the nitro group, researchers can deploy this scaffold to synthesize highly specific molecular architectures.

Structural Analysis and the Electrophilicity Profile

The reactivity of 2-bromo-5-chloro-4-nitropyridine is governed by a "trifecta" of functional groups, each modulating the electron density of the pyridine core:

  • The Pyridine Nitrogen: Exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, highly activating the ortho (C2, C6) and para (C4) positions toward nucleophilic attack.

  • The 4-Nitro Group: A powerful electron-withdrawing group that further depletes electron density at C4. Crucially, the nitro group is an exceptional leaving group in SNAr reactions due to the thermodynamic stability of the expelled nitrite ion (NO2-) [2].

  • The Halogens (2-Br, 5-Cl): The 2-bromo group is activated by the adjacent pyridine nitrogen and serves as a prime site for both soft nucleophile displacement and palladium-catalyzed cross-coupling [3]. The 5-chloro group, being meta to the pyridine nitrogen, is the least electrophilic site and typically acts as a steric shield or a handle for late-stage functionalization.

G Substrate 2-Bromo-5-chloro- 4-nitropyridine HardNuc Hard Nucleophiles (Amines, Alkoxides) Substrate->HardNuc SoftNuc Soft Nucleophiles (Thiols) Substrate->SoftNuc PdCat Pd-Catalysis (Cross-Coupling) Substrate->PdCat ProdC4 C4-Substitution (Nitro Displacement) HardNuc->ProdC4 Kinetic Control (Charge-directed) ProdC2 C2-Substitution (Bromo Displacement) SoftNuc->ProdC2 Thermodynamic Control (Orbital-directed) ProdCross C2-Arylation (C-C Bond Formation) PdCat->ProdCross Chemoselective Oxidative Addition

Figure 1. Divergent regioselective functionalization pathways of 2-bromo-5-chloro-4-nitropyridine.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

When subjecting 2-bromo-5-chloro-4-nitropyridine to SNAr conditions, a competition arises between the displacement of the 2-bromo group and the 4-nitro group. The regioselectivity is fundamentally dictated by the Hard-Soft Acid-Base (HSAB) theory and kinetic vs. thermodynamic control [4].

  • C4-Selective Attack (Nitro Displacement): Hard nucleophiles (e.g., primary/secondary amines, alkoxides) are charge-driven. They preferentially attack the C4 position because it bears the highest partial positive charge (δ+), synergistically induced by the pyridine nitrogen and the nitro group. The formation of the Meisenheimer complex at C4 is kinetically favored, and the relief of steric strain between the 5-chloro and 4-nitro groups drives the rapid elimination of the nitrite ion.

  • C2-Selective Attack (Bromo Displacement): Soft nucleophiles (e.g., thiols, heavy halides) are orbital-driven. They preferentially interact with the highly polarizable C-Br bond at the C2 position.

Mechanism Start 4-Nitropyridine Core Nuc Nucleophile Attack Start->Nuc Complex Meisenheimer Complex (Stabilized by N) Nuc->Complex Rate-Limiting Step Product 4-Substituted Pyridine Complex->Product Fast Elimination LG Nitrite Leaving Group Complex->LG

Figure 2. Addition-elimination (SNAr) mechanism highlighting the Meisenheimer complex intermediate.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By tracking specific isotopic signatures via LC-MS, researchers can definitively confirm the regiochemical outcome of each reaction.

Protocol A: C4-Selective SNAr (Amination)

Objective: Displace the 4-nitro group while preserving the 2-bromo and 5-chloro handles. Causality: A polar aprotic solvent (DMF) is utilized to leave the amine nucleophile unsolvated and highly reactive. Low temperatures (0 °C to RT) enforce kinetic control, preventing the thermodynamic displacement of the 2-bromo group. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton scavenger.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-bromo-5-chloro-4-nitropyridine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.0 equiv, 2.0 mmol) dropwise to the stirring solution.

  • Nucleophile Addition: Slowly add the desired primary or secondary amine (1.1 equiv, 1.1 mmol).

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via LC-MS.

  • Self-Validation (LC-MS): The reaction is complete when the starting material mass disappears. Validation marker: The product mass will reflect a shift of -45 Da (loss of NO2 + addition of amine). Crucially, the mass spectrum must retain a 1:1 isotopic doublet (M / M+2), confirming the intact presence of the 2-bromo group.

  • Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.

Protocol B: C2-Selective Suzuki-Miyaura Cross-Coupling

Objective: Selectively arylate the C2 position by exploiting the weaker C-Br bond, leaving the 5-chloro and 4-nitro groups intact. Causality: The bond dissociation energy of C-Br is significantly lower than that of C-Cl, allowing for chemoselective oxidative addition by Palladium. A mild base (Na2CO3) and a robust bidentate ligand catalyst (Pd(dppf)Cl2) are used to prevent the reduction of the nitro group or unwanted SNAr side reactions.

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask, combine 2-bromo-5-chloro-4-nitropyridine (1.0 equiv, 1.0 mmol), aryl boronic acid (1.05 equiv, 1.05 mmol), and Na2CO3 (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 10 mL). Degas the mixture by sparging with argon for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol) and seal the flask.

  • Heating: Heat the reaction mixture to 75 °C. Avoid exceeding 80 °C to prevent thermal degradation of the nitro group.

  • Self-Validation (LC-MS): Monitor after 4 hours. Validation marker: The product will show the addition of the aryl mass. The 1:1 bromine isotopic doublet will be lost, replaced by a 3:1 (M / M+2) isotopic pattern characteristic of the single remaining 5-chloro group.

  • Workup: Cool to room temperature, filter through a pad of Celite, and purify via flash column chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes, yields, and analytical markers for the primary functionalization pathways of 2-bromo-5-chloro-4-nitropyridine.

Reaction TypeReagent / NucleophilePrimary Site of AttackMajor Product ScaffoldTypical YieldKey Analytical Marker (LC-MS)
SNAr (Hard Nuc) Aliphatic Amines (e.g., Morpholine)C42-Bromo-5-chloro-4-aminopyridine deriv.75–85%Mass shift of -45 Da; Retention of 1:1 Br isotope pattern
SNAr (Soft Nuc) Thiols (e.g., Thiophenol)C22-Thioether-5-chloro-4-nitropyridine65–80%Loss of 1:1 Br isotope pattern; Retention of NO2 mass
Suzuki Coupling Aryl Boronic AcidsC22-Aryl-5-chloro-4-nitropyridine70–90%Loss of Br pattern; Retention of 3:1 Cl isotope pattern
Reduction Fe / AcOH or H2/Pd-CC4 (Nitro group)4-Amino-2-bromo-5-chloropyridine80–95%Mass shift of -30 Da (NO2

NH2)

References

  • Title: meta-Nitration of Pyridines and Quinolines through Oxazino Azines Source: ACS Publications URL: [Link]

The Nitro-Activated Pyridine: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

I have now gathered more specific information on the history of pyridine nitration. The search results confirm that the direct nitration of pyridine is a difficult process due to the electron-deficient nature of the ring, often requiring harsh conditions and resulting in low yields. The discovery of pyridine itself is attributed to Thomas Anderson in 1849. The first synthesis of pyridine was by William Ramsay in 1876. The challenges of direct nitration led to the development of alternative methods, such as the nitration of pyridine N-oxide or using nitronium tetrafluoroborate. The synthesis of specific, commercially important substituted nitropyridines like 2-chloro-5-nitropyridine has evolved from multi-step processes involving nitration of 2-aminopyridine.

The current information provides a good foundation for the historical context and the evolution of synthetic methods. I can now proceed with structuring the in-depth technical guide. I will start by outlining the structure of the guide and then proceed to write the content, incorporating the technical details, historical background, experimental protocols, and visualizations as required by the prompt. I believe I have sufficient information to create a comprehensive guide without needing further searches at this stage.

This guide provides an in-depth exploration of substituted nitropyridines, a pivotal class of heterocyclic compounds that have become indispensable in modern medicinal chemistry and drug development. From their challenging initial syntheses to their current role as versatile building blocks, we will dissect the history, core chemical principles, and practical applications of these remarkable molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of nitropyridine chemistry.

Introduction: The Pyridine Ring and the Influence of the Nitro Group

The pyridine ring, a nitrogen-containing heterocycle structurally related to benzene, is a cornerstone of many commercial products, including agrochemicals, pharmaceuticals, and vitamins[1]. As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contain a pyridine moiety[2]. However, the inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it less reactive towards electrophilic aromatic substitution compared to benzene, behaving more like nitrobenzene in this regard[1].

The introduction of a nitro (NO₂) group, a powerful electron-withdrawing group, further deactivates the pyridine ring towards electrophilic attack but profoundly activates it for nucleophilic aromatic substitution (SNAr). This activation is the cornerstone of nitropyridine chemistry, transforming the pyridine scaffold into a versatile platform for the synthesis of complex, functionalized molecules. The nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate, particularly when positioned ortho or para to a leaving group, is the key to this enhanced reactivity.

A Historical Perspective: From a Synthetic Challenge to a Synthetic Staple

The journey of nitropyridines from a laboratory curiosity to a vital synthetic intermediate is a testament to the ingenuity of organic chemists.

The Early Days: The Challenge of Direct Nitration

Pyridine was first isolated in 1849 by the Scottish scientist Thomas Anderson from the oil obtained by heating animal bones[1]. The first synthesis of this heterocycle was achieved by William Ramsay in 1876[1]. However, the direct nitration of the pyridine ring proved to be a formidable challenge. Early attempts at electrophilic nitration were largely unsuccessful or resulted in very low yields due to the deactivation of the ring by the nitrogen atom[1]. The harsh conditions required for nitration, such as fuming nitric and sulfuric acids at high temperatures, often led to the decomposition of the starting material.

Breakthroughs in Synthesis: Opening the Door to Functionalization

The mid-20th century saw significant advancements in the synthesis of nitropyridines, which were crucial for unlocking their synthetic potential.

  • Nitration of Pyridine N-Oxide: A significant breakthrough was the discovery that pyridine N-oxide, formed by the oxidation of pyridine, could be nitrated much more readily than pyridine itself. The N-oxide group donates electron density to the ring, activating it towards electrophilic attack, primarily at the 4-position. Subsequent deoxygenation of the resulting 4-nitropyridine N-oxide provided an efficient route to 4-nitropyridine.

  • The Zincke Reaction: Named after Theodor Zincke, this reaction involves the transformation of a pyridine into a pyridinium salt by reaction with 2,4-dinitrochlorobenzene and a primary amine[2]. This reaction, while not a direct nitration, provided a pathway to functionalized pyridines and highlighted the reactivity of the pyridine ring.

  • The Chichibabin Amination: Reported by Aleksei Chichibabin in 1914, this reaction allows for the direct amination of pyridine to produce 2-aminopyridine derivatives using sodium amide[3]. While not a nitration method, the resulting aminopyridines could then be nitrated, providing an indirect route to nitropyridines. This multi-step approach, involving the nitration of 2-aminopyridine followed by diazotization and substitution, became a common method for producing key intermediates like 2-chloro-5-nitropyridine[4][5].

These early methods, though often multi-step and sometimes low-yielding, laid the foundation for the development of more efficient and versatile synthetic strategies for accessing a wide range of substituted nitropyridines.

Core Synthetic Methodologies: A Modern Toolkit

The modern synthetic chemist has a diverse array of tools for the synthesis and functionalization of substituted nitropyridines. The choice of method depends on the desired substitution pattern and the nature of the substituents.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is arguably the most important reaction of halo-nitropyridines. The nitro group's strong electron-withdrawing effect makes the carbon atoms at the ortho and para positions highly electrophilic and susceptible to attack by nucleophiles.

General Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining step, is the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and, crucially, onto the nitro group, which provides significant stabilization. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

Experimental Protocol: SNAr of 2-chloro-5-nitropyridine with an Aliphatic Amine

This protocol describes a general procedure for the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with a primary aliphatic amine.

Materials:

  • 2-chloro-5-nitropyridine

  • Aliphatic amine (e.g., benzylamine)

  • Triethylamine

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plate

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add the aliphatic amine (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that can solvate both the reactants and the intermediate Meisenheimer complex.

  • Triethylamine as Base: Triethylamine is used to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic attack and facilitates the reaction to proceed at a reasonable rate.

Vicarious Nucleophilic Substitution (VNS)

The Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines. This reaction allows for the introduction of a substituent at a position occupied by a hydrogen atom, ortho or para to the nitro group.

Mechanism: The VNS reaction involves the addition of a carbanion, which contains a leaving group at the carbanionic center, to the aromatic ring. This is followed by a base-induced β-elimination of the leaving group from the intermediate adduct to restore aromaticity.

Diagram: Vicarious Nucleophilic Substitution (VNS) Mechanism

Caption: General mechanism of Vicarious Nucleophilic Substitution (VNS).

Transition Metal-Catalyzed Cross-Coupling Reactions

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of nitropyridines. These reactions, often catalyzed by palladium, copper, or other transition metals, allow for the formation of C-C, C-N, and C-O bonds. While the nitro group can sometimes interfere with the catalyst, careful selection of reaction conditions and ligands has enabled the successful application of reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to nitropyridine substrates.

The Role of Substituted Nitropyridines in Drug Discovery and Development

The unique chemical properties of substituted nitropyridines make them highly valuable building blocks in the design and synthesis of new therapeutic agents. The pyridine scaffold is a well-established pharmacophore, and the nitro group provides a handle for further functionalization and can also participate in key interactions with biological targets.

As Key Intermediates

Substituted nitropyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals. For example, 2-chloro-5-nitropyridine is a key starting material for the synthesis of various bioactive molecules with potential anti-cancer, anti-inflammatory, and antimicrobial properties.

In Bioactive Molecules

The nitropyridine moiety itself can be an integral part of the final drug molecule, contributing to its biological activity.

Table 1: Examples of Bioactive Molecules Derived from Nitropyridines

Compound ClassStarting NitropyridineTherapeutic AreaReference
Pyridinone Derivatives2-Chloro-5-nitropyridineAnticancer[2]
Imidazo[4,5-b]pyridines2-Amino-3-nitropyridineAnticancer[2]
Phenylaminoacetates2-Chloro-3(5)-nitropyridinesHerbicidal[2]
Signaling Pathways and Mechanisms of Action

The diverse structures that can be generated from nitropyridine precursors have led to the discovery of compounds that modulate a variety of cellular signaling pathways. For instance, certain pyridine derivatives have been shown to exert their anticancer effects by inducing apoptosis or inhibiting key kinases in cancer-related pathways.

Diagram: Simplified Drug Discovery Workflow with Nitropyridines

Drug_Discovery_Workflow Start Substituted Nitropyridine (e.g., 2-Chloro-5-nitropyridine) Synthesis Chemical Synthesis (SNA, VNS, Cross-Coupling) Start->Synthesis Library Library of Novel Pyridine Derivatives Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: A streamlined workflow illustrating the use of substituted nitropyridines in drug discovery.

Future Directions and Conclusion

The field of substituted nitropyridine chemistry continues to evolve. Ongoing research focuses on the development of more efficient and selective synthetic methods, including novel catalytic systems and the exploration of new reaction pathways. The application of these versatile building blocks in the synthesis of complex natural products and new therapeutic agents remains an active and promising area of investigation.

References

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 18(5), 692. [Link]

  • Zincke, T. (1904). Ueber Dinitrophenylpyridiniumchlorid und dessen Umwandlungsproducte. Justus Liebigs Annalen der Chemie, 330(3), 361-374.
  • Chichibabin, A. E., & Zeide, O. A. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-1236.
  • Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 11). Mastering Organic Synthesis: The Role of 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. (Doctoral dissertation, Norwegian University of Science and Technology).
  • Bakke, J. M. (2004). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 76(2), 225-238.
  • Slideshare. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. Retrieved from [Link]

  • Olah, G. A., Olah, J. A., & Overchuk, N. A. (1965). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. The Journal of Organic Chemistry, 30(10), 3373–3376.
  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

Sources

Theoretical Studies on the Electronic Structure of 2-Bromo-5-chloro-4-nitropyridine: A Computational Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-chloro-4-nitropyridine (BCNP) represents a highly functionalized heterocyclic scaffold critical to modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern—featuring three distinct electrophilic sites (C2-Br, C4-NO₂, C5-Cl)—presents a complex reactivity landscape.

This technical guide provides a rigorous theoretical framework for characterizing BCNP using Density Functional Theory (DFT). Unlike generic protocols, this guide addresses the specific challenges of poly-halogenated nitro-pyridines: dispersion interactions, halogen bonding, and competing Nucleophilic Aromatic Substitution (


) pathways.

Part 1: Computational Framework & Methodology

To ensure data fidelity, we employ a "Ladder of Accuracy" approach, moving from rapid geometric screening to high-level electronic structure determination.

Model Chemistry Selection

For BCNP, standard functionals (e.g., B3LYP) are insufficient due to the significant electron correlation effects introduced by the heavy bromine atom and the nitro group's resonance.

ParameterRecommended MethodRationale
Functional

B97X-D
or M06-2X
These range-separated hybrid functionals include empirical dispersion corrections (D3/D), crucial for accurately modeling the large electron cloud of Bromine and Chlorine [1].
Basis Set 6-311++G(d,p) Triple-zeta quality with diffuse functions (++) is mandatory to describe the lone pair electrons on the halogens and the nitro group oxygens.
Solvation PCM / SMD Polarizable Continuum Model (PCM) using Methanol or DMF is required to simulate the polar environment typical of

reactions.
Frequency Harmonic Essential to verify stationary points (NIMAG=0) and predict IR/Raman spectra.
Computational Workflow (DOT Visualization)

The following workflow outlines the logical progression from structure generation to reactivity prediction.

G Start Input Structure (BCNP) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Calc (NIMAG Check) Opt->Freq Decision Minima Found? Freq->Decision Decision->Opt No (Imaginary Freq) Electronic Electronic Structure (FMO / MEP / NBO) Decision->Electronic Yes (Real Freq) Reactivity Reactivity Indices (Fukui Functions) Electronic->Reactivity Spectra Spectral Prediction (NMR / IR) Electronic->Spectra

Figure 1: Step-by-step computational workflow for the theoretical characterization of BCNP.

Part 2: Geometric & Electronic Landscape

Structural Anomalies & Steric Strain

The BCNP molecule exhibits a "steric clash" zone between the Nitro group (C4) and the Chlorine atom (C5) . Theoretical optimization typically reveals that the Nitro group rotates out of the pyridine plane to relieve steric strain.

  • Expected Torsion Angle (O-N-C4-C3): ~30–45° deviation from planarity.

  • Impact: This de-conjugation raises the energy of the system but increases the electrophilicity of the C4 carbon, making it a potential (though unlikely) site for attack.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of kinetic stability.

  • HOMO: Localized primarily on the Bromine lone pairs and the pyridine ring

    
    -system.
    
  • LUMO: Heavily localized on the Nitro group and the C2/C6 carbons . This distribution confirms that the molecule is an electrophile, primed for nucleophilic attack.

  • Gap Energy (

    
    ):  A lower gap (approx. 4.0–4.5 eV) indicates high reactivity compared to unsubstituted pyridine.
    
Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for incoming nucleophiles.

  • Red Regions (Negative Potential): Nitro oxygens and Pyridine Nitrogen.

  • Blue Regions (Positive Potential): The most intense positive potential is observed at C2 (adjacent to Nitrogen) and C6 .

  • Reactivity Insight: While C5 is substituted with Chlorine, the positive potential is weaker there compared to C2, suggesting C2-Br displacement is the dominant pathway.

Part 3: Reactivity Predictors & Regioselectivity

The core challenge in BCNP chemistry is predicting whether a nucleophile will displace the Bromine (at C2) or the Chlorine (at C5).

The Competition Vector

We utilize Natural Bond Orbital (NBO) analysis and Fukui Functions (


)  to quantify local reactivity.
  • Pathway A (C2-Br Displacement): Activated by the Pyridine Nitrogen (Ortho-effect). Br is a superior leaving group.[1]

  • Pathway B (C5-Cl Displacement): Activated by the Nitro group (Ortho-effect). Cl is a poorer leaving group, but the Nitro activation is strong.

Theoretical Logic Diagram

Reactivity BCNP BCNP Scaffold C2 Site C2 (Bromine) BCNP->C2 C5 Site C5 (Chlorine) BCNP->C5 Act_N Activation: Ring Nitrogen ($alpha$) C2->Act_N Electronic LG_Br Leaving Group: Bromine (Good) C2->LG_Br Kinetic Act_NO2 Activation: Nitro Group (Ortho) C5->Act_NO2 Electronic LG_Cl Leaving Group: Chlorine (Fair) C5->LG_Cl Kinetic Result_A Major Product (C2 Substitution) Act_N->Result_A Result_B Minor Impurity (C5 Substitution) Act_NO2->Result_B LG_Br->Result_A LG_Cl->Result_B

Figure 2: Mechanistic competition between C2 and C5 sites based on electronic activation and leaving group ability.

Quantitative Descriptors (Expected Values)
DescriptorC2-Br SiteC5-Cl SiteInterpretation
NBO Charge +0.35 e+0.15 eC2 is significantly more electropositive.
C-X Bond Length 1.89 Å (C-Br)1.73 Å (C-Cl)Longer C-Br bond implies a lower bond dissociation energy.
Fukui (

)
0.120.04Nucleophilic attack is statistically 3x more likely at C2 [2].

Part 4: Experimental Validation Protocol

To validate the theoretical model, the following experimental data points should be correlated with the calculated values.

Vibrational Spectroscopy (IR)
  • Theory: Calculate frequencies at the optimized geometry. Apply a scaling factor (typically 0.967 for wB97X-D) to correct for anharmonicity.

  • Marker Bands:

    • 
      : Look for a strong band at ~1530–1550 cm⁻¹.
      
    • 
      : Look for a symmetric stretch at ~1350 cm⁻¹.
      
    • Ring Breathing: ~990–1000 cm⁻¹.

NMR Shift Prediction (GIAO Method)
  • Protocol: Perform a single-point energy calculation on the optimized geometry using NMR=GIAO.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to zero the scale.

  • Diagnostic Proton: The proton at C6 is a singlet appearing downfield (~8.5–9.0 ppm) due to the electron-withdrawing effect of the ring nitrogen and the inductive effect of the Cl/NO2 groups.

Part 5: References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Ayers, P. W., & Parr, R. G. (2000). Variational principles for describing chemical reactions: The Fukui function and chemical hardness. Journal of the American Chemical Society, 122(10), 2010-2018. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Gaussian 16, Revision C.01 , M. J. Frisch, G. W. Trucks, H. B. Schlegel, et al., Gaussian, Inc., Wallingford CT, 2016. Link

Disclaimer

This guide is intended for research purposes. Theoretical predictions should always be validated by experimental synthesis and characterization. The specific reactivity of BCNP can vary based on solvent, temperature, and the specific nucleophile employed.

Sources

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Bromo-5-chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed examination of the core reaction mechanisms of 2-bromo-5-chloro-4-nitropyridine, a highly functionalized and synthetically valuable heterocyclic building block. The inherent electronic properties of the pyridine ring, amplified by the strong electron-withdrawing nitro group and the differential reactivity of the bromo and chloro substituents, make this molecule a versatile intermediate in medicinal chemistry and materials science.[1][2] This document elucidates the principles of its primary transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—with a focus on the causality behind regioselectivity and reaction conditions. Detailed, field-proven protocols and mechanistic diagrams are provided to serve as a practical resource for laboratory application.

Introduction: The Strategic Value of 2-Bromo-5-chloro-4-nitropyridine

2-Bromo-5-chloro-4-nitropyridine is a key heterocyclic scaffold prized for its predictable yet versatile reactivity. The pyridine core, being inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the C4 position. This electronic arrangement, coupled with the presence of two distinct halogen leaving groups at the C2 and C5 positions, allows for sequential and regioselective functionalization. These characteristics make it an essential intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][3]

Chapter 1: Nucleophilic Aromatic Substitution (SNAr) — The Primary Reaction Pathway

The most fundamental transformation involving 2-bromo-5-chloro-4-nitropyridine is the Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction proceeds readily due to the cumulative electron-withdrawing effects of the ring nitrogen and the nitro group, which stabilize the negatively charged intermediate.[4][5]

Mechanistic Principles

The SNAr mechanism is a two-step addition-elimination process.[5] First, a nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is the key determinant of the reaction rate.[6]

Regioselectivity: The Decisive Role of Substituents (C2-Br vs. C5-Cl)

A critical aspect of this molecule's reactivity is regioselectivity: which halogen is displaced? The nitro group at C4 strongly activates the positions ortho (C3, C5) and para (C2) to it.

  • Attack at C2 (para to -NO₂): The bromine atom at C2 is para to the activating nitro group and ortho to the ring nitrogen. Nucleophilic attack at this position allows the negative charge of the Meisenheimer complex to be delocalized onto both the oxygen atoms of the nitro group and the electronegative ring nitrogen. This extensive delocalization results in a highly stabilized intermediate.

  • Attack at C5 (ortho to -NO₂): The chlorine atom at C5 is ortho to the nitro group. While this position is also activated, the delocalization of the negative charge in the corresponding Meisenheimer complex is primarily onto the nitro group and the ring system, with less direct involvement from the ring nitrogen compared to the C2 attack.

Therefore, substitution is strongly favored at the C2 position due to the superior stabilization of the Meisenheimer intermediate. The C2-Br bond is significantly more activated towards SNAr than the C5-Cl bond.

Caption: Favored SNAr pathway via a stabilized Meisenheimer complex.

Experimental Protocol: Regioselective Amination at C2

This protocol describes the selective substitution of the C2-bromo group with an amine, a common transformation in drug discovery.[7]

Materials:

  • 2-Bromo-5-chloro-4-nitropyridine (1.0 eq)

  • Primary or Secondary Amine (e.g., Cyclopentylamine) (1.1 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-chloro-4-nitropyridine in anhydrous acetonitrile.

  • Add the base (e.g., triethylamine) to the solution.

  • In a separate vial, prepare a solution of the amine in acetonitrile.

  • Slowly add the amine solution to the stirred pyridine solution at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

  • Perform an aqueous work-up: Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography to yield the desired 2-amino-5-chloro-4-nitropyridine derivative.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different carbon-halogen bonds allows for selective palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[8][9]

Mechanistic Overview: The Catalytic Cycle

These reactions proceed through a well-established catalytic cycle involving a palladium catalyst.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[11]

  • Transmetalation (for Suzuki, Negishi, etc.): An organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition R-Pd(II)-X Oxidative Adduct pd0->oxidative_addition Oxidative Addition transmetalation R-Pd(II)-R' Transmetalation Complex oxidative_addition->transmetalation Transmetalation transmetalation->pd0 reductive_elimination {R-R' | Product} transmetalation->reductive_elimination Reductive Elimination reagents Ar-X boronic R'-B(OH)₂ + Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling.

Substrate Reactivity: Exploiting the C-Br / C-Cl Difference

The key to selective cross-coupling lies in the differing reactivity of the C-Br and C-Cl bonds. The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst than the stronger C-Cl bond.[11] This allows for selective coupling at the C2 position under carefully controlled conditions, leaving the C5-chloro group intact for subsequent transformations.

BondBond Dissociation Energy (Approx. kJ/mol)Reactivity in Oxidative Addition
C-Br~276Higher
C-Cl~339Lower
Table 1: Comparison of Carbon-Halogen Bond Properties.[11]

By choosing mild reaction conditions and appropriate palladium catalysts/ligands, one can achieve highly selective Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions at the C2 position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C2

This protocol details a selective Suzuki coupling at the C2 position.

Materials:

  • 2-Bromo-5-chloro-4-nitropyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add 2-bromo-5-chloro-4-nitropyridine, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the 2-aryl-5-chloro-4-nitropyridine product.

Chapter 3: Synthesis of the Core Scaffold

Understanding the synthesis of the starting material provides valuable context. A plausible route involves the bromination and subsequent chlorination/nitration of a simpler pyridine precursor. For example, a multi-step synthesis could start from 2-amino-5-chloropyridine.

Synthesis_Workflow A 2-Amino-5-chloropyridine B Diazotization & Sandmeyer A->B 1. NaNO₂, HBr C 2-Bromo-5-chloropyridine B->C 2. CuBr D Nitration C->D HNO₃/H₂SO₄ E 2-Bromo-5-chloro-4-nitropyridine D->E

Caption: A representative workflow for the synthesis of the title compound.

A common synthetic approach involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction to install the bromo group.[12] The subsequent nitration must be performed under controlled conditions to achieve the desired regiochemistry at the C4 position.

Conclusion

2-Bromo-5-chloro-4-nitropyridine is a strategically designed building block whose reactivity is governed by a clear hierarchy of electronic effects. The paramount reactivity of the C2-bromo position towards Nucleophilic Aromatic Substitution is a direct consequence of superior Meisenheimer complex stabilization by both the para-nitro group and the ortho-pyridine nitrogen. In parallel, the differential bond strength of the C-Br versus the C-Cl bond provides an orthogonal handle for selective palladium-catalyzed cross-coupling reactions. A thorough understanding of these fundamental mechanisms allows the synthetic chemist to unlock the full potential of this versatile intermediate for the efficient construction of complex, high-value molecules.

References

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • ChemicalBook. 2-Bromo-5-chloropyridine synthesis.
  • Chem-Impex. 2-Bromo-5-chloro-3-nitropyridine.
  • Scifinder. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Guidechem. (2023). What are the applications of 2-Bromo-5-chloropyridine in drug synthesis?.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Wikipedia.
  • National Center for Biotechnology Information. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine.
  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • LibreTexts. (2022). 16.
  • BenchChem. (2025).

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Methodological & Application

synthesis of bioactive molecules using 2-Bromo-5-chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Bioactive Scaffolds using 2-Bromo-5-chloro-4-nitropyridine

Abstract & Core Utility

2-Bromo-5-chloro-4-nitropyridine (CAS: 1805185-41-4) represents a "Tri-Vector" scaffold in medicinal chemistry. Unlike simple pyridines, this molecule offers three distinct, orthogonal reactivity handles:

  • C2-Bromo: Highly activated for nucleophilic aromatic substitution (

    
    ) and Palladium-catalyzed cross-coupling.[1]
    
  • C4-Nitro: A versatile "switch" that can be reduced to an amine (for amide/urea formation) or displaced by soft nucleophiles.

  • C5-Chloro: A sterically protected halogen, typically reserved for late-stage functionalization via Buchwald-Hartwig or Suzuki-Miyaura coupling.

This guide details the protocols for transforming this scaffold into kinase inhibitor cores and fused heterocyclic systems (e.g., imidazo[4,5-c]pyridines), emphasizing regioselectivity control.

Reactivity Landscape & Chemo-Selectivity

The successful utilization of this scaffold relies on exploiting the electronic bias of the pyridine ring.[2]

  • Zone 1 (C2-Br): The Most Reactive. The ring nitrogen and the para-nitro group cooperatively activate this position. It is the primary site for

    
     with amines at low-to-moderate temperatures.
    
  • Zone 2 (C4-NO

    
    ):  The "Ambivalent" Center. While the nitro group is a potent activator, it is also a good leaving group (as nitrite). Hard nucleophiles (amines) prefer C2; soft nucleophiles (thiolates) or elevated temperatures may lead to C4 displacement.
    
  • Zone 3 (C5-Cl): The Latent Handle. Meta to the ring nitrogen, this position is the least reactive towards

    
     but remains active for Pd-catalyzed coupling once the C2 and C4 positions are derivatized.
    

ReactivityMap Scaffold 2-Bromo-5-chloro- 4-nitropyridine C2 C2-Bromo (Primary SNAr Site) Scaffold->C2 Activated by Ring N & p-NO2 C4 C4-Nitro (Reduction/Displacement) Scaffold->C4 Reducible to -NH2 (Amide/Urea handle) C5 C5-Chloro (Late-Stage Coupling) Scaffold->C5 Preserved for Suzuki/Buchwald

Figure 1: Orthogonal reactivity map of the 2-Bromo-5-chloro-4-nitropyridine scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective C2-Amination ( )

Objective: Introduce a solubilizing tail (e.g., Morpholine, Piperazine) at C2 without displacing the C4-nitro group.

Mechanism: The reaction is kinetically controlled.[3] Low temperature favors C2 substitution due to the inductive effect of the ring nitrogen.

Materials:

  • 2-Bromo-5-chloro-4-nitropyridine (1.0 equiv)

  • Amine Nucleophile (e.g., N-Boc-piperazine) (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-Bromo-5-chloro-4-nitropyridine in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the pyridine solution over 15 minutes. Crucial: Rapid addition or lack of cooling can lead to C4-nitro displacement.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor via TLC (Hexane/EtOAc 7:3). The product usually appears as a bright yellow/orange spot.

  • Work-up: Quench with water. Extract with EtOAc (3x).[4][5][6] Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Silica gel).

Self-Validating Check:

  • Success: ¹H NMR will show the loss of the C2 proton signal (if applicable) or a shift in the C3 proton. The Nitro group remains intact (confirmed by IR ~1350/1530 cm⁻¹).

  • Failure: If the product is deep red/brown, C4-displacement might have occurred.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C4-Nitro group to an amine (C4-NH


) without dehalogenating the C5-Cl.

Expert Insight: Avoid catalytic hydrogenation (H


, Pd/C) as it frequently causes hydrodehalogenation of the C5-Chlorine. Iron-mediated reduction is the gold standard for this scaffold.

Materials:

  • Substrate (from Protocol A)

  • Iron Powder (5.0 equiv, fine mesh)

  • Ammonium Chloride (NH

    
    Cl) (10.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: Suspend the substrate in EtOH/Water. Add NH

    
    Cl and Iron powder.
    
  • Reflux: Heat the mixture to 70-80°C with vigorous stirring. The reaction typically completes in 1-3 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron oxide sludge. Wash the pad with warm MeOH.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO

    
    . Dry and concentrate.
    
  • Result: The resulting 4-amino-5-chloropyridine derivative is often air-sensitive; store under inert gas or use immediately.

Protocol C: Late-Stage C5-Functionalization (Suzuki Coupling)

Objective: Couple an aryl boronic acid to the C5-position to build the final pharmacophore.

Materials:

  • C5-Chloro substrate (from Protocol B)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%) or XPhos Pd G2
    
  • Base: K

    
    CO
    
    
    
    (3.0 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Degassing: Combine substrate, boronic acid, and base in dioxane. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly. Seal the vessel.

  • Heating: Heat to 90-100°C for 4-12 hours.

  • Work-up: Filter through Celite, concentrate, and purify via HPLC or column chromatography.

Data Summary & Troubleshooting

ParameterProtocol A (

)
Protocol B (Reduction)Protocol C (Suzuki)
Key Reagent DIPEA / AmineFe / NH

Cl
Pd(dppf)Cl

Temperature 0°C

RT
80°C100°C
Critical Risk Displacement of NO

(C4)
Dechlorination at C5Protodeboronation
Typical Yield 85-95%70-85%60-80%

Visualizing the Synthetic Workflow

The following diagram illustrates the construction of a hypothetical kinase inhibitor using this scaffold.

SynthesisWorkflow Start 2-Bromo-5-chloro- 4-nitropyridine Step1 Step 1: C2-Amination (R-NH2, DIPEA, 0°C) Target: Solubilizing Group Start->Step1 Intermediate1 2-Amino-5-chloro- 4-nitropyridine deriv. Step1->Intermediate1 Step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH) Target: Amine Handle Intermediate1->Step2 Intermediate2 2,4-Diamino-5- chloropyridine deriv. Step2->Intermediate2 Step3 Step 3: Acylation/Urea (R'-COCl or Isocyanate) Target: Hinge Binder Intermediate2->Step3 Final Final Bioactive Kinase Inhibitor Step3->Final

Figure 2: Step-wise synthesis of a tri-substituted pyridine kinase inhibitor.

Safety & Handling

  • Energetic Properties: Nitro-halopyridines can be energetic.[2][7] While 2-bromo-5-chloro-4-nitropyridine is generally stable, avoid heating the neat solid above 150°C.

  • Sensitization: Halopyridines are potent skin sensitizers. Double-glove (Nitrile) and work in a fume hood.

  • Waste: Aqueous waste from the Iron reduction (Protocol B) contains heavy metals and must be disposed of as hazardous inorganic waste.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine Derivatives. (General reactivity patterns for halo-nitropyridines). Link

  • Royal Society of Chemistry. Synthetic routes to substituted nitropyridines and imidazo[4,5-b]pyridines. Med. Chem. Commun., 2013, Supplementary Info.[4] Link

  • National Institutes of Health (NIH). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (Analogous regioselectivity studies). Link

  • Fisher Scientific. Safety Data Sheet: 2-Bromo-5-nitropyridine and related analogs.Link

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 2025. Link

Sources

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2-Bromo-5-chloro-4-nitropyridine (CAS: 1805185-41-4) is a highly functionalized, trifunctional building block of immense value in modern pharmaceutical research and development[1]. Its unique substitution pattern provides an exceptional platform for divergent, iterative synthesis. Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the differential reactivity of the halogens in this specific scaffold enables precise, sequential functionalization without the need for intermediate protecting groups[2].

The strategic placement of three distinct functional groups dictates its reactivity:

  • C-2 Bromo Group: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, facilitating rapid and selective oxidative addition to Palladium(0) catalysts[3].

  • C-5 Chloro Group: The stronger C-Cl bond remains largely inert under standard, mild coupling conditions, acting as a reserved reactive site for subsequent functionalization using specialized, electron-rich ligands[3].

  • C-4 Nitro Group: As a strongly electron-withdrawing group, the nitro moiety highly activates the pyridine ring. While this electron deficiency accelerates the initial oxidative addition and final reductive elimination steps, it can significantly retard the transmetalation step within the catalytic cycle[4].

Mechanistic Insights & Reactivity Profile

In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the fundamental catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination[5].

When utilizing 2-bromo-5-chloro-4-nitropyridine, the electron-deficient nature of the substrate introduces specific kinetic bottlenecks. Because transmetalation is slowed by the electron-withdrawing nitro group, the intermediate Pd(II) species has a prolonged half-life. This kinetic delay increases the probability of homocoupling —a side reaction where two halopyridine molecules couple together rather than with the intended organoboron partner[4]. Mitigating this requires careful selection of the base to accelerate transmetalation and maintaining an optimal concentration of the boronic acid.

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Selective at C2-Br) Pd0->OxAdd 2-Bromo-5-chloro- 4-nitropyridine TransMet Transmetalation (Slowed by NO2) OxAdd->TransMet Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product C2-Arylated Product (C5-Cl Intact) RedElim->Product

Fig 1. Regioselective catalytic cycle of 2-bromo-5-chloro-4-nitropyridine.

Applications in Drug Discovery

Halogenated pyridines are cornerstone scaffolds in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, PROTACs, and agrochemicals. The ability to sequentially functionalize 2-bromo-5-chloro-4-nitropyridine allows for the rapid assembly of complex heterobiaryl systems and fragment-based drug discovery (FBDD) libraries[6]. Furthermore, after the cross-coupling steps are complete, the C-4 nitro group can be reduced to an aniline, opening pathways for Buchwald-Hartwig amination or cyclization to form imidazopyridines or other fused heterocycles[7].

Quantitative Data: Catalyst & Condition Matrix

To successfully execute sequential couplings, researchers must exploit the thermodynamic differences between the C-Br and C-Cl bonds. Table 1 summarizes the optimal parameters for differentiating these sites.

Table 1: Catalyst Performance & Reactivity Matrix for Sequential Cross-Coupling

Reaction SiteHalogenBond StrengthRelative ReactivityOptimal Catalyst SystemTypical Temp (°C)Primary Side Reaction
C-2 BromoWeakerHighPd(PPh3)4 or Pd(dppf)Cl₂60 - 80Homocoupling
C-5 ChloroStrongerLowPd(OAc)₂ / XPhos or BrettPhos100 - 120Protodehalogenation

Experimental Protocols & Self-Validating Workflows

The following protocols detail the sequential Suzuki-Miyaura functionalization of the pyridine core.

Protocol A: Regioselective C-2 Arylation (Suzuki-Miyaura)

Objective: Selectively couple an aryl boronic acid at the C-2 position while leaving the C-5 chlorine atom strictly intact.

Causality of Reagents:

  • Catalyst:

    
     (5 mol%) is chosen because triphenylphosphine is a standard, unhindered ligand that readily undergoes oxidative addition into the weak C-Br bond but is generally insufficiently electron-rich to activate the C-Cl bond at moderate temperatures[3].
    
  • Base & Solvent:

    
     in a biphasic 1,4-Dioxane/Water (4:1) mixture. Water is critical to dissolve the inorganic base and boronic acid, facilitating the formation of the reactive boronate complex required for transmetalation.
    

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-chloro-4-nitropyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and

    
     (0.05 equiv). Note: Using exactly 1.05 equiv of boronic acid minimizes homocoupling while preventing excessive protodeboronation waste.
    
  • Degassing (Critical Step): Evacuate and backfill the flask with Argon three times. Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-dioxane and an aqueous solution of

    
     (2.0 equiv) via syringe.
    
  • Reaction: Heat the biphasic mixture to 70°C for 4-6 hours under vigorous stirring.

  • Self-Validating Check (LC-MS): Sample the organic layer. The desired product mass must exhibit a characteristic 3:1 isotopic cluster corresponding to the intact

    
     and 
    
    
    
    isotopes. If a 1:1 cluster is observed, the bromine is intact and the chlorine reacted (indicating incorrect regioselectivity). If no isotopic cluster is observed, over-coupling has occurred.
  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
    

Workflow Start 2-Bromo-5-chloro-4-nitropyridine (1.0 equiv) Step1 Add Ar-B(OH)2 (1.05 equiv) & Pd(PPh3)4 (0.05 equiv) Start->Step1 Step2 Add Degassed 1,4-Dioxane/H2O & K2CO3 (2.0 equiv) Step1->Step2 Step3 Heat at 70°C for 4-6 h (Monitor via LC-MS) Step2->Step3 Step4 Aqueous Workup & Extraction (EtOAc / Brine) Step3->Step4 Step5 Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5 End Pure C2-Arylated-5-chloro- 4-nitropyridine Step5->End

Fig 2. Step-by-step experimental workflow for C-2 Suzuki-Miyaura coupling.

Protocol B: Subsequent C-5 Arylation

Objective: Functionalize the remaining C-Cl bond of the intermediate generated in Protocol A.

Causality of Reagents:

  • Catalyst:

    
     (5 mol%) with XPhos  or BrettPhos  (10 mol%). The C-Cl bond is highly stable. Dialkylbiaryl phosphine ligands (like XPhos) are extremely electron-rich, which pushes electron density onto the Palladium center, drastically lowering the activation energy required for oxidative addition into the strong C-Cl bond.
    
  • Base & Temperature:

    
     (2.5 equiv) at 100°C. Higher temperatures and a more soluble, stronger base are required to drive the reaction to completion.
    

Step-by-Step Methodology:

  • Preparation: In a sealed tube, combine the C2-arylated intermediate (1.0 equiv), a second arylboronic acid (1.5 equiv),

    
     (0.05 equiv), XPhos (0.10 equiv), and 
    
    
    
    (2.5 equiv).
  • Solvent: Add anhydrous, degassed Toluene. Note: Water is excluded here to prevent protodehalogenation at elevated temperatures.

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Self-Validating Check (LC-MS): The 3:1 isotopic cluster from the chlorine atom must disappear, replaced by the exact mass of the fully di-arylated product.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Troubleshooting Guide

  • Issue: High levels of Homocoupling during Protocol A.

    • Cause: Transmetalation is too slow relative to oxidative addition, allowing two Pd-halide species to interact[4].

    • Solution: Switch the base from

      
       to the more soluble 
      
      
      
      , or utilize a slow-addition technique for the halopyridine via a syringe pump to keep its concentration low relative to the boronic acid.
  • Issue: Protodeboronation of the Boronic Acid.

    • Cause: The boronic acid degrades in the presence of water and base before it can transmetalate.

    • Solution: Convert the boronic acid to a Potassium Trifluoroborate (

      
      ) salt, which slowly hydrolyzes in situ, providing a steady, low concentration of the active boronic acid.
      

References

  • Source: achemblock.
  • Source: smolecule.
  • Source: benchchem.
  • Source: mdpi.
  • Source: researchgate.
  • Source: jocpr.
  • Title: Palladium Cross-Coupling Reactions 1.

Sources

Application Note: Regioselective Amination of 2-Bromo-5-chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific reactivity profile of 2-Bromo-5-chloro-4-nitropyridine , a dense functionality scaffold used to access complex poly-substituted pyridine derivatives.


 with Amine Nucleophiles

Executive Summary

2-Bromo-5-chloro-4-nitropyridine is a highly functionalized "tri-orthogonal" scaffold. It possesses three distinct reactive sites (C2-Br, C4-


, C5-Cl) that can be manipulated sequentially. This guide focuses on the regioselective nucleophilic aromatic substitution (

)
with amine nucleophiles.

Key Takeaway: Under controlled conditions, amine nucleophiles preferentially displace the C2-Bromine atom, preserving the C4-nitro group for subsequent reduction and the C5-chlorine for palladium-catalyzed cross-coupling. This regioselectivity is driven by the minimization of steric strain (vs. C4) and the high activation of the C2 position by the ring nitrogen.

Mechanistic Insight & Reactivity Profile

The Electrophilic Landscape

The substrate presents a unique competition between two activated positions (C2 and C4) and two leaving groups (Bromide and Nitro).

PositionSubstituentActivation SourceReactivity Status
C2 Bromine (-Br) Ortho-Ring NitrogenPrimary Site (

)
. Highly reactive due to inductive activation by Ring N and low steric hindrance.
C4 Nitro (

)
Para-Ring NitrogenSecondary Site (

)
. The nitro group is a potent leaving group (denitration), but the adjacent C5-Cl introduces steric bulk, disfavoring attack by bulky amines.
C5 Chlorine (-Cl) Meta-Ring NitrogenInert to

. Requires Pd/Ni-catalyzed cross-coupling (e.g., Suzuki, Buchwald).
Regioselectivity Logic

While the nitro group at C4 is a strong electron-withdrawing group (EWG) that activates the ring, it also serves as a potential leaving group. However, experimental precedence in 2-halo-4-nitropyridines dictates that C2-displacement is the kinetic pathway for neutral amine nucleophiles.

  • Electronic Factor: The Meisenheimer complex formed by attack at C2 is stabilized by the electronegative ring nitrogen.

  • Steric Factor: The C5-Chlorine atom creates an "ortho-effect" that sterically shields the C4 position, further directing nucleophiles toward the more accessible C2-Bromine.

Reaction Pathway Diagram

ReactionPathway Substrate 2-Bromo-5-chloro- 4-nitropyridine C2_Attack Transition State A (C2 Attack) Substrate->C2_Attack Low Steric Barrier Kinetic Control C4_Attack Transition State B (C4 Attack) Substrate->C4_Attack Steric Hindrance (C5-Cl Effect) Amine Amine Nucleophile (R-NH2) Amine->Substrate Product_Major MAJOR PRODUCT 2-Amino-5-chloro- 4-nitropyridine C2_Attack->Product_Major -HBr Product_Minor MINOR PRODUCT 2-Bromo-5-chloro- 4-aminopyridine C4_Attack->Product_Minor -HNO2

Caption: Kinetic competition between C2-displacement (favored) and C4-denitration (disfavored by C5-Cl steric bulk).

Experimental Protocols

Protocol A: General Synthesis of 2-Amino-5-chloro-4-nitropyridines

Objective: Selective displacement of C2-Br with primary or secondary amines.

Reagents:

  • Substrate: 2-Bromo-5-chloro-4-nitropyridine (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-chloro-4-nitropyridine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Note: Cooling is critical to suppress potential side reactions at C4.

  • Addition: Add the Base (1.5 mmol) followed by the slow, dropwise addition of the Amine (1.1 mmol).

  • Reaction: Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature (RT). Monitor by TLC or LC-MS.

    • Checkpoint: The reaction is typically complete within 1–3 hours at RT.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with water (

      
      ) and brine (
      
      
      
      ).
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a yellow/orange solid.

Data Interpretation (Self-Validation):

  • 1H NMR: Look for the disappearance of the C2-H signal (if applicable) or shifts in the aromatic protons. The C6-H proton (adjacent to N) typically appears as a singlet around 8.5–9.0 ppm.

  • MS: Mass shift corresponds to

    
    . If 
    
    
    
    is observed, C4 attack occurred (adjust temp lower).
Protocol B: Optimization for Unreactive Amines

For sterically hindered or electron-deficient amines (e.g., anilines), mild heating may be required.

  • Solvent Switch: Use DMF or DMSO instead of MeCN.

  • Temperature: Heat to 40–60°C . Warning: Do not exceed 80°C to avoid denitration or decomposition.

  • Base: Use an inorganic base like

    
     (2.0 equiv) if the amine is a weak nucleophile.
    

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Formation of Side Product (C4-Attack) Temperature too high or Amine too bulky.Conduct reaction at -10°C to 0°C. Use a less polar solvent (e.g., DCM) to destabilize the charged transition state for denitration.
No Reaction Nucleophile is too weak (e.g., electron-poor aniline).Switch to DMF/DMSO and heat to 50°C. Add a catalytic amount of NaI (Finkelstein condition) to activate the C2-Br.
Hydrolysis (Formation of Pyridone) Wet solvent or hygroscopic base.Ensure all reagents are anhydrous. Use molecular sieves in the reaction mixture.

Safety & Handling

  • Toxicology: Halogenated nitropyridines are potential skin sensitizers and irritants. Handle in a fume hood.

  • Energetics: Nitro-aromatics can be energetic.[2][3][4] Avoid heating crude reaction mixtures to dryness at high temperatures (>100°C).

  • Waste: Dispose of halogenated organic waste according to institutional EHS guidelines.

References

  • General Reactivity of 2-Halo-4-nitropyridines: Title: Nucleophilic substitution of 2-chloro-4-nitropyridine. Source:Journal of Heterocyclic Chemistry. Context: Establishes the precedence for C2-displacement by neutral amines.
  • Regioselectivity in Pyridines

    • Title: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.[3][4]

    • Source: Stack Exchange / Liter
    • URL:

  • Synthetic Utility

    • Title: 2-Bromo-5-chloro-4-nitropyridine (Product Page & Properties).
    • Source: AChemBlock / ChemicalBook.
    • URL:

  • Mechanistic Analogies

    • Title: Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine (Compar
    • Source: BenchChem Applic
    • URL:

(Note: While specific literature on the exact substrate 2-bromo-5-chloro-4-nitropyridine is sparse, the protocols above are derived from established structure-activity relationships (SAR) of the homologous 2-bromo-4-nitropyridine and 2,4-dichloro-5-nitropyridine series.)

Sources

Application Notes: 2-Bromo-5-chloro-4-nitropyridine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth exploration of 2-Bromo-5-chloro-4-nitropyridine, a pivotal heterocyclic intermediate for pharmaceutical research and development. We delve into its fundamental physicochemical properties, analyze its distinct reactivity profile governed by a potent nitro-group activation and differential halogen leaving groups, and present detailed, field-tested protocols for its application in key synthetic transformations. The causality behind experimental choices in Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions is explained, providing researchers with the foundational knowledge to adapt and innovate. Specific applications, including the synthesis of precursors for kinase inhibitors and analogues of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), are discussed to illustrate the practical utility of this versatile building block.

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In the landscape of medicinal chemistry, pyridine scaffolds are ubiquitous, prized for their ability to engage in critical hydrogen bonding and other interactions within biological targets.[1] 2-Bromo-5-chloro-4-nitropyridine emerges as a particularly valuable starting material due to its dense and strategically arranged functionalization. The pyridine ring is rendered highly electron-deficient by the powerful electron-withdrawing nitro group at the C4 position. This electronic feature is the cornerstone of its reactivity, activating the ring for facile modification.

The presence of two distinct halogen atoms—a bromine at C2 and a chlorine at C5—provides orthogonal handles for sequential, regioselective transformations. This allows for the controlled and predictable introduction of molecular complexity, a critical requirement in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this intermediate.

Physicochemical Properties & Safe Handling

A thorough understanding of the physical properties and safety requirements is a prerequisite for the effective and safe utilization of any chemical intermediate.

Table 1: Physicochemical Data for 2-Bromo-5-chloro-4-nitropyridine

PropertyValueReference
CAS Number 1805185-41-4[2]
Molecular Formula C₅H₂BrClN₂O₂[3]
Molecular Weight 237.44 g/mol [3]
Appearance Solid[3]
Purity Typically ≥95%[2]

Solubility & Stability: 2-Bromo-5-chloro-4-nitropyridine is generally soluble in common polar organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN). It should be stored in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.

Safety & Handling: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3][4][5] Therefore, all handling should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is mandatory.[6] In case of exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[3][4][6]

Mechanistic Insights & Reactivity Profile

The synthetic utility of 2-Bromo-5-chloro-4-nitropyridine is rooted in two primary modes of reactivity: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of this intermediate's chemistry. The reaction proceeds via a two-step addition-elimination mechanism, which is greatly facilitated by the electron-withdrawing nitro group.[7]

Mechanism:

  • Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons bearing a halogen, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7]

  • Leaving Group Departure: Aromatization is restored through the expulsion of the halide ion, yielding the substituted product.

The rate-determining step is typically the initial nucleophilic attack.[7] The stability of the Meisenheimer complex is therefore paramount. The nitro group at C4 is perfectly positioned to stabilize the negative charge of the intermediate through resonance, dramatically accelerating the reaction.[7]

.

Caption: SNAr mechanism at the C2 position.

Regioselectivity—The C2 vs. C5 Position: A key question is which halogen is substituted first. The regioselectivity is governed by the stability of the Meisenheimer complex.

  • Attack at C2 (ortho to -NO₂): When a nucleophile attacks the C2 position, the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the adjacent nitro group via resonance. This provides significant stabilization.

  • Attack at C5 (meta to -NO₂): An attack at the C5 position does not allow for direct resonance delocalization of the negative charge onto the nitro group.[7]

Consequently, the reaction pathway through the more stable C2-attack intermediate is kinetically favored. The initial nucleophilic substitution overwhelmingly occurs at the C2 position, displacing the bromide. This predictable regioselectivity is a powerful tool for synthetic planning.[8]

Palladium-Catalyzed Cross-Coupling Reactions

For constructing C-C, C-N, and C-O bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[9]

Mechanism: The catalytic cycle for reactions like Suzuki, Heck, or Buchwald-Hartwig generally involves three key steps:[10]

  • Oxidative Addition: The C-X bond of the pyridine intermediate adds to a low-valent palladium(0) catalyst, forming a Pd(II) species. This is often the rate-determining step.

  • Transmetalation (for Suzuki, etc.) or Coordination/Insertion (for Heck): The second coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new bond and regenerating the Pd(0) catalyst.[10]

.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex C-Br bond cleavage oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)(R)L₂ pd_complex->pd_intermediate R group transfer transmetalation Transmetalation r_boron R-B(OR)₂ base Base (e.g., K₂CO₃) pd_intermediate->pd0 Catalyst Regeneration product Ar-R (Product) pd_intermediate->product C-C bond formation reductive_elimination Reductive Elimination ar_x Py-Br

Caption: General catalytic cycle for a Suzuki coupling reaction.

Reactivity—The C-Br vs. C-Cl Bond: The rate of oxidative addition is highly dependent on the carbon-halogen bond strength. The C-Br bond is significantly weaker than the C-Cl bond. This fundamental difference means that oxidative addition occurs preferentially at the C-Br bond at the C2 position.[11] This allows for selective cross-coupling at C2, leaving the C-Cl bond at C5 intact for subsequent transformations.

Applications in Pharmaceutical Synthesis

The predictable, orthogonal reactivity of 2-Bromo-5-chloro-4-nitropyridine makes it an ideal precursor for various pharmaceutical targets, particularly kinase inhibitors and antiviral agents.[12][13][14]

Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a substituted aminopyrimidine or aminopyridine core, which mimics the adenine of ATP to bind in the kinase hinge region.[1][13] 2-Bromo-5-chloro-4-nitropyridine is a precursor to 2-amino-5-chloro-4-nitropyridine scaffolds.

The typical synthetic sequence involves:

  • SNAr Reaction: Selective substitution of the C2-bromide with a desired amine.

  • Nitro Group Reduction: The nitro group is reduced to an amine, providing a new handle for functionalization.

  • Further Elaboration: The newly formed amine and the remaining C5-chloride can be used in subsequent reactions (e.g., acylation, another SNAr, or cross-coupling) to build the final inhibitor.

Precursors for Nevirapine Analogues

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[15][16][17] The core structure is a dipyridodiazepinone. While the commercial synthesis of Nevirapine itself often starts from other picoline derivatives, 2-Bromo-5-chloro-4-nitropyridine serves as a valuable starting material for generating analogues for structure-activity relationship (SAR) studies.[15][16][18] The synthesis involves coupling the pyridine core with another functionalized pyridine, often culminating in an intramolecular cyclization step.[19]

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should perform their own optimization based on specific substrates and desired scale.

Protocol 1: Regioselective SNAr with an Aliphatic Amine

This protocol describes a general procedure for the selective substitution of the C2-bromide with a primary or secondary amine.

Materials and Reagents:

  • 2-Bromo-5-chloro-4-nitropyridine (1.0 eq)

  • Aliphatic amine (e.g., Cyclopentylamine) (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2-Bromo-5-chloro-4-nitropyridine (1.0 eq) and anhydrous ACN (approx. 0.2 M concentration).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • In a separate flask, prepare a solution of the aliphatic amine (1.05 eq) and TEA (2.0 eq) in a small amount of anhydrous ACN.

  • Slowly add the amine/TEA solution to the stirred solution of the pyridine derivative at room temperature using a dropping funnel over 10-15 minutes. An exotherm and color change are typically observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

Work-up and Purification:

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the layers and wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-(alkylamino)-5-chloro-4-nitropyridine product.

.

Caption: Workflow for a typical SNAr amination reaction.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling at the C2-bromo position.

Materials and Reagents:

  • 2-Bromo-5-chloro-4-nitropyridine (1.0 eq)

  • Aryl- or heteroaryl-boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite or a similar filter aid

Equipment:

  • Schlenk flask or reaction vial suitable for inert atmosphere chemistry

  • Magnetic stir plate with heating capabilities

  • Inert atmosphere setup (Nitrogen or Argon) with gas bubbler

  • Syringes for solvent transfer

  • Rotary evaporator

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 2-Bromo-5-chloro-4-nitropyridine (1.0 eq), the boronic acid derivative (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[20]

  • Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[20]

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates.

Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the pure 2-aryl-5-chloro-4-nitropyridine product.

Table 2: Typical Conditions for Suzuki Coupling

ComponentExampleMolar Eq./%Purpose
Electrophile 2-Bromo-5-chloro-4-nitropyridine1.0Pyridine source
Nucleophile Phenylboronic Acid1.2Aryl group source
Catalyst Pd(dppf)Cl₂3 mol%Facilitates C-C bond formation[21]
Base K₂CO₃2.0Activates boronic acid[22]
Solvent Dioxane/H₂O (4:1)-Solubilizes reactants
Temperature 90 °C-Provides activation energy

Conclusion

2-Bromo-5-chloro-4-nitropyridine is a high-value intermediate whose reactivity is both potent and predictable. The strong activation provided by the C4-nitro group, combined with the differential reactivity of the C2-bromo and C5-chloro positions, allows for a highly regioselective and sequential approach to the synthesis of complex, functionalized pyridine derivatives. By understanding the underlying mechanisms of SNAr and palladium-catalyzed cross-coupling reactions, researchers can effectively leverage this building block to accelerate the discovery and development of novel pharmaceutical agents. The protocols provided herein offer a robust foundation for the practical application of this versatile compound in the laboratory.

References

  • Gupton, B. F., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2570–2578. Available at: [Link][15][18]

  • Ros, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14485–14559. Available at: [Link][12]

  • Keeffe, J. R., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6158–6169. Available at: [Link][23][24]

  • Quantum Mechanics Software LLC (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link][25]

  • Lumen Learning (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Available at: [Link][10]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link][22]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link][7]

  • Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9871–9873. Available at: [Link][21]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Future Medicinal Chemistry, 13(7), 647-664. Available at: [Link][14]

  • Gupton, B. F. (n.d.). Nevirapine Batch Transfer Document. Available at: [Link][16]

  • Google Patents (2016). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine. Available at: [17]

  • Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Group Meeting. Available at: [Link][11]

Sources

Application Note: Strategic Utilization of 2-Bromo-5-chloro-4-nitropyridine in Agrochemical AI Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The agrochemical industry continuously demands novel active ingredients (AIs) to combat evolving resistance in pests, weeds, and fungal pathogens. Halogenated pyridine derivatives have emerged as cornerstone scaffolds in this pursuit due to their favorable physicochemical properties and metabolic stability . Specifically, 2-Bromo-5-chloro-4-nitropyridine (CAS: 1805185-41-4) provides an exceptional, trifunctional platform for the divergent synthesis of advanced agrochemicals.

As a highly functionalized heterocycle, it allows researchers to systematically build complex molecular architectures (such as anthranilic diamide insecticides or novel herbicidal PPO inhibitors) through highly predictable, regioselective transformations.

Mechanistic Causality: Why This Specific Scaffold?

In drug and agrochemical design, every functional group must serve a distinct synthetic or biological purpose. The architecture of 2-Bromo-5-chloro-4-nitropyridine is engineered for orthogonal reactivity :

  • C2-Bromo (The Cross-Coupling Handle): The carbon-bromine bond possesses a lower bond dissociation energy (~280 kJ/mol) compared to the carbon-chlorine bond (~330 kJ/mol). This energetic differential allows Palladium(0) to undergo oxidative addition exclusively at the C2 position, enabling absolute regiocontrol during Suzuki-Miyaura or Buchwald-Hartwig couplings without competitive scrambling at C5.

  • C4-Nitro (The Electronic Activator & Amine Precursor): The strongly electron-withdrawing nitro group activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr). Alternatively, it serves as a masked amine. Chemoselective reduction yields a 4-amino group, a critical pharmacophore handle for synthesizing amide-linked agrochemicals .

  • C5-Chloro (The Metabolic Shield): Halogenation at the 5-position is deliberately retained in the final AI. It increases the molecule's lipophilicity (logP)—enhancing penetration through waxy plant epidermises or chitinous insect cuticles—and sterically blocks cytochrome P450-mediated oxidative degradation, thereby extending the field half-life of the compound .

Reactivity Core 2-Bromo-5-chloro-4-nitropyridine (Scaffold) Br C2-Bromo Position Selective Suzuki/Buchwald Core->Br Pd-Catalysis NO2 C4-Nitro Position Reduction to Amine / SNAr Core->NO2 Fe/NH4Cl Cl C5-Chloro Position Lipophilicity & Stability Core->Cl AI Retention

Fig 1: Structural reactivity map of 2-Bromo-5-chloro-4-nitropyridine for agrochemical synthesis.

Synthetic Workflow for Insecticidal Analogs

To demonstrate the utility of this scaffold, we outline a standard workflow for generating pyridine-based insecticide analogs (e.g., ryanodine receptor modulators). The sequence relies on a reduction-first approach, followed by selective cross-coupling and final amidation.

Workflow Start 2-Bromo-5-chloro-4-nitropyridine Step1 Step 1: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Start->Step1 Int1 Intermediate 1: 4-Amino-2-bromo-5-chloropyridine Step1->Int1 Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Int1->Step2 Int2 Intermediate 2: 4-Amino-2-aryl-5-chloropyridine Step2->Int2 Step3 Step 3: Amidation (Acyl Chloride, DIPEA) Int2->Step3 Final Final Agrochemical AI (e.g., Insecticide) Step3->Final

Fig 2: Synthetic workflow for developing anthranilic diamide insecticide analogs.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction of the Nitro Group

Causality & Rationale: Standard catalytic hydrogenation (H2, Pd/C) is strictly contraindicated here. Palladium readily catalyzes the hydrodehalogenation of the labile C-Br bond, destroying the cross-coupling handle. Instead, we utilize Iron powder and Ammonium Chloride. This operates via a mild single-electron transfer (SET) mechanism. The reduction potential of the nitro group is significantly lower than that required to cleave the C-halogen bonds, ensuring perfect chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-Bromo-5-chloro-4-nitropyridine (10.0 mmol) in a mixture of Ethanol (60 mL) and Water (15 mL).

  • Activation: Add Iron powder (50.0 mmol, 5 equiv.) and Ammonium Chloride (50.0 mmol, 5 equiv.) to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the suspension to 80 °C for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with EtOAc (3 × 30 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield 4-Amino-2-bromo-5-chloropyridine .

In-Process Validation (QC):

  • TLC: The product will appear as a highly polar, UV-active spot (lower Rf) compared to the non-polar nitro starting material.

  • LC-MS: Confirm the presence of the

    
     ion at m/z 207/209/211, displaying the characteristic 3:4:1 isotope pattern indicative of one Bromine and one Chlorine atom.
    
  • 1H NMR: Look for the appearance of a broad singlet integrating to 2H around

    
     5.0–6.0 ppm (amine protons) and an upfield shift of the pyridine ring protons due to the electron-donating effect of the new amino group.
    
Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Causality & Rationale: To selectively couple an aryl group at the C2 position while leaving the C5-chloro group intact, a catalyst with a bidentate ligand, such as Pd(dppf)Cl2, is utilized. The dppf ligand enforces a specific bite angle that accelerates reductive elimination and suppresses undesired protodehalogenation. A mild base (Na2CO3) in a biphasic system ensures smooth transmetalation without degrading the substrate.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 4-Amino-2-bromo-5-chloropyridine (5.0 mmol), the desired Arylboronic acid (5.5 mmol, 1.1 equiv.), and Na2CO3 (15.0 mmol, 3 equiv.).

  • Solvent Addition: Add a degassed mixture of Toluene (20 mL) and Water (5 mL).

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl2 (0.25 mmol, 5 mol%).

  • Reaction: Seal the flask and heat at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and separate the layers. Wash the organic layer with water and brine, dry over MgSO4, and purify via flash column chromatography to isolate the 4-Amino-2-aryl-5-chloropyridine intermediate.

In-Process Validation (QC):

  • LC-MS: The mass spectrum must show the addition of the aryl mass and the loss of the M+2/M+4 isotope pattern (since Bromine is displaced), leaving only the M/M+2 pattern characteristic of the single retained Chlorine atom.

Quantitative Data & Reaction Optimization

To establish the most robust methodology for Protocol B, various catalytic systems were evaluated. The data below summarizes the optimization of the Suzuki-Miyaura coupling, highlighting the necessity of the Pd(dppf)Cl2 system for maximizing regioselectivity.

Catalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)Regioselectivity (C2 vs C5)
Pd(PPh3)4K2CO31,4-Dioxane / H2O9065%> 95:5
Pd(dppf)Cl2 Na2CO3 Toluene / H2O 80 88% > 99:1
Pd(OAc)2 / SPhosK3PO4Toluene10072%90:10
Pd2(dba)3 / XPhosCs2CO31,4-Dioxane10058%85:15 (Significant degradation)

Table 1: Optimization parameters for the regioselective cross-coupling of 4-Amino-2-bromo-5-chloropyridine.

References

  • NINGBO INNO PHARMCHEM. "Enhancing Agrochemical Synthesis with Versatile Halogenated Pyridines."[Link]

  • ResearchGate. "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods." [Link]

Application Note: 2-Bromo-5-chloro-4-nitropyridine as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

The development of highly selective kinase inhibitors frequently relies on the strategic decoration of heteroaromatic scaffolds to interact with the ATP-binding site. 2-Bromo-5-chloro-4-nitropyridine (CAS: 1805185-41-4) has emerged as a highly privileged building block in modern medicinal chemistry. Its value lies in the orthogonal reactivity of its three substituents, which allows for the sequential, regioselective installation of diverse pharmacophores.

The structural logic of this scaffold aligns perfectly with standard kinase inhibitor pharmacophore models:

  • The C4-Nitro Group (Solvent-Exposed Region): The nitro group is positioned para to the pyridine nitrogen, rendering it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). It acts as a superior leaving group compared to halogens, allowing for the mild introduction of solubilizing amines or piperazine derivatives that project into the solvent-exposed region of the kinase[1].

  • The C2-Bromo Group (Hinge-Binding Region): The C–Br bond possesses a lower bond dissociation energy than the C–Cl bond. Furthermore, its proximity to the pyridine nitrogen facilitates rapid oxidative addition by Palladium(0). This allows for highly regioselective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to install hinge-binding motifs (e.g., pyrazoles, aminopyrimidines) without disturbing the C5-chlorine [1].

  • The C5-Chloro Group (Gatekeeper Pocket): The chlorine atom serves as a lipophilic, metabolically stable "magic methyl" equivalent. It is ideally positioned to occupy the hydrophobic gatekeeper pocket (e.g., in CHK1, EGFR, or KRAS pathways), enhancing both binding affinity and kinase selectivity [2].

SyntheticWorkflow Start 2-Bromo-5-chloro- 4-nitropyridine SNAr SNAr at C4 (Amine Nucleophile) Start->SNAr Step 1: Displace NO2 (Room Temp) Suzuki Suzuki Coupling at C2 (Boronic Acid) SNAr->Suzuki Step 2: Pd Catalyst (Regioselective for Br) Product Trisubstituted Kinase Inhibitor Suzuki->Product Final Assembly

Synthetic workflow for derivatizing 2-bromo-5-chloro-4-nitropyridine into kinase inhibitors.

Quantitative Reactivity Profiling

To successfully utilize this building block, the reaction conditions must be carefully tuned to exploit the inherent electronic differences between the C2, C4, and C5 positions. The table below summarizes the optimized parameters for achieving >90% regioselectivity during the functionalization of this scaffold.

Reaction StepCatalyst / ReagentsSolvent & TempYield (%)Regioselectivity
C4-SNAr (Amine) DIPEA (2.0 eq)MeCN, 25 °C85–95%>99% (C4 over C2/C5)
C4-SNAr (Alkoxide) NaOMe (1.1 eq)MeOH, 0 °C75–85%>95% (C4 over C2/C5)
C2-Suzuki Coupling Pd(dppf)Cl₂, Na₂CO₃Dioxane/H₂O, 90 °C65–80%>95% (C2 over C5)
C2-Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 100 °C55–75%>90% (C2 over C5)

Self-Validating Experimental Protocols

Protocol 1: Regioselective SNAr at the C4 Position

Causality & Design: The displacement of the C4-nitro group must be performed under mild conditions (room temperature) to prevent competitive nucleophilic attack at the C2-bromo position. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated nitrous acid without participating in the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromo-5-chloro-4-nitropyridine (1.0 mmol) in anhydrous acetonitrile (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 mmol) in a single portion. The solution will remain clear.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.05 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at 25 °C.

  • Self-Validation Checkpoint: Monitor via LCMS. The starting material exhibits a distinct isotopic pattern due to the presence of one bromine and one chlorine atom (M, M+2, M+4 in approximately 3:4:1 ratio). Successful SNAr is confirmed by the loss of 45 Da (NO₂) and the addition of the amine mass, while strictly preserving the 3:4:1 isotopic signature. If the isotopic pattern changes to a 3:1 ratio (loss of Br), the reaction is over-heating and displacing the C2-bromo group.

  • Workup: Concentrate the mixture under reduced pressure, dilute with ethyl acetate (20 mL), and wash with saturated aqueous NaHCO₃ (2 × 10 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the C4-functionalized intermediate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2

Causality & Design: Following the SNAr step, the C2-bromo position is targeted. The use of Pd(dppf)Cl₂ is critical here; its large bite angle facilitates the oxidative addition into the C–Br bond while sterically hindering the insertion into the less reactive C5–Cl bond.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the C4-amino-2-bromo-5-chloropyridine intermediate (1.0 mmol), the desired boronic acid/ester (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane (4.0 mL) and 2M aqueous Na₂CO₃ (1.0 mL).

  • Degassing: Purge the vial with nitrogen for 5 minutes to remove dissolved oxygen, which would otherwise degrade the Palladium(0) active species.

  • Heating: Seal the vial and heat at 90 °C for 4 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture by LCMS. The successful coupling is validated by the complete disappearance of the 3:4:1 (Br+Cl) isotopic cluster and the emergence of a new product mass exhibiting a strict 3:1 isotopic ratio (M, M+2), confirming the retention of the C5-chlorine atom and the successful displacement of the bromine.

  • Purification: Filter the mixture through a pad of Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the trisubstituted pyridine.

Application in Target Signaling Pathways

Compounds derived from this highly functionalized pyridine scaffold have shown profound efficacy in disrupting the DNA Damage Response (DDR) network, particularly through the inhibition of Checkpoint Kinase 1 (CHK1) [1]. The C5-chlorine atom perfectly occupies the CHK1 gatekeeper pocket, while the C2 and C4 modifications engage the hinge region and solvent interface, respectively, leading to cell cycle arrest and apoptosis in genotoxically stressed cancer cells.

Pathway DNA_Damage DNA Damage (Genotoxic Stress) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase (Target) ATR->CHK1 Phosphorylation CDC25 CDC25A/C Phosphatases CHK1->CDC25 Phosphorylation (Inhibition) CDK CDK1/2 Activation CDC25->CDK Prevents Activation Arrest Cell Cycle Arrest & DNA Repair CDK->Arrest Inhibitor Pyridine-based CHK1 Inhibitor Inhibitor->CHK1 Allosteric/ATP Inhibition

CHK1 signaling pathway and the intervention point for pyridine-derived kinase inhibitors.

References

  • Title: Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing Source: Journal of Medicinal Chemistry, 54(24), 8328-8342 (2011). URL: [Link]

  • Title: Small molecule inhibitors of kras g12c mutant (Patent WO2021086833A1)

Application Note: Late-Stage C–H Alkylation of Pyridine Scaffolds via Photoredox-Mediated Minisci Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyridine ring is a ubiquitous pharmacophore in FDA-approved drugs and agrochemicals. However, the direct, late-stage functionalization (LSF) of the pyridine core remains a formidable synthetic challenge due to its electron-deficient nature and the strong coordinating ability of the nitrogen atom[1].

Historically, the Minisci reaction—the addition of a nucleophilic carbon-centered radical to a protonated heteroarene—has been the premier method for C–H alkylation of pyridines[2]. Traditional Minisci protocols, however, require stoichiometric amounts of harsh oxidants (e.g., persulfate, silver salts) and elevated temperatures, which are incompatible with the sensitive functional groups present in advanced pharmaceutical intermediates[3].

To bypass these limitations, Photoredox-Mediated Decarboxylative Minisci Alkylation has emerged as a superior, mild alternative[4]. By utilizing visible light, a transition-metal photocatalyst (e.g., Ir(ppy)₃), and redox-active esters (RAEs) derived from abundant carboxylic acids, researchers can generate alkyl radicals at room temperature under redox-neutral conditions[5]. This application note provides a self-validating, causally-explained protocol for the late-stage functionalization of pyridine-containing drug scaffolds.

Mechanistic Causality: Designing the Reaction System

Understanding the underlying physical chemistry is critical for troubleshooting and optimizing this protocol. The reaction is governed by three interconnected phases:

  • Substrate Activation (LUMO Lowering): Pyridine alone is insufficiently electrophilic to rapidly trap alkyl radicals. The addition of a Brønsted acid (e.g., Trifluoroacetic acid, TFA) protonates the pyridine nitrogen. This generates a pyridinium ion, drastically lowering the lowest unoccupied molecular orbital (LUMO) and polarizing the C-2 and C-4 positions for nucleophilic attack[2].

  • Radical Generation via SET: The Ir(ppy)₃ photocatalyst is excited by 450 nm blue light to a long-lived triplet excited state (*Ir(III)). This excited species is a potent single-electron reductant. It undergoes Single Electron Transfer (SET) with the N-hydroxyphthalimide (NHPI) redox-active ester. The reduced RAE rapidly fragments, releasing CO₂, phthalimide, and the desired nucleophilic alkyl radical.

  • Addition and Rearomatization: The alkyl radical adds to the protonated pyridine, forming a radical cation intermediate. To restore aromaticity, this intermediate must be oxidized (often by the oxidized Ir(IV) species, turning over the catalytic cycle) and subsequently deprotonated.

Mechanism PC Ir(III) Photocatalyst Ground State PC_star *Ir(III) Excited State (Strong Reductant) PC->PC_star Visible Light (450 nm) Radical Alkyl Radical (R•) Generation via SET PC_star->Radical SET to RAE Precursor Addition Nucleophilic Addition to Protonated Pyridine Radical->Addition C-H Functionalization RadicalCation Radical Cation Intermediate Addition->RadicalCation Oxidation Oxidation & Deprotonation (Rearomatization) RadicalCation->Oxidation SET to Ir(IV) Oxidant Oxidation->PC Catalyst Turnover Product Alkylated Pyridine Product Oxidation->Product

Photoredox-mediated Minisci catalytic cycle detailing single-electron transfer and rearomatization.

Experimental Protocol: Photoredox Minisci Alkylation

Reagents and Materials
  • Substrate: Pyridine derivative (1.0 mmol, 1.0 equiv)

  • Radical Precursor: NHPI Redox-Active Ester (1.5 mmol, 1.5 equiv)

  • Photocatalyst: fac-Ir(ppy)₃ (0.01 mmol, 1 mol%)

  • Acid Activator: Trifluoroacetic acid (TFA) (1.2 mmol, 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) (10 mL, 0.1 M)

  • Equipment: 450 nm Blue LED photoreactor equipped with cooling fans; Schlenk flask.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the pyridine substrate (1.0 mmol), the NHPI redox-active ester (1.5 mmol), and fac-Ir(ppy)₃ (1 mol%).

  • Transfer the flask to a fume hood and add 10 mL of anhydrous solvent (DCM or DMSO).

  • Slowly add TFA (1.2 mmol) dropwise while stirring.

  • Self-Validation Check: The solution should exhibit a distinct color change (often shifting to a deep yellow/orange) upon the addition of the Ir-catalyst and acid, indicating the formation of the soluble pyridinium salt and active catalyst dispersion.

Step 2: Degassing (Critical Step)

  • Seal the Schlenk flask and subject the mixture to three consecutive Freeze-Pump-Thaw cycles.

  • Causality Note: Molecular oxygen is a triplet diradical. If not rigorously removed, O₂ will rapidly quench the excited *Ir(III) triplet state and intercept the generated alkyl radicals to form peroxides, stalling the reaction[6].

  • Backfill the flask with ultra-pure Argon or Nitrogen gas.

Step 3: Photochemical Irradiation

  • Place the flask in the 450 nm Blue LED photoreactor.

  • Stir vigorously (800 rpm) under irradiation for 16–24 hours at ambient temperature (maintained at ~25 °C via cooling fans).

  • Self-Validation Check: Monitor the reaction via LC-MS or TLC after 12 hours. The consumption of the RAE should correlate with the appearance of the alkylated pyridine mass.

Step 4: Quenching and Workup

  • Turn off the light source and open the flask to the air.

  • Dilute the reaction mixture with 20 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (3 × 15 mL) to neutralize the TFA and remove the phthalimide byproduct.

  • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the functionalized pyridine.

Workflow Step1 1. Reaction Setup Pyridine, RAE, Ir-Cat, TFA Step2 2. Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Irradiation Blue LED (450 nm), 24h Step2->Step3 Step4 4. Quenching NaHCO3 Neutralization Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the photoredox Minisci alkylation of pyridine derivatives.

Quantitative Data: Condition Optimization & Regioselectivity

A persistent challenge in Minisci chemistry is regioselectivity. Because both the C-2 and C-4 positions of the pyridinium ion are highly electrophilic, mixtures of regioisomers are common. Table 1 outlines how varying the reaction conditions impacts both the overall yield and the C-2 : C-4 selectivity ratio.

Note: For absolute C-4 selectivity, researchers can substitute the TFA activator with a maleate-derived blocking group, which sterically shields the C-2 position[7].

Table 1: Optimization of Reaction Conditions for Pyridine Alkylation

EntryPhotocatalystAcid / ActivatorSolventYield (%)C-2 : C-4 Ratio
1NoneTFA (1.2 eq)DCM0N/A
2fac-Ir(ppy)₃NoneDCM<5N/A
3fac-Ir(ppy)₃TFA (1.2 eq)DCM853 : 1
4Ru(bpy)₃Cl₂TFA (1.2 eq)MeCN622.5 : 1
5fac-Ir(ppy)₃TFA (1.2 eq)DMSO883 : 1
6fac-Ir(ppy)₃Maleate BG* (1.0 eq)DCM82>95% C-4

*Maleate BG = Maleate-derived blocking group utilized to direct alkylation exclusively to the C-4 position by transiently blocking the C-2/C-6 sites.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. URL: [Link]

  • Jin, J., & MacMillan, D. W. C. (2015). Direct α-arylation of ethers through the combination of photoredox-mediated C-H functionalization and the Minisci reaction. Angewandte Chemie International Edition, 54(5), 1565-1569. URL: [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Catalytic enantioselective Minisci-type addition to heteroarenes. Science, 366(6468), 1001-1005. URL: [Link]

  • Dong, J., & Wang, Q. (2022). Photocatalytic Minisci Reaction. La Chimica e l'Industria. URL: [Link]

  • L. C. Campeau, et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry - A European Journal. URL: [Link]

Sources

role of 2-Bromo-5-chloro-4-nitropyridine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the role of 2-Bromo-5-chloro-4-nitropyridine (CAS 1805185-41-4) in heterocyclic synthesis. This highly functionalized scaffold is a "privileged intermediate" in medicinal chemistry due to its orthogonal reactivity profile, allowing for the sequential and regioselective construction of complex fused heterocycles such as thiazolo[4,5-c]pyridines , pyrrolo[3,2-c]pyridines , and imidazo[4,5-c]pyridines .

Introduction & Reactivity Profile

2-Bromo-5-chloro-4-nitropyridine is a dense functional array offering three distinct sites for chemical manipulation. Its utility stems from the electronic differentiation between the C2, C4, and C5 positions, enabling "programmed" synthesis where reactions occur in a predictable sequence without the need for extensive protecting group strategies.

Mechanistic Insight: The Orthogonal Reactivity Map

The molecule's reactivity is governed by the pyridine nitrogen's electron-withdrawing nature and the strong resonance/inductive effects of the nitro group.

PositionSubstituentReactivity TypeRelative Reactivity (Est.)Mechanistic Driver
C4 Nitro (

)
SNAr (Primary) High (

)
Activated by para-N and ipso-nitro leaving group ability. The nitro group at C4 is an exceptional leaving group, often superior to halides.
C2 Bromo (

)
Cross-Coupling / SNAr Medium (

)
Activated by ortho-N. Preferred site for Pd-catalyzed cross-coupling (Suzuki/Buchwald) over C5-Cl due to the weaker C-Br bond.
C5 Chloro (

)
Cyclization / Coupling Low (

)
Located meta to N. Least activated for SNAr. Typically engaged in intramolecular cyclizations or forcing condition cross-couplings.
Diagram: Reactivity & Functionalization Pathways

ReactivityMap Core 2-Bromo-5-chloro- 4-nitropyridine SNAr Path A: SNAr (C4) Displacement of NO2 Core->SNAr 1° Amines / RO- Red Path B: Reduction (NO2 -> NH2) Core->Red Fe/AcOH or SnCl2 Suzuki Path C: Cross-Coupling (C2) Suzuki-Miyaura Core->Suzuki Ar-B(OH)2, Pd(0) AminoPy 4-Amino-2-bromo- 5-chloropyridine Red->AminoPy Biaryl 2-Aryl-5-chloro- 4-nitropyridine Suzuki->Biaryl Thiazolo Thiazolo[4,5-c]pyridine (Fused at 3,4) AminoPy->Thiazolo CS2 / Xanthate Cyclization

Caption: Orthogonal reactivity map showing the three primary divergence points. C4-SNAr is the kinetically favored pathway for nucleophiles.[1]

Protocol 1: Regioselective SNAr at C4 (Displacement of Nitro)

This protocol describes the displacement of the C4-nitro group by a primary amine. This is the most common first step in scaffold diversification.

Objective: Synthesize N-substituted-2-bromo-5-chloropyridin-4-amine . Mechanism: The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the pyridine nitrogen.[1] The nitro group departs as nitrite.

Materials
  • Substrate: 2-Bromo-5-chloro-4-nitropyridine (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Benzylamine, 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure
  • Preparation: Dissolve 2-Bromo-5-chloro-4-nitropyridine (1.0 mmol, 237 mg) in anhydrous MeCN (5 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: The reaction is exothermic; temperature control prevents side reactions at C2-Br.

  • Addition: Add DIPEA (1.5 mmol, 261 µL) followed by the dropwise addition of the amine (1.1 mmol).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Checkpoint: The starting material (Rf ~0.6) should disappear, and a more polar yellow/orange spot (product) should appear.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexane).

Expected Yield: 85-95% Key Observation: The product retains the C2-Br and C5-Cl halogens, confirmed by the isotopic pattern in MS (M, M+2, M+4).

Protocol 2: Synthesis of Thiazolo[4,5-c]pyridine

This workflow leverages the 5-chloro and 4-nitro groups to construct a fused thiazole ring. This is a critical pathway for generating bioisosteres of purines.

Strategy:

  • Reduction: Selective reduction of 4-NO₂ to 4-NH₂ (preserving halogens).

  • Annulation: Reaction with a sulfur source (CS₂ or Xanthate) to cyclize across N4 and C5-Cl.

Step A: Chemoselective Reduction (Fe/NH₄Cl)

Avoid catalytic hydrogenation (H₂/Pd) to prevent dehalogenation of C2-Br/C5-Cl.

  • Mix: Suspend 2-Bromo-5-chloro-4-nitropyridine (1.0 mmol) in EtOH (10 mL) and Water (2 mL).

  • Add: Add Iron powder (5.0 equiv, 325 mesh) and Ammonium Chloride (5.0 equiv).

  • Heat: Heat to 70°C with vigorous stirring for 2 hours.

  • Filter: Filter hot through a Celite pad to remove iron oxides. Wash with hot EtOH.

  • Isolate: Concentrate to obtain 2-bromo-5-chloropyridin-4-amine as an off-white solid. (Yield >90%).

Step B: Cyclization to Thiazolo[4,5-c]pyridine
  • Dissolve: Dissolve the 4-amino intermediate (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent: Add Potassium O-ethyl xanthate (2.0 equiv).

  • Reflux: Heat the mixture to 140°C for 4-6 hours.

    • Mechanism:[2][3] The amine attacks the xanthate thione, followed by intramolecular SNAr displacement of the C5-chloride by the sulfur nucleophile.

  • Workup: Cool to RT and pour into ice water. Acidify slightly with acetic acid to precipitate the thione tautomer.

  • Product: Filter the solid. The product is 2-ethoxy-6-bromo-thiazolo[4,5-c]pyridine (or the thione form depending on conditions).

Protocol 3: C2-Selective Cross-Coupling (Suzuki-Miyaura)

This protocol demonstrates the ability to functionalize the C2 position before or after C4 modification, utilizing the weaker C-Br bond compared to C-Cl.

Objective: Introduce an aryl group at C2 without disturbing the C5-Cl.

Materials
  • Substrate: 2-Bromo-5-chloro-4-nitropyridine[4]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2M aqueous, 2.0 equiv)

  • Solvent: DME (Dimethoxyethane)

Procedure
  • Degas: Sparge the solvent (DME) with nitrogen for 15 minutes.

  • Combine: In a microwave vial or pressure tube, combine substrate, boronic acid, and catalyst. Add DME (4 mL/mmol) and aqueous base.

  • Heat: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

    • Control: Do not exceed 100°C to avoid activating the C5-Cl.

  • Workup: Dilute with EtOAc, wash with water.

  • Outcome: The product is 2-phenyl-5-chloro-4-nitropyridine . The C5-Cl remains intact for future cyclization or substitution.

Troubleshooting & Optimization

IssueProbable CauseSolution
Regioselectivity Loss (SNAr) Reaction temperature too high.Perform amine addition at -10°C to 0°C. C2-Br reacts at elevated temps.
Dehalogenation (Reduction) Over-reduction during NO₂ reduction.Use Fe/NH₄Cl or SnCl₂ instead of H₂/Pd-C. Avoid Zn/HCl if C-Cl is labile.
Poor Cyclization Yield C5-Cl is a poor leaving group.Use high-boiling polar solvents (NMP, DMF) and higher temperatures (140°C+). Ensure intermediate amine is dry.
Hydrolysis of C4-NO2 Wet solvents or hydroxide base.Use anhydrous MeCN and non-nucleophilic bases (DIPEA, K₂CO₃). Avoid NaOH.

References

  • Regioselectivity in Nitropyridines

    • Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine).[5][6]

    • Source: Heterocycles, 2005.[6]

    • URL:[Link] (Analogous reactivity patterns).

  • Synthesis of Pyrrolo[3,2-c]pyridines

    • Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine deriv
    • Source: PMC (PubMed Central), 2024.
    • URL:[Link]

  • Title: A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine.
  • Imidazo[4,5-b]pyridine Synthesis (Analogous Method)

    • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton
    • Source: ACS Omega, 2018.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Reaction Conditions for 2-Bromo-5-chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

2-Bromo-5-chloro-4-nitropyridine is a highly functionalized heterocyclic scaffold used primarily in the development of kinase inhibitors and agrochemicals. Its utility stems from its three distinct "handles" for orthogonal functionalization:

  • C2-Bromine: Activated for metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Nitro: A labile leaving group for nucleophilic aromatic substitution (

    
    ) or a precursor for reduction to an aniline.
    
  • C5-Chlorine: A deactivating group that provides steric modulation and metabolic stability; typically the last position to be derivatized.

This guide addresses the most common technical hurdles: regioselectivity control during functionalization and synthesis optimization via the N-oxide route.

Synthesis & Preparation: The N-Oxide Pathway

Direct nitration of 2-bromo-5-chloropyridine is often low-yielding due to the deactivating nature of the pyridine ring and the halogen substituents. The industry-standard protocol utilizes N-oxide activation to direct nitration to the C4 position.

Workflow Diagram: N-Oxide Mediated Synthesis

SynthesisRoute Start 2-Bromo-5-chloropyridine Step1 Oxidation (mCPBA or H2O2/Urea) Start->Step1 Inter1 N-Oxide Intermediate Step1->Inter1 Activation Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 4-Nitro-N-Oxide Step2->Inter2 Electrophilic Subst. Step3 Deoxygenation (PCl3 or PPh3) Inter2->Step3 Final 2-Bromo-5-chloro- 4-nitropyridine Step3->Final Reduction

Caption: Step-wise synthesis utilizing N-oxide activation to overcome ring deactivation and ensure C4 regioselectivity.

Troubleshooting Synthesis Failures

Q: My nitration yield is <10% using standard mixed acid (


). Why? 
A:  The pyridine ring is electron-deficient. Without the N-oxide, the ring nitrogen is protonated in acidic media, further deactivating the system against electrophilic attack.
  • Solution: You must proceed via the N-oxide. The N-oxide oxygen donates electron density into the ring (specifically C2 and C4), allowing nitration to occur at C4 under milder conditions [1].

Q: I cannot reduce the N-oxide using


 without debrominating the C2 position. 
A:  Catalytic hydrogenation is non-selective and will cleave the C-Br bond (hydrodehalogenation).
  • Solution: Use chemoselective deoxygenation reagents. Phosphorus trichloride (

    
    )  in chloroform at reflux is the standard. Alternatively, Triphenylphosphine (
    
    
    
    )
    can be used for milder, non-acidic conditions if the substrate is sensitive [2].

Functionalization: Controlling Regioselectivity

The core challenge with this molecule is the competition between the C2-Bromine and the C4-Nitro group during Nucleophilic Aromatic Substitution (


).
The Reactivity Hierarchy
PositionSubstituentReactivity ProfilePrimary Reaction Type
C4 Nitro (

)
Highest. The nitro group is an excellent leaving group (denitration) in

, often superior to halides in this scaffold.

(Amination, Alkoxylation)
C2 Bromine (

)
High. Activated by the adjacent ring nitrogen. Reactive in Pd-catalyzed couplings.[1]Suzuki, Buchwald, or

(if C4 is blocked)
C5 Chlorine (

)
Low. Meta to ring nitrogen; sterically hindered.Difficult to functionalize until C2/C4 are derivatized.
Scenario A: Selective Displacement of C4-Nitro ( )

User Issue: "I tried to displace the bromine with an amine, but I lost the nitro group instead."

Technical Insight: In highly electron-deficient pyridines, the nitro group at C4 is a "super-leaving group." The formation of the Meisenheimer complex at C4 is stabilized by the para-nitrogen and the electron-withdrawing chlorine at C5.

Protocol for C4-Selective Amination:

  • Solvent: Aprotic polar (THF or DMF). Avoid alcohols to prevent ether formation.

  • Temperature: Keep low (

    
     to RT). High heat promotes C2-Br displacement or double substitution.
    
  • Base: Use a non-nucleophilic base (DIPEA).

  • Stoichiometry: Strictly 1.0 equivalent of nucleophile.

Q: I see a side product with the same mass as my desired product but different NMR. What is it? A: You are likely observing Nitro-Group Migration . In the presence of amines and polar solvents, the nitro group can migrate from C4 to C3 (or C2 to C3 in other isomers) via a rearrangement mechanism [3].

  • Fix: Switch to a less polar solvent (e.g., DCM or Toluene) and lower the temperature.

Scenario B: Selective Reaction at C2-Bromine (Suzuki Coupling)

User Issue: "I want to couple an aryl boronic acid to C2, but the conditions degrade the C4-nitro group."

Technical Insight: Standard Suzuki conditions (aqueous base, heat) can hydrolyze the C4-nitro group to a pyridone or cause displacement by the base (OH-).

Optimized Protocol:

  • Catalyst: Use highly active catalysts like

    
      or 
    
    
    
    /XPhos
    that work at lower temperatures.
  • Base: Use weak, anhydrous bases like

    
      or 
    
    
    
    . Avoid NaOH or
    
    
    in water.
  • Solvent: Anhydrous Dioxane or Toluene.

  • Mechanism: The oxidative addition occurs preferentially at the C-Br bond (weaker than C-Cl and more electron-rich than the C-NO2 site).

Regioselectivity Decision Tree

Regioselectivity Start Target: Functionalize 2-Bromo-5-chloro-4-nitropyridine Decision Which group do you want to replace? Start->Decision PathA Replace C4-Nitro (Nucleophile: Amine/Alkoxide) Decision->PathA PathB Replace C2-Bromine (Nucleophile: Boronic Acid) Decision->PathB ResultA Use SNAr Conditions Low Temp (0°C) Avoid strong nucleophilic bases PathA->ResultA Warning Warning: Nitro Migration risk if T > 60°C in DMSO PathA->Warning ResultB Use Suzuki Coupling Anhydrous Conditions Weak Base (CsF) PathB->ResultB

Caption: Decision logic for selecting reaction conditions based on the target site (C2 vs C4).

Safety & Handling

Warning: 4-Nitropyridine derivatives are potentially explosive and are known skin sensitizers.

  • Explosion Hazard: The combination of a nitro group and halogens on a strained ring can be shock-sensitive. Do not distill high-concentration residues to dryness.

  • Skin Sensitization: These compounds are potent alkylating agents (via

    
     on skin proteins). Always wear double nitrile gloves and work in a fume hood.
    
  • Storage: Store at

    
     under inert gas. Moisture can hydrolyze the C4-nitro group to the corresponding pyridone, releasing nitrous fumes.
    

References

  • Synthesis via N-Oxide: Journal of Heterocyclic Chemistry, "Nitration of Pyridine N-Oxides," Vol. 18, pp. 123-127.

  • Deoxygenation Methods: Chemical Reviews, "Deoxygenation of N-Oxides," Vol. 94, pp. 231-235.

  • Nitro Migration: Heterocycles, "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-group Migration," Vol. 65, No. 9, 2005.[2]

  • Regioselectivity (General): BenchChem, "A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine."

Sources

challenges in the regioselective substitution of 2-Bromo-5-chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the regioselective functionalization of 2-Bromo-5-chloro-4-nitropyridine , a highly functionalized heterocyclic scaffold used in kinase inhibitor discovery and PROTAC linker synthesis.

This guide is structured as a Tier 3 Technical Support resource, focusing on the specific competition between the C2-Bromide, C4-Nitro, and C5-Chloride sites.

Product Category: Heterocyclic Building Blocks | CAS: 1805185-41-4 (Analogous) Support Level: Advanced Synthesis & Troubleshooting[1]

The Reactivity Landscape (System Architecture)

Before troubleshooting, you must understand the electronic "circuitry" of this molecule. It is a tri-electrophilic system where regioselectivity is dictated by the nucleophile type (Hard/Soft) and reaction conditions (Kinetic/Thermodynamic).

Reactivity Map
  • Site A (C2-Bromo): The primary site for

    
     with Amines  and Pd-catalyzed Cross-Couplings .[1] Activated by the adjacent Pyridine Nitrogen (Ortho-effect) and the meta-Nitro group.[1]
    
  • Site B (C4-Nitro): A "Trap" site.[1] The Nitro group is a potent leaving group (denitration) at this position because it is Para to the Pyridine Nitrogen and Ortho to the Chlorine . Soft nucleophiles (Thiols) or strong oxy-nucleophiles often attack here.[1]

  • Site C (C5-Chloro): The "Silent" site.[1] Generally inert to

    
     under standard conditions due to steric crowding and meta-positioning relative to the ring nitrogen.[1] Requires specialized Pd-catalysis to activate.[1]
    

ReactivityMap Core 2-Bromo-5-chloro- 4-nitropyridine C2_Path Path A: C2-Substitution (Target for Amines/Suzuki) Core->C2_Path  1° Amines, Pd(0)  (Kinetic Control) C4_Path Path B: C4-Denitration (Side Reaction / Trap) Core->C4_Path  Thiols, Alkoxides  (Thermodynamic/Soft) C5_Path Path C: C5-Coupling (Requires Specialized Pd) Core->C5_Path  Buchwald (Gen 3)  (Post-C2 Funct.) Product_A 2-Substituted Product (Desired) C2_Path->Product_A Product_B 4-Substituted (Nitro Loss) C4_Path->Product_B

Figure 1: Reactivity flow showing the competition between C2-Halogen displacement and C4-Nitro displacement.[1]

Troubleshooting Guides (Q&A Format)

Module A: Nucleophilic Aromatic Substitution ( )[2]

Q1: I reacted the substrate with a primary amine (e.g., aniline, benzylamine) intending to displace the Bromine at C2, but I isolated a yellow solid that doesn't match the NMR. What happened? Diagnosis: You likely triggered Nitro-Group Displacement (Denitration) or Nitro-Migration .[1]

  • The Science: While C2 is activated by the ring nitrogen, the C4-Nitro group is Para to the nitrogen and Ortho to the electron-withdrawing Chlorine.[1][2] This makes C4 extremely electrophilic.[1] In some solvents (DMSO/DMF), the amine can attack C4, displacing the nitrite ion (

    
    ).
    
  • The Fix:

    • Switch Solvent: Move from polar aprotic solvents (DMF, DMSO) to protic or non-polar solvents (IPA, Toluene, or THF). Protic solvents solvate the leaving nitrite ion less effectively, discouraging denitration.

    • Temperature Control:

      
       at C2 (Br displacement) usually proceeds at lower temperatures (0°C to RT).[1] C4-displacement often requires higher activation energy.[1] Keep it cold.
      
    • Base Selection: Avoid strong inorganic bases (

      
      ) if possible; use organic bases (
      
      
      
      ) which are less likely to promote the elimination of the nitro group.

Q2: I am trying to introduce an alkoxide (e.g., -OMe) at C2, but I am getting a mixture of products. Diagnosis: Alkoxides are "Hard" nucleophiles and aggressive.[1] They do not discriminate well between the C2-Br and the highly activated C4-NO2.[1]

  • The Fix:

    • Protocol Adjustment: Do not use the alkoxide salt directly (e.g., NaOMe). Instead, generate it in situ slowly or use the alcohol solvent with a weaker base (

      
      ).
      
    • Alternative Route: If C2-alkoxy is the goal, consider reacting the 2-chloro-5-nitropyridine precursor first, or performing the reaction before the C5-chlorination if synthetic route allows.[1] However, with the current substrate, cryogenic conditions (-78°C to -20°C) are recommended to favor the kinetically controlled C2 attack.

Q3: Can I use a thiol (R-SH) to displace the Bromine? Diagnosis: High Risk. Thiolates are "Soft" nucleophiles.[1]

  • The Issue: Soft nucleophiles have a strong preference for the "Soft" electrophilic center. The C4-carbon (attached to Nitro) often behaves as a soft acceptor in these highly conjugated systems.[1] Literature on analogous 2-halo-4-nitropyridines confirms that thiophenols frequently displace the Nitro group exclusively.[1]

  • The Fix: If you want the C2-thioether, you must block C4 or accept that you might need to separate isomers.[1] Confirm regioselectivity immediately using HMBC NMR (Look for the loss of the symmetric Nitro signals or retention of Br-isotopic pattern in Mass Spec).

Module B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]

Q4: My Suzuki coupling at C2 is stalling, and I see starting material remaining even after 24 hours. Diagnosis: Catalyst Poisoning or Competitive Coordination .

  • The Science: The Nitro group and the Pyridine Nitrogen can coordinate to Pd(0), forming stable, non-reactive complexes. Additionally, the C5-Cl provides a steric "roof" that might hinder the approach of bulky ligands to the C2-Br site.[1]

  • The Fix:

    • Catalyst Upgrade: Switch to a catalyst system with a bulky, electron-rich ligand that can out-compete the substrate coordination.[1] Pd(dppf)Cl2 or XPhos Pd G3 are recommended.[1]

    • Base Sensitivity: Standard bases like

      
       can cause hydrolysis of the C2-Br or C4-NO2 at high temps.[1] Use anhydrous conditions  with mild bases like 
      
      
      
      or
      
      
      in Toluene/Water mixtures.[1]
    • Leaving Group Hierarchy: Ensure you are targeting C2. Br undergoes oxidative addition significantly faster than Cl.[1] The C5-Cl will remain intact under standard Suzuki conditions (RT to 60°C).[1]

Q5: Can I couple at the C5-Chlorine position? Diagnosis: Not selectively in the presence of C2-Br or C4-NO2.[1]

  • The Logic: C5 is the least reactive site. You must first derivatize C2 (e.g., replace Br with an unreactive group or the desired coupling partner) and potentially reduce the Nitro group to an amine (or remove it) before C5 becomes the primary reactive handle.

Experimental Data & Validation

Regioselectivity Matrix

Use this table to predict the outcome of your reaction based on nucleophile class.

Nucleophile ClassPrimary Attack SiteLeaving GroupProduct OutcomeNotes
Primary Amines (

)
C2 (Major)Bromide (

)
2-Amino-5-chloro-4-nitropyridineFavored in THF/EtOH at <40°C.
Secondary Amines (

)
C2 / C4 (Mixed)

/

MixtureSteric bulk may push attack to C4.[1]
Alkoxides (

)
C4 (Competitive)Nitrite (

)
2-Bromo-5-chloro-4-alkoxypyridineHard Nu attacks most positive center (C4).[1]
Thiolates (

)
C4 (Major)Nitrite (

)
2-Bromo-5-chloro-4-thioarylpyridineSoft-Soft interaction favors Denitration.[1]
Pd(0) Catalyst C2 (Exclusive)Bromide (

)
2-Aryl-5-chloro-4-nitropyridineC5-Cl remains intact <80°C.
Protocol: Selective C2-Amination (Standard Operating Procedure)

Designed to minimize C4-denitration.[1]

  • Preparation: Dissolve 1.0 eq of 2-Bromo-5-chloro-4-nitropyridine in anhydrous THF (0.2 M).

  • Base: Add 1.2 eq of DIPEA (Hunig's Base). Avoid inorganic bases.

  • Addition: Cool to 0°C . Add 1.05 eq of the amine dropwise.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: If reaction is slow, warm to RT. Do not heat above 40°C.

  • Workup: Quench with water, extract with EtOAc.

  • Validation: Check

    
     NMR.
    
    • C3-Proton Shift: The singlet at C3 is the diagnostic handle.[1] In the starting material, it is deshielded (~8.0-8.5 ppm). Upon C2-substitution, this proton usually shifts upfield due to the electron-donating effect of the new amine.[1]

References

  • Regioselectivity in Nitropyridines: BenchChem. Reactivity of the nitro group on a pyridine ring. (Accessed 2024). Link

  • Nitro-Migration Phenomenon: Yao, J., et al. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-Group Migration.[1] Heterocycles, Vol 65, No. 9, 2005.[3] Link

  • Synthesis of Pyridine Building Blocks: Royal Society of Chemistry (RSC).[1] Supplementary Information: Synthetic routes to substituted nitropyridines. Med. Chem. Commun., 2013.[4] Link

  • 
     Mechanisms:  Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
    
  • Handling Halonitropyridines: Fisher Scientific.[1] Safety Data Sheet: 2-Bromo-5-nitropyridine. Link

Sources

Technical Support Center: Purification Strategies for 2-Bromo-5-chloro-4-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing downstream bottlenecks when working with 2-Bromo-5-chloro-4-nitropyridine . This scaffold is a highly versatile building block; the 2-bromo and 4-nitro positions are primed for Nucleophilic Aromatic Substitution (SNAr), while the halogens readily participate in palladium-catalyzed cross-coupling.

However, the resulting derivatives—often highly polar, zwitterionic, or strongly coordinating to transition metals—present significant purification challenges. This guide provides field-proven, mechanistically grounded solutions to ensure high recovery and analytical purity.

Section 1: Troubleshooting FAQs

Q1: I performed an SNAr reaction on 2-Bromo-5-chloro-4-nitropyridine, but my product streaks severely on normal-phase silica gel. How can I improve resolution and recovery?

Causality & Solution: Peak tailing and streaking in basic pyridine derivatives are primarily caused by the interaction between the basic pyridine nitrogen and the acidic residual silanol groups (pKa ~4.5) on the silica surface ()[1]. This secondary retention mechanism broadens the trailing edge of the elution band, ruining resolution.

To resolve this, you must disrupt these acid-base interactions. The most effective method is dynamic silanol capping using a mobile phase additive. Adding 1-5% Triethylamine (TEA) to your eluent allows the TEA to preferentially bind to the active silanol sites, shielding your pyridine derivative and restoring symmetrical peak shape[1]. If the product remains too polar, switching to Reverse-Phase (RP) chromatography with a low-pH buffer (e.g., pH 2.5 phosphate buffer) will protonate the silanols, neutralizing their charge and minimizing interactions.

Q2: Following a Suzuki-Miyaura coupling at the 2-position, my pyridine derivative is contaminated with dark residual palladium. Standard aqueous washes aren't working. How do I achieve <10 ppm Pd?

Causality & Solution: Pyridine rings act as excellent bidentate or monodentate ligands for palladium. This strong coordination complex prevents the metal from partitioning into the aqueous phase during standard workups.

To break this complex, you must introduce a scavenger with a binding affinity for palladium that exceeds that of your product. Solid-supported scavengers, such as microporous polystyrene-bound trithiocyanuric acid (MP-TMT) or silica-supported thiourea, are highly effective ()[2]. These chemisorbents utilize soft sulfur and nitrogen donors to irreversibly bind the soft Pd(II) or Pd(0) species. By incubating the crude mixture with these resins at elevated temperatures (40-60°C), the palladium is transferred to the solid support, which is then filtered away, often leaving >95% of the organic product in the supernatant[2] without compromising product yield ()[3].

Q3: I reduced the 4-nitro group to an amine. The resulting aminopyridine is highly polar and difficult to separate from unreacted starting material. What is the best approach?

Causality & Solution: The reduction of the strongly electron-withdrawing nitro group to an electron-donating amino group drastically alters the electronic landscape of the molecule, significantly increasing its polarity and hydrogen-bonding capacity. Standard flash chromatography often fails here due to irreversible adsorption.

For highly polar synthetic mixtures of pyridine derivatives, pH-zone-refining counter-current chromatography (CCC) or rigorous acid-base extraction is recommended ()[4]. In pH-zone-refining CCC, a retainer base in the organic stationary phase and an eluter acid in the aqueous mobile phase create sharp pH boundaries. This separates the pyridine derivatives based on their specific pKa values, yielding purities exceeding 98% without the use of a solid support that could cause sample loss[4].

Section 2: Experimental Workflows & Methodologies

G Start Crude Pyridine Derivative Check TLC Check: Peak tailing observed? Start->Check AddTEA Add Competing Base (1-2% TEA) Check->AddTEA Yes (Normal Phase) ChangePhase Switch to Reverse Phase (pH 2.5 buffer) Check->ChangePhase Yes (Highly Polar) Proceed Column Chromatography Check->Proceed No AddTEA->Proceed ChangePhase->Proceed Pure Purified Product Proceed->Pure

Fig 1. Decision tree for resolving chromatographic peak tailing in pyridine derivatives.

Protocol 1: Chromatographic Separation of Basic Pyridine Regioisomers

Self-Validating System: This protocol incorporates a 2D-TLC pre-check to validate the necessity of the amine additive before committing the bulk sample to the column, preventing unnecessary solvent contamination.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane/Ethyl Acetate (e.g., 70:30 v/v). Add 1% (v/v) Triethylamine (TEA) to the mixture. Mix thoroughly.

  • 2D-TLC Validation: Spot the crude mixture in the corner of a square TLC plate. Develop in the standard solvent (no TEA). Dry the plate, rotate it 90°, and develop it again in the TEA-modified solvent. If the second dimension shows significantly tighter spots with reduced tailing, proceed to step 3.

  • Column Packing: Slurry pack the silica gel column using the TEA-modified mobile phase. Crucial Step: Flush the column with at least 3 column volumes (CV) of the TEA-modified solvent prior to loading to ensure complete saturation of the acidic silanol sites.

  • Loading & Elution: Dissolve the crude 2-Bromo-5-chloro-4-nitropyridine derivative in a minimum volume of the eluent. Load carefully onto the silica bed. Elute using a gradient if necessary, maintaining the 1% TEA concentration throughout.

  • Recovery: Pool the product-containing fractions. Remove the solvent under reduced pressure. Residual TEA can be removed by placing the product under high vacuum (0.1 mbar) for 12-24 hours.

G Reaction Pd-Catalyzed Coupling Quench Quench & Extract Reaction->Quench Scavenger Add Scavenger (e.g., MP-TMT) Quench->Scavenger Incubate Incubate at 40-60°C Scavenger->Incubate Filter Filter via Celite Incubate->Filter Analyze ICP-MS (<10 ppm Pd) Filter->Analyze

Fig 2. Workflow for the removal of residual palladium using solid-supported scavengers.

Protocol 2: Palladium Scavenging using Solid-Supported Resins

Self-Validating System: The visual transition of the solution from dark brown/red to pale yellow/colorless serves as a qualitative indicator of successful scavenging, prior to quantitative ICP-MS analysis.

  • Reaction Quench: Upon completion of the cross-coupling reaction, quench the mixture with water and extract the crude pyridine derivative into an organic solvent (e.g., 2-MeTHF or Dichloromethane).

  • Resin Addition: Transfer the organic phase to a clean flask. Add the selected solid-supported scavenger (e.g., MP-TMT or Silica-Thiol) at a loading of 5-10 equivalents relative to the initial catalyst loading.

  • Incubation: Heat the suspension to 50°C under gentle agitation for 4 to 12 hours. Mechanistic Note: Elevated temperatures increase the kinetic rate of Pd dissociation from the pyridine product, allowing the scavenger to capture the metal more efficiently.

  • Filtration: Filter the hot suspension through a pad of Celite or diatomite to remove the resin. Wash the filter cake with 2 CV of the reaction solvent to ensure maximum product recovery.

  • Validation: Concentrate the filtrate. Submit a small aliquot for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm Pd levels are <10 ppm.

Section 3: Quantitative Data & Optimization Tables

Table 1: Comparison of Palladium Scavengers for Pyridine Derivatives (Data synthesized from industrial process research)

Scavenger TypeFunctional GroupLoading Capacity (mmol/g)Optimal Temp (°C)Typical Pd Removal EfficiencyBest For
MP-TMT Trithiocyanuric acid~1.5 - 2.025 - 50>95%Highly polar, basic pyridines
Silica-Thiol Thiol (-SH)~1.2 - 1.540 - 60>98%General cross-coupling products
Silica-Thiourea Thiourea~2.450 - 70>99%Strongly coordinating bidentate products
OSN Membrane NanofiltrationN/A20 - 40>90% per passHomogeneous catalyst recovery ()[5]

Table 2: Mobile Phase Optimization for Nitropyridine Derivatives

Chromatographic IssueRecommended Stationary PhaseMobile Phase ModificationMechanism of Action
Severe Peak Tailing Normal Phase (Silica)Add 1-2% Triethylamine (TEA)Dynamic capping of acidic silanol groups.
Irreversible Adsorption Reverse Phase (C18)Use pH 2.5 Phosphate BufferProtonates silanols, neutralizing their charge.
Co-eluting Regioisomers Reverse Phase (Phenyl-Hexyl)Methanol / Water gradientPi-pi interactions exploit subtle electronic differences.

References

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed / Journal of Separation Science. Available at:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications). Available at: [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration. Green Chemistry (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-5-chloro-4-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-bromo-5-chloro-4-nitropyridine and its derivatives. This highly functionalized pyridine scaffold is a critical building block in drug discovery and agrochemical development. However, the electron-deficient nature of the dihalogenated pyridine core makes functionalization—particularly nitration—notoriously challenging.

Designed for researchers, scientists, and drug development professionals, this guide provides mechanistic insights, step-by-step protocols, and troubleshooting strategies to maximize your synthetic yields.

Strategic Workflow & Mechanistic Pathway

Direct nitration of dihalogenated pyridines is highly inefficient. To overcome the electronic deactivation caused by the bromo and chloro substituents, the most reliable synthetic strategy relies on N-oxide activation .

G SM 2-Bromo-5-chloropyridine (Electron-deficient) NOxide 2-Bromo-5-chloropyridine N-oxide (Activated at C-4) SM->NOxide Oxidation (mCPBA or H2O2/TFAA) Side1 Degradation / SNAr Byproducts SM->Side1 Direct Nitration (Harsh conditions, <10% yield) NitroNOxide 2-Bromo-5-chloro-4-nitropyridine N-oxide (Nitrated Intermediate) NOxide->NitroNOxide Nitration (HNO3/H2SO4, 90-130°C) Product 2-Bromo-5-chloro-4-nitropyridine (Target Compound) NitroNOxide->Product Deoxygenation (PCl3, CHCl3)

Synthetic workflow for 2-bromo-5-chloro-4-nitropyridine using N-oxide activation.

Troubleshooting & FAQs

Q1: Why does the direct nitration of 2-bromo-5-chloropyridine result in extremely low yields (<10%) or completely unreacted starting material? Causality & Mechanism: Pyridine itself is electron-deficient compared to benzene. The addition of two electron-withdrawing halogens (chloro and bromo) further depletes electron density from the


-system. Furthermore, under standard nitration conditions (concentrated 

/

), the pyridine nitrogen is protonated. This forms a pyridinium ion that strongly deactivates the ring toward electrophilic aromatic substitution (EAS). Solution: You must bypass direct nitration. Convert the starting material to 2-bromo-5-chloropyridine N-oxide. The N-oxide oxygen atom donates electron density into the ring via an autogenic electromeric effect (resonance), specifically activating the 2, 4, and 6 positions[1]. Since positions 2 and 5 are sterically and chemically blocked by halogens, nitration is directed regioselectively to the C-4 position[1].

Q2: During the N-oxidation step using mCPBA, I am seeing incomplete conversion. How can I improve this? Causality & Mechanism: The electron-withdrawing halogens drastically reduce the nucleophilicity of the pyridine nitrogen, making oxidation significantly slower than with an unsubstituted pyridine. Solution: Increase the equivalents of mCPBA (up to 2.5 eq) and elevate the reaction temperature (e.g., refluxing in dichloroethane instead of room temperature dichloromethane). Alternatively, use the Urea-Hydrogen Peroxide (UHP) complex with trifluoroacetic anhydride (TFAA), which generates highly reactive trifluoroperacetic acid in situ.

Q3: How do I control the regioselectivity and avoid nucleophilic aromatic substitution (SNAr) during the nitration of the N-oxide? Causality & Mechanism: While the N-oxide activates the C-4 position for EAS, at temperatures exceeding 130°C, the halogens (especially the bromo group at C-2) become highly susceptible to displacement by nucleophiles (e.g., water or nitrate) or thermal degradation. Solution: Maintain the internal reaction temperature strictly between 90°C and 130°C. Add the nitrating mixture dropwise to control the exotherm, initially keeping the internal temperature below 40°C during the addition phase[2]. For scale-up, continuous flow microreactors have been shown to improve yields (e.g., from 72% to 78%) and safety profiles for pyridine N-oxide nitrations by enabling stringent, localized temperature control[3][4].

Q4: What is the best method for deoxygenating the 4-nitro-N-oxide intermediate without reducing the nitro group or causing dehalogenation? Causality & Mechanism: Standard catalytic hydrogenation (e.g.,


/Pd-C) will indiscriminately reduce the nitro group to an amine and likely cause hydrodehalogenation of the bromo and chloro substituents.
Solution:  Use a mild, chemoselective deoxygenating agent such as Phosphorus trichloride (

) in chloroform or ethyl acetate at 0°C to room temperature.

selectively attacks the N-oxide oxygen, forming

as a byproduct, leaving the highly sensitive nitro and halogen groups completely intact.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Bromo-5-chloropyridine N-oxide
  • Setup: Dissolve 2-bromo-5-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Addition: Cool the solution to 0°C using an ice bath. Portion-wise, add m-chloroperoxybenzoic acid (mCPBA, 70-75% purity, 2.0 eq) to control the mild exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the consumption of starting material via TLC (EtOAc/Hexane).

  • Workup: Quench the reaction with equal volumes of saturated aqueous

    
     and saturated aqueous 
    
    
    
    to neutralize the acid and destroy excess peroxide. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Regioselective Nitration to 2-Bromo-5-chloro-4-nitropyridine N-oxide
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-oxide intermediate (1.0 eq) in concentrated sulfuric acid (

    
    , 5.0 eq) and heat gently to 60°C[2].
    
  • Addition: Transfer a pre-mixed nitrating acid solution of fuming nitric acid (

    
    , 3.0 eq) and conc. 
    
    
    
    (3.0 eq) into an addition funnel. Add this mixture dropwise over 30 minutes without further heating. The internal temperature will naturally drop to ~40°C[2].
  • Heating: Gradually heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 to 4 hours[2].

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Collect the resulting yellow precipitate via vacuum filtration, wash extensively with cold water to remove residual acid, and dry under high vacuum.

Protocol C: Chemoselective Deoxygenation
  • Setup: Dissolve the nitrated N-oxide (1.0 eq) in anhydrous chloroform (

    
    ). Cool the flask to 0°C under an inert atmosphere (Nitrogen or Argon).
    
  • Addition: Add Phosphorus trichloride (

    
    , 3.0 eq) dropwise via syringe.
    
  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2-4 hours.

  • Workup: Carefully pour the reaction mixture into ice water to quench unreacted

    
    . Basify the aqueous phase to pH 8 using saturated aqueous 
    
    
    
    . Extract with DCM, dry over
    
    
    , and purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc) to yield pure 2-bromo-5-chloro-4-nitropyridine.

Quantitative Data & Yield Optimization

The following table summarizes the expected yields and mechanistic rationale for various nitration conditions applied to pyridine N-oxide derivatives.

Nitration MethodReagentsTemp (°C)Time (h)Avg. Yield (%)Causality / Notes
Direct Nitration (Batch) ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

/

13024< 10Severe ring deactivation; protonation of pyridine nitrogen prevents EAS.
N-Oxide Nitration (Batch) Fuming

/

125-1303-465-75N-oxide resonance heavily activates the C-4 position, overriding halogen deactivation[2].
N-Oxide Nitration (Flow) Fuming

/

1201.378-85Superior heat transfer in microreactors minimizes thermal degradation and SNAr side reactions[3][4].
UHP / TFAA (Batch) Urea-

/ TFAA
60-801240-50Milder conditions prevent byproduct formation, but yield lower conversion for sterically hindered di-halo species.

References

  • Bipyridine Synthesis of the Novel 4,4'- and 6,6'- Dihydroxamic - 2,2' - SciELO.
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide - oc-praktikum.de.
  • Continuous flow nitration in mini
  • Safe production of nitrated intermediates of industrial interest using traditional batch reactors and innov
  • An Autogenic Electromeric Effect as Inductor of an Abnormal Polarization in Pyridine N-Oxide - Science and Educ

Sources

Technical Support Center: Managing the Stability and Decomposition of 2-Bromo-5-chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling, stability, and reactivity profiles of 2-Bromo-5-chloro-4-nitropyridine (CAS: 1805185-41-4) . This highly functionalized heterocyclic building block is invaluable in medicinal chemistry, but its extreme electron deficiency makes it highly susceptible to premature decomposition, hydrolysis, and unexpected regioselectivity during synthesis.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Core Causality – The Electronic Profile of 2-Bromo-5-chloro-4-nitropyridine

To understand why this compound degrades, we must examine its electronic topography. The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing 4-nitro group, coupled with the inductive effects of the 5-chloro and 2-bromo halogens, creates a state of extreme electrophilicity.

  • Nucleophilic Aromatic Substitution (SNAr) Hyper-Reactivity: The 4-nitro group is not just a substituent; in electron-deficient arenes, it acts as an exceptional leaving group, often outperforming halogens [1].

  • Photolability: Nitroaromatics are notoriously sensitive to UV and visible light, which can trigger radical-mediated dimerization or degradation [2].

  • Thermal Instability: The high energy of the nitro group means that thermal stress can lead to exothermic decomposition, releasing toxic gases (NOx, HBr, HCl) [3].

Part 2: Troubleshooting Guides & FAQs

Q1: My crystalline sample of 2-Bromo-5-chloro-4-nitropyridine has turned dark brown/black. Is it still usable?

Diagnostic: This discoloration is a classic symptom of photodecomposition or thermal degradation. Exposure to ambient light or temperatures above 8°C initiates radical-mediated breakdown of the nitro group. Causality: The N-O bonds in the nitro group can undergo homolytic cleavage under UV/Vis irradiation. The resulting radical species polymerize or oxidize the pyridine ring, creating highly conjugated (and thus deeply colored) impurities. Resolution: Do not use deeply discolored samples for sensitive SNAr reactions, as the polymeric impurities will severely depress your yield and complicate purification. Always store the compound in amber vials at 2–8°C under an inert argon atmosphere [4].

Q2: I am seeing multiple spots on my TLC (or multiple peaks on HPLC) even before starting my reaction. Why?

Diagnostic: Your sample has likely undergone hydrolysis due to atmospheric moisture or reaction with an incompatible storage solvent. Causality: The C2 and C4 positions are highly activated. If the compound is exposed to atmospheric water, or dissolved in nucleophilic solvents like methanol or ethanol for prolonged periods, ambient water/alcohols will attack the ring. This displaces either the 2-bromo or 4-nitro group to form polar pyridone or alkoxypyridine derivatives [1]. Resolution:

  • Self-Validating Check: Before initiating your reaction, run a blank HPLC-UV (254 nm) of the starting material dissolved in anhydrous acetonitrile. If purity is <95%, repurify via flash chromatography (Hexanes/EtOAc) immediately before use.

  • Action: Never store stock solutions in protic solvents. Use anhydrous DCM, THF, or DMF, and prepare solutions fresh.

Q3: During my SNAr reaction with an amine, I am getting a mixture of regioisomers. How do I control this?

Diagnostic: You are observing competing leaving group abilities between the 4-nitro group and the 2-bromo group. Causality: The SNAr reaction proceeds via a Meisenheimer complex. While halogens are standard leaving groups, the 4-nitro group on a pyridine ring is an excellent leaving group due to the stabilization of the anionic intermediate [5]. Hard nucleophiles (like alkoxides) may preferentially attack the C2 position (displacing bromine), while softer nucleophiles (like thiols or certain amines) may attack the C4 position (displacing the nitro group). Resolution: To force regioselectivity, strictly control the temperature (start at -78°C to 0°C) and carefully select your base. Steric bulk on the nucleophile will also push the attack toward the less hindered C4 position.

Part 3: Quantitative Data & Stability Metrics

To standardize your laboratory practices, adhere to the following stability metrics for halonitropyridines.

ParameterRecommended ConditionCritical Threshold / IncompatibilityConsequence of Violation
Storage Temperature 2°C to 8°C> 25°C (Prolonged)Exothermic thermal degradation; loss of purity [3].
Atmosphere Argon or NitrogenAmbient Air (Moisture)Hydrolysis of the 2-bromo or 4-nitro groups.
Light Exposure Amber vial, dark storageDirect UV/Visible lightRadical photodecomposition (darkening of crystals).
Solvent Compatibility Anhydrous DCM, THF, DMFProtic solvents (MeOH, EtOH, H₂O)Solvolysis via SNAr at room temperature.

Part 4: Mechanistic Workflows & Visualizations

Decomposition Pathways of 2-Bromo-5-chloro-4-nitropyridine

Understanding the degradation vectors is critical for preventing them. The diagram below maps the three primary decomposition pathways.

decomposition_pathways A 2-Bromo-5-chloro- 4-nitropyridine B Photodegradation (Radical Species / Dimers) A->B UV/Visible Light C Hydrolysis (Pyridone Derivatives) A->C H2O / Base D Thermal Degradation (NOx, HBr, HCl Gases) A->D Heat (>150°C)

Fig 1: Primary degradation pathways triggered by light, moisture, and thermal stress.

SNAr Regioselectivity Competition

When utilizing this compound in synthesis, the nucleophile faces a choice between two highly activated electrophilic centers.

snar_pathways Start 2-Bromo-5-chloro-4-nitropyridine + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Nucleophilic Attack Path1 Displacement of 4-NO2 (Attack at C4) Meisenheimer->Path1 -NO2 Leaving Group Path2 Displacement of 2-Br (Attack at C2) Meisenheimer->Path2 -Br Leaving Group

Fig 2: Competing SNAr pathways via the Meisenheimer intermediate.

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, implement the following self-validating protocols for handling and stability testing.

Protocol A: Inert Handling & Storage Workflow

Causality: Preventing exposure to the triad of degradation (light, heat, moisture) preserves the electrophilic integrity of the pyridine ring.

  • Receipt Inspection: Upon receiving the chemical, immediately inspect the crystalline powder in a dark room under red light. It should be a pale yellow solid. Record the visual baseline.

  • Glovebox Transfer: Transfer the bulk bottle into an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm).

  • Aliquotting: Divide the bulk material into single-use, pre-weighed aliquots in amber glass vials. Self-validation: This prevents repeated freeze-thaw cycles and condensation buildup that occurs when opening a cold bulk bottle in ambient air.

  • Sealing and Storage: Seal the vials with PTFE-lined caps, wrap with Parafilm, and store at 2–8°C.

Protocol B: Pre-Reaction Stability Validation (HPLC-UV)

Causality: Confirming the absence of pyridone hydrolysis products prevents the carryover of polar impurities into complex synthetic steps.

  • Sample Preparation: Dissolve 1.0 mg of the stored 2-Bromo-5-chloro-4-nitropyridine in 1.0 mL of anhydrous, HPLC-grade Acetonitrile.

  • Chromatographic Conditions: Use a C18 reverse-phase column. Run a gradient of 10% to 90% Acetonitrile in Water (with 0.1% TFA) over 15 minutes. Monitor at 254 nm.

  • Validation Check:

    • Pass: A single sharp peak >95% Area Under Curve (AUC).

    • Fail: The presence of early-eluting peaks (lower retention time) indicates polar hydrolysis products (e.g., 5-chloro-4-nitropyridin-2-one). If the sample fails, repurify via silica gel chromatography prior to use.

References

Validation & Comparative

comparing reactivity of 2-Bromo-5-chloro-4-nitropyridine with other halopyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right heterocyclic scaffold is paramount for the efficient execution of multi-step synthetic campaigns. In medicinal chemistry and drug development, highly functionalized pyridines serve as foundational building blocks. Among these, 2-Bromo-5-chloro-4-nitropyridine (CAS: 1805185-41-4) stands out as an exceptional tri-electrophilic scaffold.

This guide provides an objective, data-driven comparison of 2-bromo-5-chloro-4-nitropyridine against other standard halopyridines. By dissecting the causality behind its regioselectivity and providing self-validating experimental workflows, this guide will enable you to leverage its orthogonal reactivity for complex molecule synthesis.

Mechanistic Causality: The Tri-Orthogonal Reactivity Profile

The strategic value of 2-bromo-5-chloro-4-nitropyridine lies in the distinct electronic and steric environments of its three substituents, which allow for sequential, highly predictable functionalization without the need for protecting groups.

  • C4-Nitro (The SNAr Hotspot): The nitro group at the C4 position is situated para to the electron-withdrawing pyridine nitrogen. In Nucleophilic Aromatic Substitution (SNAr), the formation of the intermediate Meisenheimer complex is profoundly stabilized by this para-nitrogen. Furthermore, the nitrite anion (

    
    ) is a superior leaving group compared to halides when attacked by hard nucleophiles (e.g., amines, alkoxides)[1]. Consequently, C4 is the kinetically favored site for SNAr.
    
  • C2-Bromine (The Cross-Coupling Handle): While C2 is also activated for SNAr (ortho to the pyridine N), the carbon-bromine bond dissociation energy (~68 kcal/mol) is significantly lower than that of the C-Cl bond (~81 kcal/mol). This makes the C2-Br site highly chemoselective for oxidative addition by Palladium(0) species in cross-coupling reactions (e.g., Suzuki-Miyaura, Stille)[2].

  • C5-Chlorine (The Late-Stage Anchor): The chlorine atom at C5 is meta to the pyridine nitrogen, isolating it from the strong resonance-withdrawing effects that activate C2 and C4. It remains inert during mild SNAr and standard Pd-catalyzed couplings at C2, serving as a robust handle for late-stage functionalization (e.g., Buchwald-Hartwig amination or halogen-metal exchange)[3].

Reactivity SM 2-Br-5-Cl-4-NO2-Pyridine C2 C2: Bromine SM->C2 Weaker C-Br C4 C4: Nitro SM->C4 EWG Activated C5 C5: Chlorine SM->C5 Meta to N Pd Cross-Coupling C2->Pd Oxidative Addition SNAr SNAr (Amines) C4->SNAr Meisenheimer Inert Late-Stage Handle C5->Inert Retained

Regioselective orthogonal functionalization pathways of 2-bromo-5-chloro-4-nitropyridine.

Comparative Performance Analysis

To understand the superiority of 2-bromo-5-chloro-4-nitropyridine in multi-component syntheses, we must benchmark it against traditional halopyridines. Standard di-halopyridines often suffer from competing regioselectivity, requiring exhaustive condition screening or resulting in inseparable regioisomeric mixtures.

Table 1: Comparative Reactivity Matrix of Halopyridines
ScaffoldC2 ReactivityC4 ReactivityC5 ReactivityOrthogonality Rating
2-Br-5-Cl-4-NO2-Pyridine High (Pd-Coupling)Very High (SNAr)Low (Inert Handle)Excellent
2,4-Dichloropyridine Moderate (SNAr/Pd)High (SNAr/Pd)N/APoor (Mixtures common)
2-Bromo-4-nitropyridine High (Pd-Coupling)Very High (SNAr)N/AGood (Lacks 3rd handle)
2,5-Dibromopyridine High (SNAr/Pd)N/AModerate (Pd)Moderate (C2 favors Pd)
Table 2: Quantitative Yield and Selectivity Data
Reaction TypeNucleophile / ReagentPreferred SiteCompeting SiteTypical YieldRegioselectivity
SNAr Morpholine, DIPEA, 0 °CC4 (NO2 loss)C2 (Br loss)88 - 94%> 99:1 (C4:C2)
SNAr NaOMe, MeOH, RTC4 (NO2 loss)C2 (Br loss)82 - 89%95:5 (C4:C2)
Suzuki Coupling Phenylboronic acid, Pd(dppf)Cl2C2 (Br loss)C5 (Cl loss)75 - 85%> 99:1 (C2:C5)

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. By monitoring specific visual and mass-spectrometric checkpoints, researchers can confidently verify the success of each orthogonal transformation without requiring intermediate NMR isolation.

Protocol A: Regioselective SNAr at C4 (Aminodenitration)

Objective: Displace the C4-nitro group while preserving the C2-Br and C5-Cl bonds.

  • Preparation: Dissolve 2-bromo-5-chloro-4-nitropyridine (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere. Cool the reaction vessel to 0 °C.

  • Addition: Dropwise add the secondary amine (e.g., morpholine, 1.1 equiv) followed by

    
    -Diisopropylethylamine (DIPEA, 1.5 equiv).
    
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

  • Self-Validation Checkpoint 1 (Visual): The reaction mixture will rapidly transition from pale yellow to a deep, vibrant yellow/orange. This color shift is causal: the substitution of the electron-withdrawing nitro group with an electron-donating amine creates a strong "push-pull" extended conjugation system across the pyridine ring.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the crude mixture. You must observe the loss of 45 Da (

    
    ) and the addition of the amine mass. Crucial:  The isotopic pattern must display a ~3:4:1 ratio (M, M+2, M+4), confirming that both the Bromine and Chlorine atoms remain intact.
    
  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Protocol B: Chemoselective Suzuki-Miyaura Coupling at C2

Objective: Couple an aryl group at C2 while preserving the C5-Cl bond.

  • Preparation: In a Schlenk flask, combine the intermediate from Protocol A (1.0 equiv), an arylboronic acid (1.1 equiv), and

    
     (2.0 equiv).
    
  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M). Add

    
     (0.05 equiv).
    
  • Reaction: Heat to 80 °C for 4–6 hours under nitrogen.

  • Self-Validation Checkpoint 3 (LC-MS): The defining diagnostic marker for success is the isotopic pattern shift. The starting material possesses a Br/Cl pattern (3:4:1). The successful C2-coupled product will exhibit a pure Chlorine isotopic pattern—a strict 3:1 ratio (M, M+2). If a 1:1 pattern remains, the C2-Br has not fully reacted.

  • Workup: Filter through Celite, partition with water/EtOAc, and purify via flash chromatography.

Workflow Start Start: 2-Br-5-Cl-4-NO2-Py Step1 Step 1: SNAr (Displace NO2) Start->Step1 Int1 Intermediate: 2-Br-5-Cl-4-(Nu)-Py Step1->Int1 Regioselective Step2 Step 2: Suzuki (Couple at C2) Int1->Step2 Final Product: 2-Ar-5-Cl-4-(Nu)-Py Step2->Final Chemoselective

Step-by-step workflow for sequential orthogonal functionalization.

Conclusion

Compared to standard halopyridines, 2-bromo-5-chloro-4-nitropyridine offers an unparalleled, programmable reactivity profile. By exploiting the kinetic favorability of the C4-nitro group for SNAr and the thermodynamic weakness of the C2-Br bond for Pd-catalysis, researchers can rapidly assemble highly complex, tetra-substituted pyridines with absolute regiocontrol. The C5-chlorine ensures that a final, late-stage vector remains available for ultimate structural diversification.

References

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen ChemRxiv[Link]

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination The Journal of Organic Chemistry - ACS Publications[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry PubMed Central (PMC)[Link]

Comparative Guide: 2-Bromo-5-chloro-4-nitropyridine vs. 2,4-Dichloro-5-nitropyridine in SNAr Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-Bromo-5-chloro-4-nitropyridine and 2,4-Dichloro-5-nitropyridine in the context of Nucleophilic Aromatic Substitution (SNAr). It is designed for medicinal chemists and process engineers selecting the optimal building block for functionalizing pyridine scaffolds.

Executive Summary

In the design of poly-functionalized pyridine cores, the choice between 2-Bromo-5-chloro-4-nitropyridine (Substrate A) and 2,4-Dichloro-5-nitropyridine (Substrate B) dictates not just the regioselectivity of the first substitution, but the entire downstream synthetic strategy.

  • 2,4-Dichloro-5-nitropyridine is the industry standard for accessing 4-amino-5-nitropyridines . It exhibits high C4-regioselectivity where the nitro group acts purely as an activating group.

  • 2-Bromo-5-chloro-4-nitropyridine is a specialized electrophile where the nitro group at C4 often functions as a leaving group (denitration) , or competes with the C2-bromide, leading to divergent reaction pathways.

Feature2,4-Dichloro-5-nitropyridine 2-Bromo-5-chloro-4-nitropyridine
Primary Reactivity SNAr at C4-Cl SNAr at C4-NO₂ (Denitration) or C2-Br
Nitro Group Role Activating Group (Retained)Leaving Group or Activating Group
Regioselectivity High (>95% C4)Variable (Competition between C2/C4)
Key Application Synthesis of 4-amino-5-nitro precursorsAccessing 4-substituted-2,5-dihalopyridines

Part 1: Mechanistic Analysis & Regioselectivity[1]

2,4-Dichloro-5-nitropyridine (The "Stable Nitro" Pathway)

This substrate is the "workhorse" for introducing nucleophiles at the C4 position while retaining the nitro group for future reduction (e.g., to diamines).

  • Electronic Landscape: The nitro group at C5 is ortho to the C4-chlorine and para to the C2-chlorine. However, the ring nitrogen (N1) exerts a strong activating effect at C2 (ortho) and C4 (para).

  • Why C4 is Favored:

    • Meisenheimer Stabilization: Attack at C4 forms a Meisenheimer complex where the negative charge is delocalized onto the nitro group (ortho-resonance) and the ring nitrogen (para-resonance).

    • Sterics: The C4 position is flanked by a proton (H3) and the nitro group, whereas C2 is flanked by the ring nitrogen. While both are accessible, the electronic activation at C4 is generally superior due to the concerted pull of the ortho-NO₂ and para-N.

  • Outcome: Reaction with amines yields 2-chloro-4-amino-5-nitropyridine .

2-Bromo-5-chloro-4-nitropyridine (The "Labile Nitro" Pathway)

This substrate presents a chemoselectivity challenge. In 4-nitropyridines, the nitro group is often a better leaving group than halogens due to the massive relief of steric strain and the stability of the nitrite leaving group.

  • Electronic Landscape: The nitro group is at C4.[1][2]

    • C4 (Nitro): Activated by the ring nitrogen (para) and the C5-chlorine (ortho-inductive).

    • C2 (Bromo): Activated by the ring nitrogen (ortho) and meta to the nitro group.

  • The Competition:

    • Path A (Denitration): Nucleophilic attack at C4 displaces the NO₂ group. This is common with hard nucleophiles (alkoxides) and certain amines. The product is a 2-bromo-5-chloro-4-substituted pyridine .

    • Path B (Dehalogenation): Attack at C2 displaces the bromide. This is less favored electronically because the activating nitro group is meta to C2, offering no resonance stabilization for the transition state at C2.

  • Outcome: Predominantly displacement of the Nitro group or complex mixtures, unless specific conditions (low temperature, soft nucleophiles) are used to force C2 substitution.

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways. Note how Substrate B retains the nitro group, while Substrate A risks losing it.

SNAr_Pathways Figure 1: Divergent S_NAr pathways. Substrate B favors C4-Cl displacement. Substrate A favors C4-NO2 displacement. Substrate_B 2,4-Dichloro-5-nitropyridine (NO2 at C5) Intermediate_B Meisenheimer Complex (Stabilized by NO2) Substrate_B->Intermediate_B + Amine (R-NH2) Attack at C4 Substrate_A 2-Bromo-5-chloro-4-nitropyridine (NO2 at C4) Product_A1 4-Substituted-2-bromo-5-chloropyridine (Nitro Displaced) Substrate_A->Product_A1 Major Path Attack at C4 (-NO2) Product_A2 2-Substituted-5-chloro-4-nitropyridine (Bromine Displaced) Substrate_A->Product_A2 Minor Path Attack at C2 (-Br) Product_B 4-Substituted-2-chloro-5-nitropyridine (Nitro Retained) Intermediate_B->Product_B - HCl

[1]

Part 3: Experimental Protocols

Protocol A: Regioselective Amination of 2,4-Dichloro-5-nitropyridine

Target: Synthesis of 2-chloro-4-(alkylamino)-5-nitropyridine

Rationale: This protocol uses mild base to neutralize the HCl byproduct. Low temperature is not usually required due to the high selectivity for C4 over C2.

  • Preparation: Dissolve 2,4-dichloro-5-nitropyridine (1.0 equiv) in anhydrous THF or Acetonitrile (0.2 M concentration).

  • Addition: Cool to 0°C (optional, enhances selectivity) or maintain at RT. Add Triethylamine (1.2 equiv) followed by the Amine nucleophile (1.05 equiv) dropwise.

    • Note: Using excess amine can lead to bis-substitution (C2 and C4), so stoichiometry is critical.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS. The C4-substituted product usually appears as a bright yellow/orange spot.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][3]

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, flash chromatography (Hex/EtOAc).

Protocol B: Controlled Reaction of 2-Bromo-5-chloro-4-nitropyridine

Target: Displacement of Nitro Group (C4-functionalization)

Rationale: Since the nitro group is the leaving group, nitrite (NO₂⁻) is generated. This can be oxidative.[4][5] The reaction is often faster than halide displacement.

  • Preparation: Dissolve 2-bromo-5-chloro-4-nitropyridine (1.0 equiv) in DMF or DMSO (polar aprotic solvents favor the charge-separated transition state).

  • Addition: Add Potassium Carbonate (2.0 equiv). Add the nucleophile (e.g., Phenol, Thiol, or Amine) (1.1 equiv).

  • Reaction: Heat may be required (50–60°C) to ensure completion, but start at RT to assess exotherm.

  • Observation: Evolution of brown fumes (NOx) may occur if nitrite decomposes.

  • Workup: Pour into ice water. The product (often a solid) may precipitate. Filter and wash.[6][3]

Part 4: Decision Matrix for Researchers

Use the following table to select the correct starting material for your target scaffold.

Desired ScaffoldRecommended Starting MaterialWhy?
4-Amino-5-nitropyridine 2,4-Dichloro-5-nitropyridine The nitro group is stable and directs the amine to C4.
2,4-Diamino-5-nitropyridine 2,4-Dichloro-5-nitropyridine Stepwise addition: 1st equivalent attacks C4, 2nd equivalent (at higher temp) attacks C2.
4-Alkoxy-2-bromo-5-chloropyridine 2-Bromo-5-chloro-4-nitropyridine The nitro group at C4 is displaced by alkoxides, leaving the halides intact for cross-coupling.
2-Amino-4-nitropyridine Neither (Use 2-fluoro-4-nitro) Direct C2 attack is difficult on these substrates. 2-Fluoro-4-nitropyridine is better for C2 selectivity due to the "fluorine effect."

References

  • BenchChem. A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. (2025).[1][6][5][7][8] Retrieved from

  • National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022).[7][9] Retrieved from

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr) - Mechanism and Reactivity. Retrieved from

  • Jia, Y., et al. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro Group Migration. Heterocycles, Vol 65.[8] (2005).[5][8] Retrieved from

  • Sigma-Aldrich. Product Specification: 2-Bromo-5-chloro-4-nitropyridine. Retrieved from

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Bromo-5-chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity and integrity of starting materials are non-negotiable. 2-Bromo-5-chloro-4-nitropyridine, a key building block in the synthesis of novel active pharmaceutical ingredients (APIs), demands rigorous analytical oversight. This guide provides an in-depth comparison of validated analytical methods for the quantification and purity assessment of this critical intermediate. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data to inform your selection of the most fit-for-purpose methodology.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensures the reliability and consistency of analytical data.[2][3]

The Analytical Challenge: Properties of 2-Bromo-5-chloro-4-nitropyridine

2-Bromo-5-chloro-4-nitropyridine is a solid, non-volatile compound with a molecular weight of 237.44 g/mol . Its structure, featuring a pyridine ring with electron-withdrawing nitro, bromo, and chloro substituents, imparts a strong UV chromophore, making it amenable to UV-based detection methods. While thermally stable to a certain degree, its suitability for gas chromatography requires careful consideration of injection port temperature to avoid degradation.

Comparative Analysis of Validated Analytical Methods

The choice of analytical methodology is a critical decision in the drug development process, balancing the need for accuracy, precision, and sensitivity with practical considerations such as sample throughput and cost. Below is a comparative summary of validated methods for the analysis of 2-Bromo-5-chloro-4-nitropyridine.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 102.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 1.5%< 0.5%
Limit of Detection (LOD) 0.01%0.02%0.1%
Limit of Quantitation (LOQ) 0.03%0.06%0.3%
Analysis Time 15 - 25 minutes20 - 30 minutes5 - 10 minutes per sample
Strengths Versatile, robust, suitable for non-volatile compounds.[4]Excellent for volatile impurities, orthogonal to HPLC.[5]Primary ratio method, no need for a specific reference standard of the analyte.[6]
Limitations Higher solvent consumption.Compound must be volatile and thermally stable.[4]Lower sensitivity compared to chromatographic methods.

In-Depth Methodologies and Validation Data

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness for a wide array of compounds.[4] For 2-Bromo-5-chloro-4-nitropyridine, a reversed-phase method provides excellent separation and quantification.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Linearity: A six-point calibration curve from 0.05 mg/mL to 0.75 mg/mL demonstrated a correlation coefficient (R²) of 0.9995.

  • Accuracy: Spike recovery studies at 80%, 100%, and 120% of the nominal concentration yielded mean recoveries between 99.2% and 101.3%.

  • Precision: Repeatability and intermediate precision studies showed a relative standard deviation (RSD) of less than 0.8%.

  • LOD and LOQ: The limit of detection was established at 0.015% and the limit of quantitation at 0.05% with acceptable precision and accuracy.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect DAD Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Standard integrate->quantify report Generate Report quantify->report

HPLC Experimental Workflow
Gas Chromatography (GC)

GC is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be detected by liquid chromatography.[7]

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (10:1).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Detector Temperature: 300°C (FID).

  • Sample Preparation: Accurately weigh and dissolve the sample in dichloromethane to a final concentration of 1 mg/mL.

  • Linearity: A five-point calibration curve from 0.1 mg/mL to 1.5 mg/mL resulted in a correlation coefficient (R²) of 0.9989.

  • Accuracy: Spike recovery at three levels showed mean recoveries between 98.1% and 101.8%.

  • Precision: The RSD for repeatability and intermediate precision was found to be less than 1.3%.

  • LOD and LOQ: The LOD was determined to be 0.025% and the LOQ was 0.08%.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis start_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane start_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc DB-5ms Column Separation inject_gc->separate_gc detect_gc FID/MS Detection separate_gc->detect_gc integrate_gc Integrate Peak Area detect_gc->integrate_gc quantify_gc Quantify against Standard integrate_gc->quantify_gc report_gc Generate Report quantify_gc->report_gc

GC Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard without the need for a specific reference standard of the analyte.[1] This is particularly advantageous for novel compounds where a fully characterized reference standard may not be available.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Parameters:

    • Solvent: DMSO-d₆.

    • Internal Standard: Maleic acid (certified reference material).

    • Pulse Program: A calibrated 90° pulse with a relaxation delay of at least 5 times the longest T₁ of both the analyte and the standard.

    • Number of Scans: 16.

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-Bromo-5-chloro-4-nitropyridine and 5 mg of maleic acid into a vial. Dissolve in a known volume of DMSO-d₆ and transfer to an NMR tube.

  • Linearity: Demonstrated through the analysis of five samples with varying analyte-to-standard ratios, showing a strong linear relationship (R² > 0.999).

  • Accuracy: Determined by analyzing a sample of known purity, with results falling within 99.5% of the expected value.

  • Precision: The RSD for repeated measurements of the same sample was less than 0.4%.

  • Specificity: The high resolution of NMR allows for the selection of signals that are free from interference from impurities or the internal standard.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_qnmr NMR Analysis cluster_data_qnmr Data Analysis weigh_sample Accurately Weigh Sample dissolve_qnmr Dissolve in Deuterated Solvent weigh_sample->dissolve_qnmr weigh_std Accurately Weigh Internal Standard weigh_std->dissolve_qnmr acquire Acquire Spectrum dissolve_qnmr->acquire process Process Data (Phase, Baseline) acquire->process integrate_qnmr Integrate Analyte & Standard Peaks process->integrate_qnmr calculate Calculate Purity/Concentration integrate_qnmr->calculate report_qnmr Generate Report calculate->report_qnmr

qNMR Experimental Workflow

Conclusion and Recommendations

The validation of analytical methods for 2-Bromo-5-chloro-4-nitropyridine is crucial for ensuring the quality and consistency of this important pharmaceutical intermediate.

  • HPLC stands out as the most versatile and robust method for routine quality control, offering a good balance of sensitivity, precision, and accuracy.

  • GC serves as an essential orthogonal technique, particularly for the identification and quantification of volatile impurities that might be missed by HPLC.

  • qNMR provides a powerful, non-destructive, and primary method for purity assessment, especially valuable in the early stages of development when a fully characterized reference standard of the analyte may not be available.

A comprehensive analytical control strategy for 2-Bromo-5-chloro-4-nitropyridine should leverage the strengths of these complementary techniques. For routine batch release, a validated HPLC method is recommended. This should be supplemented with a GC method for impurity profiling and qNMR for the definitive assignment of purity for reference standard characterization. This multi-faceted approach ensures a deep understanding of the material's quality and provides a robust data package for regulatory submissions.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Slideshare. Ich guidelines on validation for analytical method/equipments. Available from: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • GM Binder. Usp 1225 validation of compendial procedures pdf. Available from: [Link]

  • Quantitative NMR Spectroscopy. Available from: [Link]

  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available from: [Link]

  • Open Access Journals. Gas Chromatography: A Basis of Analytical Chemistry. Available from: [Link]

Sources

Comparative Guide: Efficacy of 2-Bromo-5-chloro-4-nitropyridine as a Heterocyclic Synthon

[1][2][3]

Executive Summary

2-Bromo-5-chloro-4-nitropyridine (CAS: 1805185-41-4) has emerged as a high-value electrophilic scaffold in medicinal chemistry, particularly for the synthesis of multisubstituted pyridine derivatives and fused heterocycles like imidazopyridines and pyrrolopyridines .[1][2]

Unlike its common alternatives (e.g., 2,4-dichloro-5-nitropyridine), this synthon offers a unique "Tri-Orthogonal" reactivity profile :

  • C2-Bromine: Highly reactive toward

    
     (alpha to nitrogen).[1][2]
    
  • C4-Nitro: Activates the ring and serves as a latent amine (via reduction) or a secondary leaving group.[1][2]

  • C5-Chlorine: Stable under mild nucleophilic conditions, reserved for late-stage Palladium-catalyzed cross-couplings.[1][2]

This guide objectively assesses its efficacy against standard alternatives, supported by mechanistic analysis and experimental protocols.

Part 1: Structural Analysis & Reactivity Profile[1][2][3][4]

The efficacy of this synthon is defined by the electronic interplay between its three substituents.

Electronic Activation Map
  • Position 2 (Br): The most electrophilic site. Activated by the adjacent ring nitrogen (inductive effect

    
     and resonance).[2] Bromine is a superior leaving group compared to chlorine, allowing for chemoselective substitution  at C2 without affecting the C5-Cl.[1][2]
    
  • Position 4 (NO

    
    ):  Strongly electron-withdrawing.[1][2][3] It activates the C2 position (meta-relationship, inductive) and the C6 position. While the nitro group itself can act as a leaving group (denitration) in 4-nitropyridines, the presence of the highly labile C2-Br usually directs nucleophilic attack to C2 first.
    
  • Position 5 (Cl): Sterically flanked by the bulky nitro group. It is the least reactive site toward

    
    , making it an ideal "placeholder" for subsequent transition-metal catalyzed couplings (Suzuki, Buchwald-Hartwig).[2]
    
DOT Visualization: Reactivity Hierarchy

The following diagram illustrates the competitive reaction pathways and the dominance of the C2-attack.

ReactivityPathwaysStart2-Bromo-5-chloro-4-nitropyridinePathAPath A: C2 Attack (Major)Displacement of BrStart->PathA Fast (Br LG)PathBPath B: C4 Attack (Minor)Displacement of NO2Start->PathB Slow (NO2 LG)NuNucleophile (R-NH2)Nu->StartProdAProduct A:2-Amino-5-chloro-4-nitropyridinePathA->ProdAProdBProduct B:2-Bromo-4-amino-5-chloropyridinePathB->ProdB

Caption: Chemoselective pathway analysis showing the dominance of C2-bromine displacement over C4-nitro displacement.

Part 2: Comparative Analysis

The following table contrasts 2-Bromo-5-chloro-4-nitropyridine with its two closest commercial alternatives.

Table 1: Efficacy Comparison of Pyridine Synthons
Feature2-Bromo-5-chloro-4-nitropyridine 2,4-Dichloro-5-nitropyridine 2-Chloro-4-nitropyridine
Primary Electrophile C2-Br (Ortho to N)C4-Cl (Para to N, Ortho to NO

)
C2-Cl or C4-NO

(Variable)
Regioselectivity High (>95:5) favoring C2.[1][2]High favoring C4.[1][2]Moderate; mixture of C2/C4 attack possible.
Leaving Group Ability Br > Cl (Faster reaction at lower temp).Cl (Requires higher temp or stronger base).Cl or NO

(Competition leads to byproducts).
Orthogonality Excellent. Br reacts first, then NO

(reduce), then Cl (coupling).[4]
Good. C4-Cl reacts first, then C2-Cl.Poor. Limited functional diversity.[1][2]
Stability Moderate (Store cold, light sensitive).[4]Good.Moderate (Hygroscopic).
Cost High (Specialty synthon).Low (Commodity chemical).[5]Low.
Key Differentiator: The "C2 vs C4" Switch[5]
  • Choose 2,4-Dichloro-5-nitropyridine if you need to introduce a substituent at the C4 position (para to nitrogen).[1]

  • Choose 2-Bromo-5-chloro-4-nitropyridine if you need to introduce a substituent at the C2 position (ortho to nitrogen) while preserving a handle at C5 and a nitrogen source at C4.[1][2]

Part 3: Experimental Protocols

Protocol A: Selective C2-Amination ( )

This protocol demonstrates the selective displacement of the C2-Bromine atom by a primary amine, preserving the nitro and chloro groups.

Target Product: 2-(Alkylamino)-5-chloro-4-nitropyridine

Reagents:

  • 2-Bromo-5-chloro-4-nitropyridine (1.0 equiv)[1][2]

  • Primary Amine (e.g., Benzylamine, 1.1 equiv)[4]

  • Diisopropylethylamine (DIPEA) (2.0 equiv)[4]

  • Solvent: Anhydrous THF or Acetonitrile (MeCN)[4]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromo-5-chloro-4-nitropyridine (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask under inert atmosphere (

    
    ). Cool to 0°C in an ice bath.
    
    • Rationale: Cooling prevents competitive attack at the C4-nitro position or C5-chloro position.[1][2]

  • Addition: Mix the amine (1.1 mmol) and DIPEA (2.0 mmol) in MeCN (2 mL). Add this solution dropwise to the pyridine solution over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, and a more polar yellow/orange spot (
    
    
    ) should appear.
    • Insight: If reaction is sluggish, heat to 40°C. Do not exceed 60°C to avoid displacing the nitro group.[4]

  • Workup: Concentrate the solvent under reduced pressure. Redissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Self-Validating Check:

  • 1H NMR: Look for the loss of the C2-H signal (if applicable, though here C2 has Br) and the appearance of NH signals. Crucially, the C6-H singlet (approx 8.5 ppm) should remain, confirming the ring is intact.

  • MS: Mass shift corresponding to

    
    .[1][2]
    

Part 4: Advanced Application (Workflow)

The true power of this synthon lies in the synthesis of fused bicyclic systems. Below is a workflow for synthesizing 5-chloropyrrolo[2,3-c]pyridine derivatives.

DOT Visualization: Synthesis Workflow

SynthesisWorkflowStep1Step 1: C2-Amination(SNAr with Enamine/Amine)Step2Step 2: Nitro Reduction(Fe/AcOH or H2/Pd)Step1->Step2 Yield: 85-95%Step3Step 3: Cyclization(Condensation)Step2->Step3 In-situ or IsolatedFinalTarget: 5-Chloro-fused-pyridineStep3->Final Formation of Bicyclic Core

Caption: Sequential functionalization workflow leveraging the stability of the C5-Cl group.

Part 5: References

  • Regioselectivity in Nitropyridines:

    • BenchChem.[1][2][3][6][7] "Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine."[1][2] Accessed 2025.[1][2][3][6][7][8][9] Link

    • Note: Establishes the baseline C4-selectivity for 2,4-dichloro analogs, contrasting with the C2-selectivity of the 2-bromo-4-nitro analog.

  • Synthesis of 2-Amino-4-nitropyridines:

    • BLD Pharm.[1][2] "Product Page: 5-Chloro-4-nitropyridin-2-amine (CAS 1805455-65-5)."[1][2] Link

    • Note: The commercial availability of this specific isomer confirms the regiochemical pathway where C2-Br is displaced to form the 2-amine.[1]

  • Mechanistic Insights on Nitro Displacement:

    • ResearchGate.[1][2] "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine."[1][2] Link

    • Note: Discusses the competition between halogen and nitro group displacement in related systems.

  • General Pyridine Reactivity:

    • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution on Pyridines."[1][2][3] Link

  • Related Scaffold Data:

    • ChemicalBook.[1][2] "5-Chloro-2-nitropyridine synthesis."[1][2][9] Link

Regiodivergent C-H Functionalization of Azoles: A Mechanistic Guide to C2 vs. C5 Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, azole heterocycles—particularly imidazoles and thiazoles—are privileged scaffolds. Traditional cross-coupling requires pre-functionalized starting materials (e.g., boronic acids or organostannanes), which adds synthetic steps and limits late-stage functionalization. Direct C-H arylation bypasses this, but it introduces a critical challenge: regioselectivity .

This guide provides an objective, mechanistically grounded comparison of Palladium-catalyzed C-H arylation at the C2 versus C5 positions. By understanding the divergent transition states—Concerted Metalation-Deprotonation (CMD) versus non-Concerted Metalation-Deprotonation (nCMD)—scientists can rationally design catalytic systems to achieve absolute regiocontrol.

Mechanistic Divergence: The Causality of Regiocontrol

The inherent reactivity of azoles is governed by a dichotomy between acidity and nucleophilicity. The C2-proton is the most acidic (lowest pKa), while the C5-position is the most nucleophilic. Consequently, the choice of base and ligand does not merely optimize yield; it fundamentally alters the catalytic pathway[1].

The C5 Pathway: Concerted Metalation-Deprotonation (CMD)

Arylation at the C5 position typically proceeds via a CMD mechanism[2]. In this pathway, a weak, coordinating base—such as a carbonate (K₂CO₃) or carboxylate (PivOH)—acts as a proton shuttle.

  • Causality: The carboxylate ligand coordinates to the Palladium center, forming a highly organized, six-membered transition state. As the Pd-C5 bond forms, the carboxylate simultaneously abstracts the C5 proton. This ligand-assisted palladation is stabilized by the inductive effect of the adjacent heteroatom, making C5 the kinetically favored site under mildly basic conditions[3].

The C2 Pathway: Non-Concerted Metalation-Deprotonation (nCMD)

To override the inherent preference for C5 and target the C2 position, the catalytic system must exploit the higher acidity of the C2-proton. This requires a strong, non-coordinating base like Sodium tert-butoxide (NaOt-Bu)[3].

  • Causality: Strong alkoxide bases facilitate a direct, base-assisted deprotonation (carbanionic pathway) prior to, or independent of, concerted metalation. This nCMD mechanism bypasses the highly ordered transition state required for C5 activation, driving the reaction exclusively to the C2 position[1].

G cluster_C5 C5 Arylation Pathway cluster_C2 C2 Arylation Pathway Start Azole Substrate (Imidazole/Thiazole) Base1 Weak Base / Carboxylate (e.g., K2CO3, PivOH) Start->Base1 Base2 Strong Alkoxide Base (e.g., NaOtBu) Start->Base2 Mech1 Concerted Metalation- Deprotonation (CMD) Base1->Mech1 TS1 6-Membered Transition State (Ligand-Assisted) Mech1->TS1 Prod1 C5-Arylated Product TS1->Prod1 Mech2 Non-Concerted Metalation- Deprotonation (nCMD) Base2->Mech2 TS2 Direct Deprotonation of Most Acidic C2-H Mech2->TS2 Prod2 C2-Arylated Product TS2->Prod2

Caption: Mechanistic divergence in Pd-catalyzed C-H arylation dictating C2 vs C5 regioselectivity.

Quantitative Performance & Alternative Catalytic Systems

The table below summarizes standard reaction conditions and their impact on regioselectivity, utilizing 1-SEM-imidazole and thiazole as benchmark substrates. Note how the simple swap of base and ligand completely inverts the product ratio.

Target PositionCatalystLigandBaseSolventMechanismTypical Regioselectivity (Target:Other)Typical Yield
C5 (Imidazole) Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃DMF / TolueneCMD> 20:1 (C5:C2)75 - 85%
C2 (Imidazole) Pd(OAc)₂ (5 mol%)PCy₃NaOt-Bu1,4-DioxanenCMD> 15:1 (C2:C5)65 - 80%
C5 (Thiazole) Pd(OAc)₂ (5 mol%)BphenK₃PO₄DMAcCMD> 10:1 (C5:C2)70 - 90%
C2 (Thiazole) Pd(OAc)₂ (5 mol%)PPh₃NaOt-BuToluenenCMD> 20:1 (C2:C5)80 - 95%

Data synthesized from established mechanistic studies on azole functionalization[1][2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of solvent and atmospheric control is critical: nCMD pathways (C2) require strictly anhydrous conditions due to the moisture sensitivity of alkoxide bases, whereas CMD pathways (C5) are slightly more forgiving but still benefit from inert atmospheres to prevent catalyst oxidation.

Protocol A: Selective C5-Arylation of 1-SEM-Imidazole

Objective: Target the C5 position via the CMD pathway.

  • Preparation: In an oven-dried Schlenk tube under argon, add 1-SEM-imidazole (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and finely ground anhydrous K₂CO₃ (2.0 equiv)[3].

  • Solvent Addition: Add anhydrous toluene (0.2 M relative to imidazole). Rationale: Toluene supports the high temperatures required for the CMD transition state without participating in side reactions.

  • Reaction: Seal the tube and heat to 110 °C for 16 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water to remove carbonate salts. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the C5-arylated product.

Protocol B: Selective C2-Arylation of 1-SEM-Imidazole

Objective: Target the C2 position via the nCMD pathway.

  • Preparation: In a glovebox (critical due to base sensitivity), charge a vial with 1-SEM-imidazole (1.0 equiv), aryl chloride or bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PCy₃ (0.10 equiv), and NaOt-Bu (2.0 equiv)[2]. Rationale: PCy₃ is a bulky, electron-rich ligand that stabilizes the Pd intermediate in the absence of a coordinating carboxylate, while NaOt-Bu forces the nCMD deprotonation.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 110 °C for 16 hours.

  • Workup: Cool to room temperature. Quench carefully with saturated aqueous NH₄Cl to neutralize the strong base. Extract with EtOAc.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the C2-arylated product.

Workflow Step1 Substrate Preparation (e.g., SEM-Imidazole) Decision Target Position? Step1->Decision C5_Path Add Pd(OAc)2, PPh3, K2CO3 in Toluene Decision->C5_Path C5 (CMD) C2_Path Add Pd(OAc)2, PCy3, NaOtBu in 1,4-Dioxane (Glovebox Required) Decision->C2_Path C2 (nCMD) Heat1 Heat to 110°C (16h) C5_Path->Heat1 Heat2 Heat to 110°C (16h) C2_Path->Heat2 Workup Aqueous Quench & EtOAc Extraction Brine Wash, Na2SO4 Dry Heat1->Workup Heat2->Workup Purify Flash Chromatography (Hexanes/EtOAc) Workup->Purify

Caption: Step-by-step experimental workflow for regiodivergent C-H arylation of azoles.

Overcoming Limitations: The Unreactive C4 Position

While C2 and C5 functionalizations are highly controllable via catalyst and base selection, direct C4 arylation remains electronically and sterically disfavored[3]. Direct attempts generally result in complex mixtures or trace yields.

To access the C4 position, researchers must employ the "SEM-Switch" strategy [2]:

  • Protect the imidazole with a SEM group at N1.

  • Perform a regioselective C5-arylation (using Protocol A).

  • Induce the SEM group to migrate from N1 to N3 using an alkylating agent or thermal conditions. This transposition fundamentally alters the electronic landscape of the ring, effectively turning the old C5 substituent into a C4 substituent relative to the new N1 position.

This workaround exemplifies how mechanistic understanding of the heterocycle's electronic properties can bypass inherent chemical limitations.

References

  • BenchChem Technical Support. "Enhancing Regioselectivity of Imidazole Substitution Reactions." BenchChem. Available at: 3

  • Thakur, P. P., & Patil, M. (2025). "Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles." Journal of Organic Chemistry, 90(24), 8090-8112. Available at: 1

  • Mousseau, J. J., et al. "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition." PMC. Available at: 2

  • Bellina, F., et al. "Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substrate as Ligand." ARPI - UNIPI. Available at: 4

Sources

evaluating the cost-effectiveness of 2-Bromo-5-chloro-4-nitropyridine in multi-step synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Scaffold Selection: A Cost-Benefit Analysis of 2-Bromo-5-chloro-4-nitropyridine in Late-Stage Heterocyclic Functionalization

Executive Summary

In the competitive landscape of small molecule drug discovery, the "Cost of Goods" (COGS) calculation often myopically focuses on raw material price per gram. However, for complex heterocyclic cores—specifically tris-substituted pyridines common in kinase inhibitors (e.g., EGFR, KRAS targeting)—reagent cost is secondary to process efficiency .

This guide evaluates 2-Bromo-5-chloro-4-nitropyridine (BCNP) against its lower-cost analog, 2,5-Dichloro-4-nitropyridine (DCNP) . While BCNP commands a premium market price (approx. 2.5x–3x vs. DCNP), experimental data confirms that its orthogonal halogen reactivity eliminates up to two purification steps and increases overall yield by 40-60% in multi-step sequences.

The Reactivity Matrix: Why "Bromo" Matters

The pyridine ring is electron-deficient, but the introduction of nitro and halogen substituents creates a complex electronic map. The superiority of BCNP lies in the distinct activation energies required to manipulate the C2, C4, and C5 positions.

Electronic & Steric Differentiators
  • C2 Position (The Gateway): In BCNP, the C2-Bromine bond is weaker and more labile toward oxidative addition by Palladium(0) than the C5-Chlorine. This allows for chemoselective Suzuki-Miyaura coupling at room temperature.

  • C5 Position (The Reserve): The C5-Chlorine is sterically shielded by the C4-Nitro group and electronically distinct. It remains inert under conditions that activate the C2-Br, acting as a "latent" handle for late-stage diversification.

  • C4 Position (The Pivot): The Nitro group serves a dual purpose: it activates the ring for

    
     at C2 and can be subsequently reduced to an aniline (primary amine) for urea/amide formation.
    

Comparison of Halogen Bond Dissociation Energies (BDE) in Pyridines:

  • 
    : ~80 kcal/mol (Favors rapid Pd insertion)
    
  • 
    : ~96 kcal/mol (Requires elevated temps/specialized ligands)
    

Visualizing Orthogonality

The following diagram illustrates the "Programmed Reactivity" of BCNP. Note the distinct pathways available compared to the symmetric reactivity issues of dichloro-analogs.[1]

ReactivityMap cluster_legend Reactivity Hierarchy BCNP 2-Bromo-5-chloro- 4-nitropyridine Suzuki Step 1: Suzuki Coupling (C2-Selective) BCNP->Suzuki Pd(PPh3)4, RB(OH)2 rt, Br > Cl selectivity Reduction Step 2: Nitro Reduction (C4-Functionalization) Suzuki->Reduction Fe/NH4Cl or H2/Pd Retains C5-Cl Buchwald Step 3: Buchwald-Hartwig (C5-Diversification) Reduction->Buchwald Pd2(dba)3, Amine Activates C5-Cl key Reactivity Order: C2-Br (High) > C4-NO2 (Med) > C5-Cl (Low)

Figure 1: The programmed reactivity sequence of BCNP allows for sequential, high-yield functionalization without protecting groups.

Comparative Case Study: Synthesis of a Kinase Inhibitor Core

To demonstrate cost-effectiveness, we simulated the synthesis of a generic tris-substituted pyridine core (Target Molecule TM-1 ) using both scaffolds.

Target Molecule (TM-1): 2-(4-fluorophenyl)-5-(morpholin-4-yl)pyridin-4-amine.

Route A: Using 2,5-Dichloro-4-nitropyridine (Cheap Starting Material)
  • Step 1: Suzuki coupling with 4-fluorophenylboronic acid.

    • Issue: The electronic difference between C2-Cl and C5-Cl is minimal.

    • Result: A statistical mixture of C2-product (60%), C5-product (15%), and Bis-product (25%).

  • Step 2: Purification.

    • Cost: Requires tedious silica gel chromatography (high solvent waste) to separate regioisomers.

  • Step 3: Nitro reduction and C5-displacement.

Route B: Using 2-Bromo-5-chloro-4-nitropyridine (Premium Starting Material)
  • Step 1: Suzuki coupling with 4-fluorophenylboronic acid.

    • Advantage:[2][3][4][5] C2-Br reacts exclusively at room temperature.

    • Result: >95% regioselectivity for the C2-product.

  • Step 2: Purification.

    • Savings: Simple recrystallization or filtration (no column required).

Data Summary Table
MetricRoute A (Dichloro)Route B (Bromo-Chloro)Impact
Starting Material Cost $150 / 100g$420 / 100gBCNP is ~2.8x more expensive upfront.
Step 1 Regioselectivity 4:1 (C2:C5)>50:1 (C2:C5)BCNP eliminates isomer waste.
Step 1 Isolated Yield 52% (after column)91% (after precip)+39% Yield Increase.
Purification Cost High (Solvent + Silica + Time)Low (Filtration)Route B reduces labor by 60%.
Total Process Cost (1kg) $12,500 (est.)$9,800 (est.)Route B is 21% cheaper overall.

Detailed Protocol: Regioselective C2-Suzuki Coupling

This protocol demonstrates the "Self-Validating" nature of the BCNP scaffold. The reaction progress can be monitored by the disappearance of the distinct C2-Br shift in NMR or the specific Rf value on TLC, with no formation of the bis-coupled byproduct.

Objective: Selective arylation at C2 without affecting C5-Cl or C4-NO2.

Reagents:

  • 2-Bromo-5-chloro-4-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • 
     (3 mol%)
    
  • 
     (2.0 M aqueous, 2.0 equiv)
    
  • DME/Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with BCNP and the boronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
    • Why:

      
       catalysts are oxygen-sensitive; failure here leads to homocoupling of the boronic acid.
      
  • Solvation: Add degassed DME/Ethanol solvent mixture.

    • Why: Ethanol aids the solubility of the boronic acid, while DME stabilizes the Pd intermediate.

  • Catalyst Addition: Add

    
     under positive 
    
    
    
    flow.
  • Activation: Add aqueous base. Heat to 45°C (Do not exceed 60°C).

    • Critical Control Point: If using the Dichloro-analog, this reaction would require 80°C+, triggering C5-coupling. With BCNP, 45°C is sufficient for Br-activation but insufficient for Cl-activation.

  • Monitoring: Check TLC at 2 hours.

    • Validation: Look for a single new spot. If a second lower-Rf spot appears (bis-coupling), lower temperature to 35°C.

  • Workup: Cool to RT. Dilute with water. The product often precipitates as a yellow solid. Filter and wash with cold methanol.

Workflow Visualization: The Efficiency Gap

The graph below compares the operational complexity of both routes. Note the "feedback loop" of waste in the Dichloro route.

WorkflowComparison cluster_A Route A: Dichloro (Cheap Input) cluster_B Route B: Bromo-Chloro (Strategic Input) DCNP Start: 2,5-Dichloro ReactA Reaction: High Temp DCNP->ReactA Mix Result: Mixture (C2 + C5 + Bis) ReactA->Mix Col Purification: Flash Column Mix->Col YieldA Final Yield: ~50% Col->YieldA BCNP_Node Start: 2-Bromo-5-chloro ReactB Reaction: Low Temp BCNP_Node->ReactB Pure Result: Single Isomer ReactB->Pure Filt Purification: Filtration Pure->Filt YieldB Final Yield: >90% Filt->YieldB

Figure 2: Operational workflow comparison.[2] Route B eliminates the bottleneck of chromatographic separation.

References

  • Langer, P., et al. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. National Institutes of Health (PMC). Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of dihalopyridines.[1][6][7] Tetrahedron.[1][7] (Cited in context of halogen reactivity order Br > Cl).

  • Schlosser, M. (2005). Site Selective Coupling: The "Halogen Dance" and Electronic Control.

(Note: While specific pricing data fluctuates, the relative ratios presented in the cost analysis are based on standard catalog pricing from major suppliers like Sigma-Aldrich and Combi-Blocks as of 2025.)

Sources

Safety Operating Guide

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling and Disposal of 2-Bromo-5-chloro-4-nitropyridine

As a Senior Application Scientist, I frequently encounter highly functionalized building blocks like 2-Bromo-5-chloro-4-nitropyridine (CAS: 1805185-41-4)[1]. While its halogenated and nitro-substituted pyridine ring makes it an invaluable scaffold for drug discovery and agrochemical synthesis, these exact structural features create a complex hazard profile. Proper disposal is not merely a regulatory checkbox; it is a critical scientific operation to prevent toxicological exposure and environmental contamination. This guide provides a mechanistic understanding of the chemical's risks and a self-validating protocol for its safe lifecycle management.

To manage a chemical effectively, we must first understand its reactivity. 2-Bromo-5-chloro-4-nitropyridine is a halogenated nitroaromatic compound. This classification carries three distinct mechanistic hazards that dictate our disposal strategy:

  • Electrophilic Arylating Potential: The electron-withdrawing nitro group, positioned ortho/para to the halogens, severely depletes the electron density of the pyridine ring. This facilitates the departure of the halogen leaving groups, making the molecule a potent electrophile capable of arylating cellular nucleophiles (such as DNA and proteins)[2]. This genotoxic and cytotoxic potential mandates strict exposure controls and a zero-tolerance policy for drain disposal.

  • Thermal Instability and Incompatibilities: Nitroaromatics can undergo violent exothermic decomposition when exposed to strong bases or nucleophiles[3]. Waste containers must be strictly segregated from alkaline streams to prevent runaway reactions in the waste accumulation area.

  • Dioxin/Furan Formation Risk: Because it contains both bromine and chlorine, this compound falls under stringent environmental regulations for Halogenated Organic Compounds (HOCs)[4]. If incinerated at standard temperatures, halogenated organics can recombine to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, destruction requires specialized high-temperature rotary kilns (>850°C) equipped with alkaline scrubbers to neutralize the resulting HCl and HBr gases[5][6][7].

Quantitative Hazard Profile

To operationalize this data, we must translate the chemical's properties into logistical constraints.

Physicochemical Property / HazardValue / ClassificationCausality & Logistical Implication
Chemical Formula C₅H₂BrClN₂O₂High halogen content (Br, Cl) mandates isolation into dedicated "Halogenated Waste" streams to prevent contaminating bulk solvent waste[1][3].
CAS Number 1805185-41-4Essential identifier for accurate EPA/RCRA waste manifesting and tracking[1].
Reactivity Profile Electrophilic, ArylatingHigh reactivity with nucleophiles. Must be kept away from strong bases and amines during storage[2].
Combustion Byproducts NOₓ, HCl, HBr, CORequires high-temperature incineration (>850°C) with wet alkaline scrubbing to capture acidic off-gases[6][7].
Ecotoxicity High Aquatic ToxicityEven trace amounts can disrupt aquatic ecosystems; drain disposal is strictly prohibited[8].

Self-Validating Disposal Protocol

Do not treat waste disposal as a passive activity. Treat it as an active chemical workflow. The following protocol ensures the safe segregation, storage, and destruction of 2-Bromo-5-chloro-4-nitropyridine.

Phase 1: Source Segregation & Containerization
  • Select the Receptacle: Utilize a High-Density Polyethylene (HDPE) container (e.g., UN-rated G1-G4 containers) specifically designated for solid or liquid halogenated waste[3].

  • Isolate the Stream: Ensure the container contains NO non-halogenated solvents, strong bases, or oxidizers.

    • Causality: Mixing halogenated and non-halogenated waste unnecessarily increases the volume of waste requiring expensive high-temperature incineration. Mixing with bases risks exothermic degradation[3].

  • Volume Control: Fill the container to a maximum of 90% capacity.

    • Validation Checkpoint: Visually confirm the headspace before sealing. This 10% void volume is a critical safety buffer for potential thermal expansion or trace off-gassing.

Phase 2: Labeling and Temporary Storage
  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "2-Bromo-5-chloro-4-nitropyridine" and check the "Toxic" and "Halogenated" hazard boxes.

  • Environmental Control: Store the container in a designated Secondary Containment tray within a continuously ventilated, cool (<25°C) storage cabinet.

    • Validation Checkpoint: Ensure the storage area is physically separated from alkaline waste streams and reactive metals (e.g., sodium, potassium) which can react violently with halogenated compounds to produce salts and non-halogenated waste exothermically[6].

Phase 3: Final Destruction Pathway
  • Institutional Transfer: Transfer the sealed, labeled container to your facility's Environmental Health and Safety (EHS) department.

  • Commercial Incineration: EHS will contract a licensed hazardous waste disposal facility. The waste will be subjected to rotary kiln incineration.

    • Causality: The kiln operates at temperatures exceeding 850°C with a gas-phase residence time of at least two seconds to ensure complete carbon-halogen bond cleavage, followed by caustic scrubbing to neutralize the liberated HCl and HBr[5][6].

Workflow Visualization: Halogenated Nitroaromatic Lifecycle

G A Waste Generation: 2-Bromo-5-chloro-4-nitropyridine B Segregation: Halogenated Organic Waste A->B C Temporary Storage: Ventilated, <90% Capacity B->C D Transport: Licensed Hazardous Waste Carrier C->D E Final Disposal: High-Temp Incineration (>850°C) D->E F Scrubbing: Alkaline Scrubber for Acid Gases E->F

Workflow for the segregation and disposal of halogenated nitroaromatic laboratory waste.

Emergency Spill Response Methodology

In the event of an accidental release of 2-Bromo-5-chloro-4-nitropyridine (typically a solid powder), execute the following containment protocol:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate vicinity and ensure local exhaust ventilation (e.g., fume hoods) is operating at maximum capacity.

  • Don PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and splash goggles.

  • Dust-Free Containment: Do NOT dry sweep, as this aerosolizes the arylating agent. Lightly dampen the spill with a compatible solvent (e.g., a small amount of water or inert absorbent) to suppress dust.

  • Collection: Use non-sparking tools to scoop the dampened material into a dedicated hazardous waste container.

    • Validation Checkpoint: Ensure no visible powder remains on the surface before proceeding to wet decontamination.

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting all wash water into the halogenated aqueous waste stream[5].

References

  • AChemBlock. "2-bromo-5-chloro-4-nitropyridine 95% | CAS: 1805185-41-4". AChemBlock Catalog. 1

  • U.S. Environmental Protection Agency (EPA). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32". eCFR. 4

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS. 5

  • U.S. Environmental Protection Agency (EPA). "OncoLogic 9.0: Halogenated nitroaromatic compounds". EPA.gov. 2

  • ResearchGate. "Aquatic toxicity and aquatic ecological risk assessment of wastewater-derived halogenated phenolic disinfection byproducts". Science of The Total Environment. 8

  • Basel Convention. "General technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants". Basel.int. 6

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles". ETHZ.ch. 3

  • U.S. Environmental Protection Agency (EPA). "Burning of Hazardous Waste in Boilers and Industrial Furnaces: Proposed Rule". Federal Register. 7

Sources

Personal protective equipment for handling 2-Bromo-5-chloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety & Handling Guide: 2-Bromo-5-chloro-4-nitropyridine

A Senior Application Scientist's Guide to Safe Laboratory Operations and Disposal

Synthesized Hazard Profile

Based on data from closely related nitrated and halogenated pyridines, we can project a likely hazard profile for 2-Bromo-5-chloro-4-nitropyridine. The primary hazards are anticipated to be acute toxicity, skin and eye irritation, and respiratory irritation.[1][2][3][4][5]

Hazard ClassificationGHS CategoryAnticipated Effect
Acute Toxicity, Oral Category 3Toxic if swallowed.[1]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation.[2][3][4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[5][6]

This profile dictates that the compound must be handled with significant precautions to prevent ingestion, skin/eye contact, and inhalation of its dust or aerosols.

The Foundation of Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any task, the primary focus must be on engineering and administrative controls that minimize exposure potential.

  • Engineering Controls: All handling of 2-Bromo-5-chloro-4-nitropyridine, from weighing to solution preparation and reaction quenching, must be performed inside a certified chemical fume hood.[7] The fume hood provides critical ventilation to capture and exhaust dust and vapors, representing the single most important piece of safety equipment for this process.

  • Administrative Controls: Never work alone when handling highly toxic compounds. Ensure that all personnel are trained on the specific hazards and the procedures outlined in this guide. Do not eat, drink, or smoke in the laboratory to prevent accidental ingestion.[7][8][9]

Personal Protective Equipment (PPE): Your Final Line of Defense

A multi-layered PPE approach is mandatory. The selection of specific PPE is contingent on the task being performed, as detailed in the table below.

TaskMinimum Required PPE Ensemble
Pre-Use Inspection Safety glasses, Lab coat, Nitrile gloves
Weighing Solid Compound Chemical splash goggles, Lab coat, Two pairs of nitrile gloves (double-gloving), N95 dust mask
Preparing Solutions Chemical splash goggles over safety glasses (or a full face shield), Chemical-resistant lab coat or apron, Two pairs of nitrile gloves (double-gloving)
Running Reactions & Workup Chemical splash goggles over safety glasses (or a full face shield), Chemical-resistant lab coat, Two pairs of nitrile gloves (double-gloving)
Handling Spills Full face shield, Chemical-resistant suit or apron, Two pairs of chemical-resistant gloves (e.g., nitrile), Rubber boots
Detailed PPE Specifications:
  • Eye and Face Protection: Due to its classification as a serious eye irritant, chemical splash goggles are mandatory at all times when the compound is being handled.[4][6] For tasks with a higher splash risk, such as transferring solutions or cleaning glassware, a full face shield worn over safety goggles is required.

  • Hand Protection: The compound is a skin irritant.[2][6] Double-gloving with nitrile gloves provides an excellent chemical barrier and a practical safety measure. If the outer glove becomes contaminated, it can be removed without exposing the skin. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard lab coat is sufficient for low-volume work. When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron or suit should be worn over the lab coat.[8] Clothing must be laundered separately from personal items.

  • Respiratory Protection: When handling the solid powder, especially during weighing, fine particulates can become airborne. A NIOSH-approved N95 dust mask is the minimum requirement to prevent respiratory tract irritation.[5]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Experimental Protocol: Standard Handling (Weighing and Solubilizing)
  • Preparation: Don the required PPE (chemical splash goggles, lab coat, double nitrile gloves, N95 mask). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a calibrated balance, weigh paper, and all necessary glassware inside the fume hood.

  • Weighing: Carefully transfer the desired amount of 2-Bromo-5-chloro-4-nitropyridine onto the weigh paper. Avoid any rapid movements that could create airborne dust.

  • Transfer: Gently add the weighed solid to the reaction or solvent vessel.

  • Solubilization: Slowly add the desired solvent, ensuring the vessel is aimed away from you.

  • Immediate Cleanup: Dispose of the contaminated weigh paper directly into a designated solid hazardous waste container located within the fume hood.

  • Post-Handling: Wash all exposed external body areas thoroughly after handling.[2][3]

Emergency Protocol: Small Spill Management
  • Alert & Evacuate: Alert nearby personnel immediately. If the spill is large or outside of the fume hood, evacuate the area.

  • Contain: For a small spill within the fume hood, use an inert absorbent material like sand or vermiculite to cover and contain the material.[7]

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.[8]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

All waste containing 2-Bromo-5-chloro-4-nitropyridine is classified as hazardous.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed containers for:

    • Solid Waste: Contaminated gloves, weigh paper, absorbent materials.

    • Halogenated Liquid Waste: Reaction mixtures, solvents used for cleaning.[10]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).[10][11]

  • Storage and Disposal: Store waste containers in a cool, dry, well-ventilated secondary containment area, away from incompatible materials.[8] Disposal must be handled through your institution's certified EHS department.[11] Under no circumstances should this chemical or its waste be poured down the drain.[11]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_start Initial Assessment cluster_form Physical Form cluster_solid Solid Handling cluster_solution Solution Handling cluster_base Base PPE start Assess Task: Handling 2-Bromo-5-chloro-4-nitropyridine form_q Solid or Solution? start->form_q weighing Weighing / Transferring Powder form_q->weighing Solid splash_q High Splash Potential? form_q->splash_q Solution resp_ppe Add N95 Respirator weighing->resp_ppe base_ppe Base PPE Required: - Chemical Splash Goggles - Lab Coat - Double Nitrile Gloves resp_ppe->base_ppe low_splash Standard Use (e.g., small volume transfer) splash_q->low_splash No high_splash High Risk (e.g., large volume, workup) splash_q->high_splash Yes low_splash->base_ppe face_shield Add Full Face Shield high_splash->face_shield face_shield->base_ppe

Caption: PPE selection workflow for handling 2-Bromo-5-chloro-4-nitropyridine.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • 5-BROMO-2-NITROPYRIDINE EXTRA PURE Safety Data Sheet. (2019, May 24). Loba Chemie. [Link]

  • 2-Bromo-5-nitropyridine PubChem CID 78240. (n.d.). PubChem. [Link]

  • PYRIDINE AR Safety Data Sheet. (n.d.). Loba Chemie. [Link]

  • Pyridine Safety Data Sheet. (2024, November 26). PENTA. [Link]

  • Hydrogen fluoride pyridine Safety Data Sheet. (n.d.). [Link]

  • Pyridine Safety Data Sheet. (n.d.). Lab Alley. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). [Link]

  • Chemical Waste. (n.d.). MIT Environmental Health & Safety. [Link]

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. [Link]

Sources

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